Pulcherosine
Description
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Properties
Molecular Formula |
C27H29N3O9 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C27H29N3O9/c28-19(25(33)34)9-13-1-4-16(5-2-13)39-23-12-15(11-21(30)27(37)38)8-18(24(23)32)17-7-14(3-6-22(17)31)10-20(29)26(35)36/h1-8,12,19-21,31-32H,9-11,28-30H2,(H,33,34)(H,35,36)(H,37,38)/t19-,20-,21-/m0/s1 |
InChI Key |
YLKSMWKXSSBSNR-ACRUOGEOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)C[C@@H](C(=O)O)N)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N |
Synonyms |
5-(4''-(2-carboxy-2-aminoethyl)phenoxy)-3,3'-dityrosine pulcherosine |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Cross-Linker: A Technical Guide to the Discovery and Isolation of Pulcherosine in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulcherosine, a unique trimer of tyrosine, stands as a testament to the intricate structural complexity of the plant cell wall. First identified in tomato, this molecule is believed to play a crucial role in the oxidative cross-linking of glycoproteins, contributing to the wall's structural integrity. This technical guide provides a comprehensive overview of the discovery, structure, and proposed biological function of this compound. It outlines a generalized methodology for its isolation and characterization based on available literature, presents key data in a structured format, and visualizes the experimental workflows and biochemical pathways involved. This document serves as a foundational resource for researchers interested in the chemistry of plant cell walls and the potential applications of its unique components.
Introduction
The primary cell wall of plants is a dynamic and complex network of polysaccharides, proteins, and phenolic compounds. Among its protein components, the extensin superfamily of hydroxyproline-rich glycoproteins (HRGPs) is critical for maintaining structural integrity. The insolubilization of these proteins within the cell wall is mediated by enzyme-catalyzed cross-linking, forming a robust, covalently linked network. A key player in this process is the formation of intermolecular cross-links derived from tyrosine residues. While dityrosine and isodityrosine are well-characterized cross-links, a more complex trimer, this compound, has also been identified.
This guide delves into the discovery and isolation of this compound, providing a technical framework for its study.
Discovery and Structure of this compound
This compound was first discovered and characterized in 1998 by Brady, Sadler, and Fry. It was isolated from the acid hydrolysates of primary cell walls from a tomato (Lycopersicon esculentum) cell suspension culture[1].
Structurally, this compound is an oxidatively coupled trimer of tyrosine. It is composed of an isodityrosine unit linked to a third tyrosine residue via a biphenyl bond. The aromatic core of the molecule is a 2,2'-dihydroxy-3-phenoxybiphenyl structure[1].
Biological Role and Signaling Pathway
This compound is understood to be an intermolecular cross-link between extensin glycoproteins in the plant cell wall[1][2]. This cross-linking is a crucial step in the insolubilization of extensin precursors, contributing to the strengthening of the cell wall matrix[2][3]. The formation of these cross-links is catalyzed by extensin peroxidases (EPs) in the presence of hydrogen peroxide[2][3][4].
It has been proposed that this compound may serve as an intermediate in the formation of an even larger cross-link, the tetrameric di-isodityrosine[1]. The steric configuration of this compound suggests that it links different polypeptide chains or creates wide loops within a single chain[1]. This cross-linking is a key part of the plant's defense mechanism, as the reinforcement of the cell wall can be rapidly triggered in response to wounding or pathogen attack[5].
Currently, there is no evidence to suggest that this compound is directly involved in intracellular signaling pathways. Its role appears to be primarily structural, contributing to the architecture and fortification of the cell wall.
Experimental Protocols
While the original publication by Brady, Sadler, and Fry (1998) provides an outline, a detailed, step-by-step protocol for the isolation of this compound is not fully available. The following is a generalized methodology inferred from the discovery paper and standard techniques for the analysis of plant cell wall components[1][6].
Preparation of Cell Wall Material
-
Cell Culture: Grow Lycopersicon esculentum cells in a suspension culture to generate sufficient biomass.
-
Harvesting: Harvest the cells by filtration or centrifugation.
-
Cell Wall Isolation: Homogenize the cells in a suitable buffer (e.g., a Tris-HCl buffer with 1% SDS) to lyse the cells and inactivate enzymes. The suspension is then heated (e.g., 70°C for 30 minutes). The insoluble cell wall material is collected by filtration through a nylon mesh and washed sequentially with water, ethanol, and acetone to remove cytoplasmic contaminants and detergents.
Hydrolysis of Cell Wall Glycoproteins
-
Acid Hydrolysis: Resuspend the clean cell wall material in 6 M HCl.
-
Incubation: Heat the suspension at 110°C for 20-24 hours in a sealed, nitrogen-flushed tube to hydrolyze the proteins into their constituent amino acids and amino acid cross-links.
-
Acid Removal: Remove the HCl from the hydrolysate by rotary evaporation under vacuum.
Purification of this compound
A multi-step chromatographic approach is necessary to isolate this compound from the complex mixture of amino acids and other hydrolysis products.
-
Initial Fractionation (Size-Exclusion or Ion-Exchange Chromatography):
-
Dissolve the dried hydrolysate in a suitable buffer.
-
Apply the sample to a size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2) or a cation-exchange column (e.g., Dowex 50).
-
Elute with an appropriate buffer or gradient to separate the bulk of the monomeric amino acids from the larger, cross-linked oligomers.
-
-
Preparative Reversed-Phase HPLC (Prep-HPLC):
-
Pool the fractions containing the tyrosine oligomers.
-
Inject the pooled fractions onto a preparative C18 HPLC column.
-
Elute with a shallow gradient of a suitable mobile phase (e.g., water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile with 0.1% TFA as solvent B).
-
Monitor the elution profile using a UV detector at 280 nm.
-
Collect the fractions corresponding to the this compound peak.
-
-
Final Purification (Analytical HPLC):
-
Re-chromatograph the collected fractions on an analytical C18 HPLC column under isocratic or a very shallow gradient elution to achieve high purity.
-
Monitor with both UV and fluorescence detectors.
-
Data Presentation
Quantitative data for the isolation and characterization of this compound is not extensively available in the literature. The following tables summarize the types of data that are crucial for its identification.
Table 1: Spectroscopic and Spectrometric Data for this compound Characterization
| Analytical Technique | Type of Information Obtained | Observed Characteristics (Qualitative) |
| UV-Visible Spectroscopy | Electronic transitions of the aromatic chromophore | The original study reported the UV-absorption spectrum was recorded[1]. |
| Fluorescence Spectroscopy | Emission and excitation properties | The fluorescence spectrum was used for its initial characterization[1]. |
| ¹H NMR Spectroscopy | Proton environment and connectivity | ¹H NMR spectra were key to elucidating the trimeric structure[1]. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Mass spectrometry would be used to confirm the molecular mass and structure. |
Table 2: Summary of Materials for this compound Isolation
| Material/Reagent | Purpose |
| Lycopersicon esculentum cell suspension culture | Source of this compound |
| Hydrochloric acid (6 M) | Hydrolysis of cell wall proteins |
| Size-Exclusion or Ion-Exchange Resin | Initial fractionation of hydrolysate |
| Reversed-Phase C18 Silica | Stationary phase for HPLC purification |
| Acetonitrile (HPLC grade) | Organic component of the mobile phase |
| Trifluoroacetic acid (TFA) | Ion-pairing agent in the mobile phase |
| Deuterated solvents (e.g., D₂O) | Solvent for NMR spectroscopy |
Conclusion
This compound represents a fascinating and complex component of the plant cell wall's protein network. Its discovery has deepened our understanding of the mechanisms by which plants build and reinforce their cellular structures. While the foundational work has been laid in its isolation and structural elucidation, significant opportunities for further research remain. A detailed, publicly available protocol for its isolation would be of great benefit to the scientific community, as would a more thorough investigation into its potential biological activities beyond its structural role. For drug development professionals, understanding the formation and inhibition of such cross-links could offer novel targets for modulating plant-pathogen interactions or for the enzymatic processing of plant biomass. The study of this compound and other extensin cross-links continues to be a promising avenue for both fundamental plant biology and applied biotechnology.
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Single-run HPLC Quantification of Plant Cell Wall Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pulcherosine in Plant Cell Wall Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural integrity of the plant cell wall is paramount for plant growth, development, and defense. This resilience is, in part, conferred by a complex network of cross-linked biopolymers. Among these, the extensin glycoproteins form a crucial structural scaffold. The cross-linking of extensins is a highly regulated process that contributes to the insolubilization and strengthening of the cell wall, particularly in response to environmental stresses. A key player in this process is pulcherosine, an oxidatively coupled trimer of tyrosine. This technical guide provides an in-depth exploration of the role of this compound in plant cell wall cross-linking, its biosynthesis, the signaling pathways that regulate its formation, and the experimental methodologies used for its study.
Introduction to this compound and Tyrosine Cross-Linking
The primary cell walls of higher plants are dynamic structures that undergo controlled modifications to allow for cell expansion while providing robust structural support. A critical component of the cell wall matrix is the network of hydroxyproline-rich glycoproteins known as extensins. The insolubilization of these proteins through covalent cross-linking is a key mechanism for fortifying the cell wall.
This cross-linking primarily involves the oxidative coupling of tyrosine residues within the extensin polypeptide chains. This process gives rise to a series of unique amino acid derivatives, including dityrosine, isodityrosine, and the more complex trimer, this compound. This compound is an oxidatively coupled trimer of tyrosine, composed of an isodityrosine molecule linked to a tyrosine molecule via a biphenyl bridge.[1] Its formation is a critical step in the creation of a rigid, three-dimensional extensin network.
Unlike isodityrosine, which can form intramolecular cross-links, steric considerations suggest that the three tyrosine units of this compound cannot be near-neighbors within a single polypeptide chain.[1] This structural constraint means that This compound predominantly forms inter-polypeptide cross-links , effectively stitching different extensin molecules together and contributing significantly to the overall strength and insolubility of the cell wall.[1]
The Biosynthesis of this compound
The formation of this compound is a multi-step process involving the oxidative coupling of tyrosine residues, catalyzed by peroxidases. The proposed biosynthetic pathway begins with the dimerization of tyrosine to form isodityrosine, which is then further oxidized and coupled with another tyrosine residue to yield this compound. This compound itself is considered an intermediate in the formation of even larger cross-links, such as the tetrameric di-isodityrosine.[1][2][3]
The key enzymatic players in this pathway are the Class III peroxidases , also known as extensin peroxidases.[4] These heme-containing enzymes are secreted into the apoplast where they utilize hydrogen peroxide (H₂O₂) as an oxidizing agent to generate tyrosine radicals. These highly reactive radicals then spontaneously couple to form the various cross-linked species.
The overall biosynthetic pathway can be summarized as follows:
Tyrosine → Isodityrosine → this compound → Di-isodityrosine
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Di-isodityrosine, a novel tetrametric derivative of tyrosine in plant cell wall proteins: a new potential cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Forging of Pulcherosine: A Technical Guide to its Biosynthesis from Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulcherosine, a naturally occurring trimer of tyrosine, plays a crucial role in the structural integrity of plant cell walls by acting as a covalent cross-linking agent. This in-depth technical guide elucidates the biosynthetic pathway of this compound from its precursor, the amino acid tyrosine. The formation of this compound is an oxidative process catalyzed by peroxidases, involving the key intermediate isodityrosine. This document provides a detailed overview of the proposed enzymatic reactions, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core pathways and workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers investigating plant cell wall biochemistry, protein cross-linking mechanisms, and for professionals in drug development exploring novel enzymatic targets.
Introduction
This compound is an oxidatively coupled trimer of the amino acid tyrosine, first identified in the cell walls of plants.[1] Its structure consists of an isodityrosine moiety linked to a third tyrosine residue through a biphenyl bond. This trivalent cross-linking amino acid contributes significantly to the insolubility and mechanical strength of cell wall glycoproteins, such as extensins.[2] The biosynthesis of this compound is a critical process in plant development and defense, mediated by the activity of cell wall-associated peroxidases.[3][4][5] Understanding this pathway is essential for manipulating plant biomass properties and for identifying novel enzymatic mechanisms for targeted protein modification.
The Biosynthetic Pathway of this compound from Tyrosine
The biosynthesis of this compound is a multi-step oxidative coupling process catalyzed by class III peroxidases in the presence of hydrogen peroxide (H₂O₂). The proposed pathway can be dissected into two primary stages: the formation of the isodityrosine intermediate and its subsequent coupling with a tyrosine monomer to yield this compound.
Step 1: Formation of Isodityrosine from Tyrosine
The initial step involves the oxidation of two tyrosine residues to form tyrosyl radicals. This reaction is catalyzed by a peroxidase enzyme, which utilizes H₂O₂ as an oxidizing agent.[1][6] The resulting tyrosyl radicals are highly reactive and can couple in a non-enzymatic step to form a stable dimer. The formation of isodityrosine involves the creation of a diphenyl ether linkage between the two tyrosine molecules.[2][3]
Step 2: Formation of this compound from Isodityrosine and Tyrosine
Following the formation of isodityrosine, a further oxidative coupling event occurs. The isodityrosine molecule and a third tyrosine residue are oxidized by a peroxidase to generate their respective radical forms. These radicals then couple to form the final trimer, this compound. This final coupling reaction establishes the characteristic biphenyl linkage of this compound.[1]
Quantitative Data
While specific enzyme kinetic data for the biosynthesis of this compound is limited in the literature, studies on the related dityrosine formation provide valuable insights into the efficiency of peroxidase-catalyzed tyrosine cross-linking. The following table summarizes quantitative data on dityrosine content in wheat flour, which serves as an indicator of tyrosine oxidation levels.
| Sample | Dityrosine Concentration (nmol/g) | Reference |
| Wheat Flour | 0.66 | [7] |
| Dough (peak consistency) | 1.32 (doubled from flour) | [7] |
| Dough + H₂O₂ (overdose) | Significantly increased | [7] |
| Dough + Ascorbic Acid | No significant increase | [7] |
| Dough + KBrO₃ | No significant increase | [7] |
Table 1: Dityrosine content in wheat flour and dough under various conditions.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Extraction and Purification of Plant Peroxidases
A general protocol for the extraction and purification of peroxidases from plant tissues, such as poplar xylem, is outlined below.[8]
Protocol:
-
Homogenization: Grind plant tissue in a cold mortar and pestle with liquid nitrogen and suspend in a suitable homogenization buffer.
-
Centrifugation: Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the crude extract by adding ammonium sulfate. Collect the protein pellet by centrifugation.
-
Dialysis: Resuspend the pellet and dialyze against a low-salt buffer to remove excess ammonium sulfate.
-
Chromatography: Purify the peroxidase using a series of chromatography steps, including ion-exchange, hydrophobic interaction, and gel filtration chromatography. Monitor peroxidase activity in the fractions to track the enzyme.
Peroxidase Activity Assay
Peroxidase activity can be measured spectrophotometrically by monitoring the oxidation of a chromogenic substrate. A common assay using pyrogallol is described here.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 6.0
-
5% (w/v) Pyrogallol Solution
-
0.5% (w/w) Hydrogen Peroxide Solution
-
Enzyme solution (purified peroxidase or crude extract)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and pyrogallol solution in a cuvette.
-
Add the enzyme solution to the reaction mixture and mix.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Immediately measure the increase in absorbance at 420 nm over time using a spectrophotometer.
-
One unit of peroxidase activity is defined as the amount of enzyme that forms 1.0 mg of purpurogallin from pyrogallol in 20 seconds at pH 6.0 at 20°C.
In Vitro Synthesis and Detection of this compound
This protocol describes a general method for the in vitro synthesis of this compound and its detection by High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing L-tyrosine, isodityrosine (if starting from the intermediate), purified peroxidase, and a suitable buffer.
-
Reaction Initiation: Start the reaction by adding a controlled amount of H₂O₂.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) to inactivate the peroxidase.
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitated protein and filter the supernatant.
-
HPLC Analysis: Analyze the supernatant using reverse-phase HPLC with a suitable column (e.g., C18). Use a gradient elution program with solvents such as water/acetonitrile containing trifluoroacetic acid.
-
Detection and Quantification: Monitor the elution profile using a UV detector (at ~280 nm) or a fluorescence detector. Quantify the amount of this compound by comparing the peak area to a standard curve prepared with purified this compound.
Conclusion
The biosynthesis of this compound from tyrosine is a fascinating example of enzyme-catalyzed protein cross-linking that is fundamental to the structure and function of plant cell walls. While the general pathway involving peroxidase-mediated oxidative coupling is established, further research is needed to identify the specific peroxidase isoenzymes responsible for this transformation in vivo and to elucidate their precise kinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the intricacies of this compound biosynthesis, potentially leading to advancements in plant biotechnology and the development of novel biocatalysts for protein engineering and drug development.
References
- 1. Site-specific protein cross-linking by peroxidase-catalyzed activation of a tyrosine-containing peptide tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isodityrosine, a new cross-linking amino acid from plant cell-wall glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of cell wall peroxidases in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of Peroxidases Correlated with Lignification in Poplar Xylem - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Cross-Link: A Technical Guide to the Natural Occurrence and Analysis of Pulcherosine in Plant Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulcherosine, a complex trimer of tyrosine, represents a significant, yet underexplored, component of the plant cell wall. Formed through peroxidase-catalyzed oxidative coupling, this intricate cross-link contributes to the structural integrity and defense mechanisms of plants. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound and related tyrosine cross-links in various plant species. It details the methodologies for the extraction, hydrolysis, and analysis of these compounds, addressing the inherent technical challenges. Furthermore, this guide elucidates the signaling pathways governing this compound formation and its role in plant development and stress responses, offering a valuable resource for researchers in plant biology, biochemistry, and drug development seeking to understand and harness the properties of this unique biomolecule.
Introduction
The plant cell wall is a dynamic and complex extracellular matrix crucial for growth, development, and defense. Its structural integrity is largely dependent on a network of polysaccharides and structural proteins. Among these, the hydroxyproline-rich glycoproteins (HRGPs), particularly extensins, play a pivotal role. The insolubilization and strengthening of the cell wall are achieved through the formation of covalent cross-links between these extensin molecules. This compound, an oxidatively coupled trimer of tyrosine, is one such intricate cross-link that contributes to the formation of a robust and resilient cell wall network.
First identified in the primary cell walls of a tomato (Lycopersicon esculentum) cell culture, this compound is formed from isodityrosine and tyrosine through a biphenyl linkage.[1] Its structure allows for the formation of inter-polypeptide cross-links, contributing significantly to the three-dimensional architecture of the cell wall.[1] Understanding the natural occurrence, biosynthesis, and function of this compound is paramount for comprehending plant cell wall biology and for potential applications in biotechnology and pharmacology.
Natural Occurrence of this compound and Related Tyrosine Cross-Links
Direct quantitative data on the abundance of this compound across different plant species is currently scarce in publicly available scientific literature. However, the presence of its precursor, tyrosine, and the enzymatic machinery for its formation (peroxidases) are ubiquitous in the plant kingdom. The occurrence of related tyrosine cross-links, such as isodityrosine (a dimer) and di-isodityrosine (a tetramer), has been reported in a variety of plant species, suggesting a widespread potential for this compound formation.
Table 1: Qualitative Occurrence of Tyrosine Cross-Links in Plant Cell Walls
| Cross-Link | Plant Species/Tissue | Reference |
| This compound | Tomato (Lycopersicon esculentum) cell culture | [1] |
| Isodityrosine | Found in all higher plants tested (calli) | [2] |
| Di-isodityrosine | Tomato (Lycopersicon esculentum) cell culture | [3][4] |
Note: This table reflects the limited direct evidence for this compound and serves to highlight the broader context of tyrosine cross-linking in plants.
Biosynthesis of this compound: A Peroxidase-Mediated Process
The formation of this compound is an enzymatic process catalyzed by class III peroxidases, specifically extensin peroxidases, located in the apoplast. This reaction is dependent on the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent.
The proposed biosynthetic pathway involves the oxidative coupling of a tyrosine residue with an existing isodityrosine cross-link within an extensin molecule. This process contributes to the progressive and irreversible insolubilization of extensin monomers into the cell wall matrix.
Figure 1: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The analysis of this compound presents significant challenges due to its covalent integration within the complex cell wall matrix and its chemical properties. The following protocols are based on established methods for the analysis of amino acids and tyrosine cross-links from plant cell walls.
Isolation of Cell Wall Material
-
Homogenization: Fresh or frozen plant tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to break open the cells.
-
Centrifugation: The homogenate is centrifuged to pellet the insoluble cell wall material.
-
Washing: The pellet is washed sequentially with water, ethanol, and acetone to remove soluble proteins, pigments, and lipids.
-
Drying: The resulting cell wall material is dried to a constant weight.
Acid Hydrolysis of Cell Wall Proteins
-
Hydrolysis: The dried cell wall material is hydrolyzed in 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere to cleave peptide bonds and release amino acids, including this compound.
-
Neutralization: The hydrolysate is neutralized with a suitable base (e.g., NaOH).
-
Filtration: The neutralized hydrolysate is filtered to remove any insoluble material.
Quantification by High-Performance Liquid Chromatography (HPLC)
Due to the lack of a chromophore in this compound suitable for direct UV detection, a pre-column derivatization step is necessary to enable sensitive detection.
-
Derivatization: The amino acids in the hydrolysate are derivatized with a reagent that introduces a fluorescent or UV-absorbing tag. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.
-
Chromatographic Separation: The derivatized amino acids are separated by reverse-phase HPLC using a C18 column and a gradient elution system (e.g., acetonitrile and water with a suitable buffer).
-
Detection: The separated derivatives are detected using a fluorescence or UV detector.
-
Quantification: The concentration of this compound is determined by comparing the peak area to that of a purified this compound standard.
Note: The purification of a this compound standard is a complex process and a significant bottleneck for quantitative analysis.
Figure 2: General experimental workflow for this compound analysis.
Signaling Pathways and Biological Function
The formation of this compound and other tyrosine cross-links is a highly regulated process, often induced in response to various developmental cues and environmental stresses, particularly pathogen attack. The signaling pathways leading to the production of H₂O₂, the key co-substrate for peroxidase-mediated cross-linking, are central to this regulation.
Upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), plant cells trigger a rapid oxidative burst, leading to the accumulation of apoplastic H₂O₂. This H₂O₂ then serves as a substrate for extensin peroxidases, resulting in the rapid cross-linking of extensin monomers and the reinforcement of the cell wall. This creates a physical barrier that impedes pathogen invasion.
Figure 3: Simplified signaling pathway for cell wall reinforcement.
Conclusion and Future Perspectives
This compound is a structurally complex and functionally important component of the plant cell wall. While its presence has been confirmed, a significant knowledge gap exists regarding its quantitative distribution across the plant kingdom. The development of robust and standardized analytical methods, including the synthesis of a this compound standard, is crucial for advancing our understanding of its role in plant biology. Future research should focus on:
-
Quantitative surveys: Determining the concentration of this compound in a wide range of plant species and tissues under different developmental and environmental conditions.
-
Protocol optimization: Developing and validating specific protocols for the extraction, derivatization, and quantification of this compound.
-
Functional genomics: Identifying and characterizing the specific extensin peroxidases responsible for this compound formation.
-
Signaling network elucidation: Unraveling the detailed signaling cascades that regulate this compound biosynthesis in response to various stimuli.
A deeper understanding of this compound will not only provide fundamental insights into plant cell wall architecture and defense but may also open avenues for the development of novel biomaterials and therapeutic agents.
References
- 1. Hydrogen peroxide—a central hub for information flow in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Di-isodityrosine, a novel tetrametric derivative of tyrosine in plant cell wall proteins: a new potential cross-link - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di-isodityrosine, a novel tetrametric derivative of tyrosine in plant cell wall proteins: a new potential cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pulcherosine in Plant Development and Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulcherosine, an oxidatively coupled trimer of the amino acid tyrosine, is a key structural component of the primary cell wall in plants. This technical guide provides a comprehensive overview of the current understanding of this compound's function, with a particular focus on its roles in plant development and defense. Formed through peroxidase-mediated cross-linking of extensin glycoproteins, this compound contributes significantly to the mechanical strength and integrity of the cell wall. This fortification is crucial for normal plant growth and is rapidly enhanced as a defense mechanism against pathogen invasion and wounding. This document details the biosynthesis of this compound, its impact on cell wall properties, and the experimental methodologies for its analysis. Furthermore, it explores the link between this compound formation and cell wall integrity signaling pathways, providing a deeper insight into the complex interplay between cell wall dynamics and plant health.
Introduction
The plant cell wall is a dynamic and complex structure that not only provides physical support but also plays a critical role in growth, development, and interaction with the environment. A key feature of the primary cell wall's resilience and adaptability is the cross-linking of its structural components. Among these, the extensin glycoprotein network, fortified by covalent cross-links, is of paramount importance. This compound, a trimer formed from one isodityrosine and one tyrosine residue, has been identified as a significant intermolecular cross-link within this network.[1][2] Its formation represents a critical step in the insolubilization and strengthening of the cell wall matrix.[3][4] Understanding the function and regulation of this compound is essential for developing strategies to enhance plant resilience and for the potential exploitation of cell wall properties in various biotechnological applications.
The Structure and Biosynthesis of this compound
This compound is an oxidatively coupled trimer of tyrosine.[1] It is composed of an isodityrosine (a dimer of tyrosine linked by a diphenyl ether bond) and a tyrosine molecule, which are oxidatively coupled via a biphenyl linkage.[1] This structure allows this compound to form stable, covalent inter-polypeptide cross-links between extensin molecules, contributing to the formation of a robust three-dimensional network within the cell wall.[1][3]
The biosynthesis of this compound is a peroxidase-mediated process that occurs in the apoplast.[4][5] It is a downstream event of the broader tyrosine metabolic pathway.[6][7] The proposed biosynthetic pathway involves the following key steps:
-
Synthesis of Extensin Monomers : Extensin proteins rich in tyrosine residues are synthesized in the endoplasmic reticulum and transported to the cell wall.[3][4]
-
Formation of Isodityrosine (IDT) : Peroxidases catalyze the oxidative coupling of two tyrosine residues on the same or different extensin chains to form the intramolecular cross-link, isodityrosine.[2]
-
Formation of this compound : A further oxidative coupling reaction, also catalyzed by peroxidases, links an isodityrosine residue with a tyrosine residue on a neighboring extensin polypeptide to form the intermolecular cross-link, this compound.[1][2] This reaction requires hydrogen peroxide (H₂O₂) as a co-substrate.[5]
Function in Plant Development
The structural integrity of the cell wall is fundamental for controlled cell expansion and differentiation, which are the hallmarks of plant development. This compound, by cross-linking extensins, plays a crucial role in modulating the mechanical properties of the cell wall.
Contribution to Cell Wall Mechanical Properties
The formation of a cross-linked extensin network contributes to the tensile strength and rigidity of the cell wall.[8][9] While direct quantitative data on the specific contribution of this compound to the Young's modulus or other mechanical parameters is scarce, its role in insolubilizing extensins points to a significant function in cell wall stiffening.[3][5] This stiffening is essential for maintaining cell shape and for providing the structural support necessary for plant stature.
Table 1: Qualitative Role of this compound in Plant Development
| Developmental Process | Role of this compound and Extensin Cross-linking | References |
| Cell Expansion | Contributes to the cessation of cell elongation by rigidifying the cell wall matrix. | [3],[4] |
| Cell Differentiation | The formation of a stable, cross-linked cell wall is a prerequisite for specialized cell functions. | [10] |
| Tissue Morphogenesis | The controlled stiffening of cell walls influences the overall shape and architecture of plant tissues and organs. | [11] |
Function in Plant Defense
The plant cell wall is the first line of defense against invading pathogens. The rapid reinforcement of this barrier is a key component of the plant's innate immune response. This compound formation is significantly upregulated in response to various biotic stresses.
Response to Pathogens and Elicitors
Upon perception of pathogen-associated molecular patterns (PAMPs) or elicitors, a signaling cascade is initiated, leading to the production of reactive oxygen species (ROS), such as H₂O₂.[5][12] This apoplastic oxidative burst provides the necessary substrate for peroxidases to catalyze the formation of this compound and other tyrosine cross-links.[5] This rapid cross-linking of the extensin network creates a denser, more robust cell wall that is more resistant to degradation by pathogen-secreted enzymes.[5][13]
Table 2: Role of this compound in Plant Defense Responses
| Stress Factor | Observed Effect on Extensin Cross-linking | Implied Function of this compound | References |
| Fungal Elicitors | Increased insolubilization of extensins and formation of tyrosine cross-links. | Reinforcement of the cell wall barrier to impede fungal penetration. | [5] |
| Wounding | Upregulation of extensin cross-linking. | Contributes to wound healing and sealing, preventing pathogen entry at the site of injury. | [3],[14] |
| Pathogen Attack | Rapid formation of a cross-linked defensive network. | Enhanced mechanical protection against pathogen invasion. | [2][5] |
Cell Wall Integrity Signaling
While this compound itself is not a signaling molecule, its formation is a key output of the cell wall integrity (CWI) signaling pathway.[1][2] This pathway monitors the status of the cell wall and, upon detecting damage or alterations, initiates compensatory responses, including the reinforcement of the wall through extensin cross-linking.[1] Receptor-like kinases at the plasma membrane are thought to perceive changes in the cell wall and trigger downstream signaling events that lead to ROS production and the activation of peroxidases.[2]
Experimental Protocols
The analysis of this compound requires the isolation of cell wall material, hydrolysis of the proteins, and subsequent chromatographic separation and quantification.
Protocol for the Isolation and Quantification of this compound
This protocol is a synthesized methodology based on established principles for the analysis of tyrosine cross-links in plant cell walls.
Objective: To extract, identify, and quantify this compound from plant tissue.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Ethanol (70%, 80%, 100%)
-
Acetone
-
6 M HCl
-
Sodium hydroxide (NaOH)
-
HPLC system with a C18 column and UV or fluorescence detector
-
This compound standard (requires chemical synthesis)[15]
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Sample Preparation and Cell Wall Isolation: a. Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. b. Suspend the powder in 70% ethanol and centrifuge. Discard the supernatant. c. Wash the pellet sequentially with 80% ethanol, 100% ethanol, and acetone, with centrifugation steps in between, to remove soluble components. d. Dry the resulting cell wall material (alcohol-insoluble residue) using a lyophilizer or speed vacuum.
-
Acid Hydrolysis: a. Place a known amount of dried cell wall material (e.g., 10-20 mg) in a hydrolysis tube. b. Add 1 ml of 6 M HCl. c. Seal the tube under vacuum or flush with nitrogen to prevent oxidation. d. Hydrolyze at 110°C for 24 hours. e. After cooling, open the tube and remove the HCl by evaporation under vacuum using a rotary evaporator.
-
Sample Solubilization and Filtration: a. Re-dissolve the dried hydrolysate in a known volume of HPLC mobile phase A (e.g., 0.1% trifluoroacetic acid in water). b. Adjust the pH to neutral with NaOH if necessary. c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis: a. Inject the filtered sample onto a C18 reverse-phase HPLC column. b. Elute with a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., acetonitrile with 0.1% TFA). A typical gradient might be from 0% to 30% B over 30 minutes. c. Detect this compound using a UV detector (at ~280 nm) or a fluorescence detector (excitation ~280 nm, emission ~400 nm). d. Identify the this compound peak by comparing its retention time with that of a synthesized this compound standard.[15]
-
Quantification: a. Generate a standard curve using known concentrations of the this compound standard. b. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve. c. Express the results as µg of this compound per mg of dry cell wall material.
Conclusion and Future Perspectives
This compound is a vital component of the plant cell wall, contributing to its structural integrity during development and its reinforcement as a defense mechanism. The peroxidase-mediated formation of this tyrosine trimer is a key step in the creation of a robust extensin network. While its structural role is well-established, several areas warrant further investigation. There is a pressing need for quantitative studies to determine the precise levels of this compound in different plant species, tissues, and developmental stages, as well as under various stress conditions. Such data would provide a clearer picture of the dynamics of cell wall remodeling. Furthermore, elucidating the specific peroxidases involved in this compound synthesis and their regulation will be crucial for a complete understanding of this process. Although this compound is not a primary signaling molecule, its formation is intimately linked to cell wall integrity signaling, and further research into this connection will undoubtedly reveal more about how plants perceive and respond to their environment at the cellular level. This knowledge will be invaluable for the development of crops with enhanced resilience and for the innovative use of plant biomass.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cell wall integrity signaling in plants: Malectin-domain kinases and lessons from other kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases [frontiersin.org]
- 4. Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Extensin Superfamily in Primary Cell Wall Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-run HPLC Quantification of Plant Cell Wall Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Industrial Use of Cell Wall Degrading Enzymes: The Fine Line Between Production Strategy and Economic Feasibility [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of abiotic and biotic stress-induced Ca2+ transients in the crop species Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant cell wall dynamics and wall-related susceptibility in plant–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
The Formation of Pulcherosine: A Technical Guide to the Oxidative Coupling of Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulcherosine, a naturally occurring trimer of tyrosine, is a significant cross-linking amino acid found in various biological structures, including plant cell walls and the fertilization envelope of sea urchin embryos.[1][2] Its formation through the oxidative coupling of tyrosine residues is a critical process for the structural integrity of these biological matrices. This technical guide provides an in-depth exploration of the core mechanism underlying this compound biosynthesis, focusing on the enzymatic catalysis, proposed reaction pathways, and relevant experimental methodologies. The content herein is intended to serve as a comprehensive resource for researchers in biochemistry, materials science, and drug development who are interested in the modification of proteins and the formation of novel biomaterials.
Introduction
Tyrosine, a non-essential amino acid, possesses a reactive phenolic side chain that is susceptible to oxidation. This reactivity is harnessed in biological systems to form covalent cross-links between polypeptide chains, thereby enhancing the mechanical strength and stability of protein networks.[3] One such cross-link is this compound, a complex molecule formed from three tyrosine units.[2] The structure of this compound consists of an isodityrosine moiety linked to a third tyrosine residue via a biphenyl ether bond.[4] This unique arrangement suggests a multi-step oxidative coupling mechanism, likely mediated by peroxidase enzymes. Understanding the intricacies of this compound formation not only sheds light on fundamental biological processes but also opens avenues for the development of novel biocompatible polymers and targeted drug delivery systems.[5]
The Core Mechanism: Peroxidase-Catalyzed Oxidative Coupling
The formation of this compound is initiated by the oxidation of tyrosine residues, a reaction catalyzed by peroxidase enzymes in the presence of hydrogen peroxide (H₂O₂).[6] Peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase, facilitate the one-electron oxidation of the phenolic hydroxyl group of tyrosine, generating a tyrosyl radical.[3][7] These highly reactive radicals can then undergo coupling reactions to form dimers, trimers, and higher-order oligomers.[8]
Generation of Tyrosyl Radicals
The catalytic cycle of peroxidases involves the reaction with H₂O₂ to form a high-valent iron-oxo species (Compound I). This intermediate then abstracts an electron and a proton from a tyrosine residue to generate a tyrosyl radical, regenerating the native enzyme state through a second substrate molecule reaction (forming Compound II in the process).
Formation of Dityrosine and Isodityrosine
Two tyrosyl radicals can couple in a variety of ways. The most common dimer is dityrosine, formed by a carbon-carbon bond between the ortho positions of the phenolic rings. Another important dimer is isodityrosine, linked by a diphenyl ether bond. The formation of these dimers is a critical prerequisite for the subsequent steps leading to this compound.
Proposed Pathway for this compound Formation
While the precise, step-by-step mechanism for the final assembly of this compound is a subject of ongoing research, a plausible pathway can be proposed based on the principles of radical chemistry and the known structure of the final product. This proposed mechanism involves the further oxidation of a dityrosine or isodityrosine unit to a radical species, which then reacts with a third tyrosyl radical.
The formation of the characteristic biphenyl-ether linkage in this compound likely proceeds through the coupling of an isodityrosine radical with a tyrosyl radical.
Signaling Pathways and Logical Relationships
The formation of this compound is a key event in the structural reinforcement of extracellular matrices. The following diagram illustrates the logical workflow from the initial enzymatic activation to the final cross-linked product.
The following diagram illustrates the proposed chemical reaction pathway.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosyl radical generated by myeloperoxidase catalyzes the oxidative cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The peroxidase-catalyzed oxidation of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide trapping of the tyrosyl radical-chemistry and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxidase induced oligo-tyrosine cross-links during polymerization of α-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Pulcherosine: A Novel Biomarker for Cell Wall L lignification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The plant cell wall is a dynamic and complex network of polymers that provides structural support, dictates cell shape, and acts as a primary defense barrier against biotic and abiotic stresses. Lignification, the process of depositing lignin—a complex aromatic polymer—into the cell wall, is a critical developmental and defense-related process that significantly increases the wall's rigidity and resistance to degradation. Monitoring the extent of lignification is crucial for various research fields, including plant biology, agriculture, and the development of pharmaceuticals that may target plant-derived materials or plant-pathogen interactions. This whitepaper introduces pulcherosine, an oxidatively coupled trimer of tyrosine, as a promising biomarker for cell wall lignification. We provide a comprehensive overview of the underlying biochemistry, detailed experimental protocols for its quantification, and a discussion of its potential applications.
The Biochemical Link: this compound Formation and Lignification
This compound is a complex amino acid derivative formed through the oxidative coupling of three tyrosine residues. Its formation is intrinsically linked to the same enzymatic machinery that drives lignification. Both processes are initiated by an oxidative burst , a rapid production of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂), in the apoplast. This increase in H₂O₂ activates cell wall-resident peroxidases.
These activated peroxidases catalyze the oxidation of monolignols (the precursors of lignin) and tyrosine residues within cell wall proteins, such as extensins. The resulting radicals then undergo coupling reactions. In the case of monolignols, this leads to the formation of the complex lignin polymer. For tyrosine residues, this process results in the formation of dityrosine, isodityrosine, and subsequently, this compound, which acts as a cross-linking agent between protein chains, further rigidifying the cell wall.[1][2]
The shared enzymatic pathway and co-occurrence of these processes strongly suggest that the abundance of this compound can serve as a proxy for the extent of peroxidase-driven cross-linking and, by extension, lignification.
Signaling Pathway for Lignification and this compound Formation
The signaling cascade leading to lignification and this compound formation is initiated by various developmental cues or stress signals, leading to an oxidative burst and the activation of peroxidases.
Experimental Protocols
This section provides detailed methodologies for the quantification of both this compound and lignin from plant cell wall material.
Protocol 1: Extraction and Quantification of this compound by HPLC
This protocol is adapted from general methods for the analysis of tyrosine derivatives in plant cell walls.
1. Preparation of Alcohol Insoluble Residue (AIR) a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. c. Suspend the powder in 80% (v/v) ethanol (10 ml per gram of tissue). d. Incubate at 80°C for 20 minutes to inactivate endogenous enzymes. e. Centrifuge at 4,000 x g for 10 minutes and discard the supernatant. f. Wash the pellet sequentially with 80% ethanol, 100% ethanol, and 100% acetone, with centrifugation steps in between. g. Dry the resulting pellet (AIR) under vacuum.
2. Acid Hydrolysis a. Weigh 5-10 mg of AIR into a screw-cap hydrolysis tube. b. Add 1 ml of 6 M HCl containing 0.1% (v/v) phenol. c. Flush the tube with nitrogen gas, seal tightly, and hydrolyze at 110°C for 20 hours. d. After cooling, centrifuge to pellet any insoluble material. e. Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator. f. Resuspend the dried hydrolysate in 200 µl of HPLC mobile phase A.
3. HPLC Analysis a. HPLC System: A standard HPLC system with a fluorescence detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). c. Mobile Phase:
- Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
- Solvent B: 0.1% (v/v) TFA in acetonitrile. d. Gradient:
- 0-5 min: 5% B
- 5-35 min: 5% to 35% B (linear gradient)
- 35-40 min: 35% to 100% B
- 40-45 min: 100% B
- 45-50 min: 100% to 5% B
- 50-60 min: 5% B (re-equilibration) e. Flow Rate: 1.0 ml/min. f. Detection: Fluorescence detector set to an excitation wavelength of 280 nm and an emission wavelength of 410 nm. g. Quantification: Use an authentic this compound standard to generate a calibration curve for quantification.
Protocol 2: Quantification of Lignin Content (Thioglycolic Acid Method)
This method provides a reliable quantification of total lignin content.[3]
1. Preparation of Cell Wall Material a. Use the same AIR prepared in Protocol 1.
2. Lignin Extraction and Derivatization a. Weigh 5-10 mg of AIR into a glass tube. b. Add 1.5 ml of 2 M HCl and 0.3 ml of thioglycolic acid.[3] c. Incubate at 95°C for 4 hours with occasional shaking.[3] d. Centrifuge at 4,000 x g for 10 minutes and discard the supernatant. e. Wash the pellet with distilled water and centrifuge again. f. Resuspend the pellet in 1 ml of 0.5 M NaOH and shake for 18 hours at room temperature to dissolve the lignin-thioglycolate complex. g. Centrifuge at 13,000 x g for 15 minutes to pellet any insoluble material.
3. Spectrophotometric Quantification a. Transfer the supernatant to a new tube. b. Add 0.2 ml of concentrated HCl to precipitate the lignin-thioglycolate complex. c. Incubate on ice for 4 hours. d. Centrifuge at 13,000 x g for 15 minutes and discard the supernatant. e. Dissolve the pellet in 1 ml of 0.5 M NaOH. f. Measure the absorbance at 280 nm using a spectrophotometer. g. Quantification: Use a standard curve prepared with alkali lignin to determine the lignin concentration.[3]
Experimental Workflow
The following diagram illustrates the overall workflow for the simultaneous analysis of this compound and lignin.
Data Presentation: A Hypothetical Case Study
To illustrate the potential of this compound as a biomarker, consider a hypothetical experiment where plant seedlings are subjected to a stressor known to induce lignification (e.g., wounding or pathogen elicitor treatment). This compound and lignin content are measured at different time points post-treatment.
| Time (hours) | Treatment | This compound (nmol/mg AIR) | Lignin (% of AIR) |
| 0 | Control | 1.2 ± 0.2 | 8.5 ± 0.7 |
| 24 | Control | 1.3 ± 0.3 | 8.7 ± 0.8 |
| 24 | Stress | 5.8 ± 0.6 | 15.2 ± 1.1 |
| 48 | Control | 1.4 ± 0.2 | 8.9 ± 0.6 |
| 48 | Stress | 9.7 ± 0.9 | 22.1 ± 1.5 |
The expected results would show a significant increase in both this compound and lignin content in the stressed plants over time, with a strong positive correlation between the two measurements.
Logical Relationship: this compound as a Biomarker
The utility of this compound as a biomarker for lignification is based on a clear logical relationship.
Conclusion and Future Directions
This compound represents a highly specific and quantifiable molecule that is mechanistically linked to the process of lignification. Its analysis, in conjunction with traditional lignin quantification methods, can provide a more nuanced understanding of cell wall fortification. For researchers in drug development, monitoring this compound levels could offer a sensitive endpoint to assess the impact of compounds designed to modulate plant defense responses or cell wall integrity.
Future research should focus on establishing direct quantitative correlations between this compound and lignin content across a wide range of plant species and stress conditions. The development of high-throughput assays for this compound would further enhance its utility as a valuable biomarker in both fundamental and applied plant science.
References
- 1. Cell Wall Damage-Induced Lignin Biosynthesis Is Regulated by a Reactive Oxygen Species- and Jasmonic Acid-Dependent Process in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lignin cross-links with cysteine- and tyrosine-containing peptides under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Characterization of Pulcherosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on the characterization of Pulcherosine, a unique tyrosine-derived cross-linking amino acid. It details the initial isolation, structural elucidation, and synthesis of this complex molecule, presenting the core data and methodologies for researchers in the fields of biochemistry, plant biology, and drug development.
Introduction
This compound is an oxidatively coupled trimer of tyrosine, first identified in the fertilization envelope of sea urchin embryos and later in the primary cell walls of higher plants.[1] Structurally, it is composed of an isodityrosine and a tyrosine residue linked via a biphenyl bond, forming a 2,2'-dihydroxy-3-phenoxybiphenyl aromatic core.[1] Its trivalent nature allows it to act as a significant cross-linking agent for glycoproteins, particularly extensins in plant cell walls, contributing to their structural integrity.[1][2][3] This guide focuses on the seminal work that led to its discovery and characterization.
Isolation and Purification of this compound from Tomato Cell Culture
The first successful isolation and characterization of this compound from a plant source was achieved from hydrolysates of primary cell walls of a tomato (Lycopersicon esculentum) cell suspension culture.[1] The following protocol is based on the methodology described by Brady, Sadler, and Fry in 1998.
-
Cell Wall Preparation:
-
Tomato cell suspension cultures are harvested and the cell walls are prepared by homogenizing the cells and washing extensively with aqueous buffers to remove cytoplasmic contents.
-
The purified cell wall material is then lyophilized.
-
-
Acid Hydrolysis:
-
The dry cell wall material is hydrolyzed in 6 M HCl at 110°C for 20 hours in a sealed, nitrogen-flushed tube to release the constituent amino acids.
-
The hydrolysate is filtered, and the HCl is removed by rotary evaporation.
-
-
Chromatographic Separation:
-
The amino acid mixture is dissolved in a suitable solvent and subjected to multiple rounds of column chromatography.
-
Cation-Exchange Chromatography: The initial separation is performed on a Dowex 50 (H+ form) column, eluting with a gradient of HCl.
-
Paper Chromatography: Fractions enriched in this compound are further purified by descending paper chromatography using a butan-1-ol-acetic acid-water (12:3:5, by vol.) solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reverse-phase HPLC on a C18 column, using a gradient of trifluoroacetic acid in water and acetonitrile.
-
References
The Biological Significance of Tyrosine Trimers in Plant Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural integrity of the plant cell wall is paramount for growth, development, and defense against environmental stresses. Covalent cross-linking of structural proteins, particularly extensins, plays a crucial role in the fortification of the cell wall matrix. Among the key cross-links are those derived from the oxidative coupling of tyrosine residues. While dityrosine and isodityrosine (dimers) and di-isodityrosine (a tetramer) are well-documented, the significance of tyrosine trimers, notably pulcherosine, is an advancing area of research. This technical guide provides a comprehensive overview of the biological significance, formation, and analysis of tyrosine trimers in the context of plant biology. It is intended to serve as a resource for researchers investigating plant cell wall architecture, stress responses, and potential targets for modulating plant biomass properties.
Introduction to Tyrosine Cross-linking in Plant Cell Walls
The primary cell wall of plants is a dynamic and complex network of polysaccharides and structural proteins. Extensins, a superfamily of hydroxyproline-rich glycoproteins (HRGPs), are key structural proteins that form a covalently cross-linked network, contributing to the wall's tensile strength and resistance to pathogens.[1][2] This network is formed through the oxidative coupling of tyrosine residues, a process catalyzed by class III peroxidases in the presence of hydrogen peroxide.[3][4]
This enzymatic cross-linking results in the formation of various tyrosine derivatives, including dityrosine, isodityrosine, and the trimeric form, this compound.[1][5] this compound is an oxidatively coupled trimer composed of an isodityrosine molecule linked to a tyrosine residue via a biphenyl linkage.[5] The formation of these cross-links renders the extensin network insoluble, thereby fortifying the cell wall.[1] The extent and nature of this cross-linking can be modulated in response to developmental cues and environmental stresses, highlighting its importance in plant adaptation and survival.[6][7]
Biological Significance of Tyrosine Trimers
The formation of tyrosine trimers, such as this compound, is integral to the structural and functional plasticity of the plant cell wall.
Cell Wall Architecture and Strengthening
This compound acts as an intermolecular cross-link, connecting different extensin polypeptide chains.[5] This is in contrast to some isodityrosine links which can be intramolecular.[1] The formation of these interpolypeptide bridges contributes significantly to the three-dimensional architecture and mechanical strength of the cell wall. By creating a more extensively cross-linked network, this compound enhances the rigidity of the cell wall, which is crucial for maintaining cell shape and supporting the overall plant structure.
Role in Plant Development
The controlled assembly and modification of the cell wall are fundamental to plant growth and morphogenesis. The enzymatic cross-linking of extensins is a key mechanism for regulating cell wall extensibility. During cell expansion, the extensin network is thought to be more loosely organized. As growth ceases, increased cross-linking, including the formation of this compound, leads to a more rigid wall structure, effectively locking in the final cell size and shape.
Plant Defense Mechanisms
The plant cell wall is the first line of defense against invading pathogens. In response to pathogen attack or wounding, plants often trigger an "oxidative burst," leading to a rapid increase in the production of reactive oxygen species (ROS), including hydrogen peroxide.[1] This surge in H₂O₂ fuels the peroxidase-catalyzed cross-linking of extensins, resulting in a rapid reinforcement of the cell wall at the site of infection.[2][7] This localized strengthening creates a physical barrier that can impede the progress of the pathogen.[7] The upregulation of extensin cross-linking is a conserved defense response in plants.[1]
Response to Abiotic Stress
Plants are subjected to a variety of abiotic stresses, such as salinity, drought, and extreme temperatures, which can induce oxidative stress.[6] There is evidence that protein tyrosine nitration, another modification of tyrosine residues, is involved in the response to these stresses.[6][8] While direct evidence for the increased formation of tyrosine trimers under specific abiotic stresses is still an emerging area of research, the underlying mechanism of oxidative stress suggests a potential role for enhanced tyrosine cross-linking as a protective or adaptive response.
Formation of Tyrosine Trimers
The biosynthesis of tyrosine trimers is a peroxidase-mediated process that occurs in the apoplast. The key substrates are tyrosine residues within extensin proteins and hydrogen peroxide.
The proposed pathway for this compound formation involves the initial formation of an isodityrosine (Idt) cross-link. Subsequently, a peroxidase enzyme catalyzes the oxidative coupling of the Idt residue with a nearby tyrosine (Tyr) residue on another extensin monomer. This reaction forms a stable biphenyl linkage, resulting in the this compound trimer. This compound can then potentially react with another isodityrosine to form the tetrameric di-isodityrosine (di-Idt).[5]
Caption: Peroxidase-mediated formation of tyrosine cross-links.
Data Presentation: Abundance of Tyrosine Cross-links
Quantitative data on the abundance of tyrosine trimers is still limited in the literature. However, studies on related cross-links in specific plant systems provide some insights.
| Plant Species | Tissue/Cell Type | Condition | Isodityrosine (Idt) Content | Di-isodityrosine (di-Idt) Content | Reference |
| Lycopersicon esculentum (Tomato) | Cell Suspension Culture | Control | Baseline | Baseline | [9] |
| Lycopersicon esculentum (Tomato) | Cell Suspension Culture | Elicitor-treated | Decreased | Increased | [9] |
| Glycine max (Soybean) | Cell Walls | Not specified | 25% of total tyrosine | Not reported | [10] |
Note: The data presented are indicative and may vary depending on the specific experimental conditions and analytical methods used. A decrease in isodityrosine with a concurrent increase in di-isodityrosine upon elicitor treatment suggests the conversion of dimers to tetramers, with trimers as likely intermediates.[9]
Experimental Protocols
The analysis of tyrosine trimers from plant cell walls is a multi-step process involving cell wall isolation, hydrolysis, and chromatographic or spectrometric analysis.
Experimental Workflow
Caption: Workflow for tyrosine trimer analysis.
Protocol for Cell Wall Isolation
-
Homogenization: Homogenize fresh or frozen plant tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) using a blender or mortar and pestle.
-
Filtration: Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.
-
Centrifugation and Washing: Centrifuge the filtrate at low speed (e.g., 1000 x g) to pellet the cell walls. Wash the pellet sequentially with buffer, acetone, and methanol to remove cytoplasmic contaminants and pigments.
-
Starch Removal: If necessary, treat the cell wall preparation with amylase to remove starch granules.
-
Drying: Lyophilize or air-dry the purified cell wall material.
Protocol for Acid Hydrolysis
-
Sample Preparation: Place a known amount of dried cell wall material (e.g., 10-20 mg) into a hydrolysis tube.
-
Acid Addition: Add 6 M HCl to the tube. For the protection of tyrosine, a small amount of phenol can be added.
-
Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Acid Removal: After hydrolysis, remove the HCl by rotary evaporation or by drying under a stream of nitrogen.
-
Resuspension: Resuspend the dried hydrolysate in a suitable solvent (e.g., 0.1 M HCl or HPLC mobile phase) for analysis.
HPLC Analysis for Quantification
-
Chromatographic System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used for separation.
-
Detection: Monitor the elution of tyrosine and its cross-linked derivatives using a fluorescence detector. Dityrosine and this compound are naturally fluorescent.
-
Quantification: Quantify the amount of each compound by comparing the peak area to that of authentic standards.
Mass Spectrometry for Identification
-
LC-MS/MS System: Couple the HPLC system to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra to detect the molecular ions of tyrosine, isodityrosine, and this compound.
-
MS/MS Fragmentation: Select the precursor ions of interest and subject them to collision-induced dissociation (CID) to obtain characteristic fragment ions for structural confirmation.
NMR Spectroscopy for Structural Elucidation
For novel or uncharacterized trimers, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.[5][11][12] This requires purification of the compound of interest, typically through preparative HPLC, followed by analysis using one- and two-dimensional NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).
Conclusion and Future Perspectives
Tyrosine trimers, such as this compound, are emerging as significant components of the plant cell wall, contributing to its structural integrity, developmental plasticity, and defense capabilities. While our understanding of their biological roles is growing, several areas warrant further investigation. The development of more sensitive and quantitative analytical methods will be crucial for accurately determining the abundance of these trimers in different plant species and under various environmental conditions. Furthermore, elucidating the specific peroxidases involved in their formation and the signaling pathways that regulate this process will provide deeper insights into how plants dynamically remodel their cell walls. This knowledge has the potential to be applied in the genetic engineering of crops with enhanced stress tolerance and modified biomass properties for biofuel and biomaterial applications. The continued exploration of the complex world of tyrosine cross-linking promises to uncover new layers of sophistication in plant biology.
References
- 1. Role of the Extensin Superfamily in Primary Cell Wall Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extensin, an underestimated key component of cell wall defence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymic Cross-Linkage of Monomeric Extensin Precursors in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Nitration during Development and Abiotic Stress Response in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. botany.one [botany.one]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Detection and Quantification of Pulcherosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulcherosine is a unique, naturally occurring trimer of tyrosine formed through oxidative cross-linking. It was first identified in the cell walls of plants, where it contributes to the structural integrity of glycoproteins.[1] More recently, it has been shown to be synthesized by human neutrophils, suggesting a potential role in inflammatory processes and host defense mechanisms. The formation of this compound and other tyrosine cross-links is often associated with oxidative stress, making its detection and quantification a valuable tool for researchers in various fields, including plant biology, immunology, and drug development.
These application notes provide detailed methodologies for the detection and quantification of this compound from biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Methods for Detection and Quantification
The primary methods for the analysis of this compound and related tyrosine cross-links are based on their intrinsic fluorescence and unique mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Reverse-phase HPLC coupled with a fluorescence detector is a sensitive and reliable method for quantifying this compound. This method leverages the native fluorescence of the molecule, eliminating the need for derivatization.
Quantitative Data Summary
While specific quantitative performance data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of the related tyrosine cross-link, dityrosine, which can be used as a benchmark for method development and validation for this compound.
| Parameter | Typical Value (for Dityrosine Analysis) | Reference |
| Limit of Detection (LOD) | 0.01 µM - 42.1 ng/g | [2][3] |
| Limit of Quantification (LOQ) | 140 ng/g | [3] |
| Linearity Range | 1 - 1000 ng/mL | [3] |
| Recovery | 92 - 95.2% | [3] |
| Precision (RSD) | Intra-day: 3.9 - 22.1%, Inter-day: 4.4 - 16.6% | [3] |
Experimental Protocol: HPLC-Fluorescence Detection
a) Sample Preparation
i. From Plant Cell Walls (Hydrolysis)
-
Homogenization: Homogenize fresh or frozen plant tissue in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Cell Wall Isolation: Centrifuge the homogenate and wash the pellet sequentially with buffer, ethanol, and acetone to obtain an alcohol-insoluble residue (AIR), which is enriched in cell wall material.
-
Acid Hydrolysis: Resuspend the AIR in 6 M HCl. Hydrolyze at 110°C for 20-24 hours in a sealed, nitrogen-flushed tube.
-
Neutralization and Clarification: Cool the hydrolysate, neutralize with NaOH, and centrifuge to remove any precipitate.
-
Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the neutralized hydrolysate onto the cartridge. Wash with water to remove salts and polar impurities. Elute this compound with an appropriate solvent (e.g., 50% methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase.
ii. From Neutrophils
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Cell Lysis and Protein Precipitation: Lyse the isolated neutrophils in a suitable buffer and precipitate proteins using a cold solvent like acetonitrile or methanol.
-
Supernatant Collection: Centrifuge the sample and collect the supernatant containing this compound.
-
Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the HPLC mobile phase.
b) HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
c) Fluorescence Detection
-
Excitation Wavelength: ~285 nm
-
Emission Wavelength: ~410 nm
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Proposed Method)
LC-MS/MS offers high selectivity and sensitivity and can be a powerful tool for the definitive identification and quantification of this compound, especially in complex biological matrices. The following is a proposed method based on the analysis of similar tyrosine derivatives.
Quantitative Data Summary (Hypothetical)
The following table presents expected performance characteristics for a validated LC-MS/MS method for this compound. These values would need to be determined experimentally.
| Parameter | Expected Value |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1-5 ng/mL |
| Linearity Range | 1 - 1000 ng/mL |
| Recovery | > 90% |
| Precision (RSD) | < 15% |
Experimental Protocol: LC-MS/MS
a) Sample Preparation
Sample preparation would follow the same principles as for HPLC analysis (acid hydrolysis for plant tissues, protein precipitation for cellular samples), with careful attention to remove any substances that could cause ion suppression.
b) LC Conditions
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient optimized for the elution of this compound.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
c) MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The [M+H]+ of this compound (exact mass to be determined).
-
Product Ions (Q3): At least two characteristic fragment ions would be selected after collision-induced dissociation (CID). These would need to be determined by infusing a this compound standard.
-
-
Collision Energy: Optimized for the fragmentation of the precursor ion.
-
Dwell Time: ~50-100 ms per transition.
Formation Pathway and Experimental Workflow Diagrams
Formation of this compound via Oxidative Coupling
This compound is formed through the oxidative coupling of three tyrosine residues. In neutrophils, this process is catalyzed by myeloperoxidase (MPO), which generates tyrosyl radicals.[4][5][6] In plants, peroxidases are believed to mediate this cross-linking. The proposed pathway involves the formation of an isodityrosine intermediate, which then couples with another tyrosine radical.[1]
Caption: Proposed enzymatic formation of this compound.
General Experimental Workflow for this compound Quantification
The following diagram outlines the general workflow for the quantification of this compound from biological samples.
Caption: General workflow for this compound quantification.
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry. A comparison with ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosyl radical generated by myeloperoxidase catalyzes the oxidative cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosyl radical production by myeloperoxidase: a phagocyte pathway for lipid peroxidation and dityrosine cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosyl radical generated by myeloperoxidase catalyzes the oxidative cross-linking of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Pulcherosine via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pulcherosine is a unique, oxidatively coupled trimer of tyrosine found in the primary cell walls of plants, such as tomatoes. It is formed from an isodityrosine unit and a tyrosine unit linked via a biphenyl bond, creating a 2,2'-dihydroxy-3-phenoxybiphenyl aromatic core.[1] As a key interpolypeptide cross-linking agent, its structure is of significant interest in understanding cell wall architecture and protein interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex natural products.[1]
This document provides detailed protocols and application notes for the structural determination of this compound using a suite of modern NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques.
Data Presentation: Representative NMR Data
The following tables present representative ¹H and ¹³C NMR data for this compound, generated based on its known structure and typical chemical shifts for its constituent amino acid residues. These tables serve as a guide for researchers performing spectral analysis.
Note: The following data is representative and intended for illustrative purposes to guide spectral assignment.
Table 1: Representative ¹H NMR Data for this compound (500 MHz, D₂O)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| 7.35 | d | 8.5 | Tyr-A, H-2'/6' |
| 7.18 | d | 8.2 | Tyr-B, H-6'' |
| 7.10 | d | 8.5 | Tyr-A, H-3'/5' |
| 7.05 | dd | 8.2, 2.1 | Tyr-B, H-5'' |
| 6.98 | d | 2.1 | Tyr-B, H-3'' |
| 6.92 | d | 8.4 | Tyr-C, H-6''' |
| 6.85 | d | 2.0 | Tyr-C, H-2''' |
| 6.70 | dd | 8.4, 2.0 | Tyr-C, H-5''' |
| 4.15 | t | 6.5 | Tyr-A, H-α |
| 4.10 | t | 6.8 | Tyr-B, H-α |
| 4.08 | t | 6.7 | Tyr-C, H-α |
| 3.25 | dd | 14.5, 6.5 | Tyr-A, H-βa |
| 3.15 | dd | 14.5, 6.5 | Tyr-A, H-βb |
| 3.20 | dd | 14.8, 6.8 | Tyr-B, H-βa |
| 3.10 | dd | 14.8, 6.8 | Tyr-B, H-βb |
| 3.18 | dd | 14.6, 6.7 | Tyr-C, H-βa |
| 3.08 | dd | 14.6, 6.7 | Tyr-C, H-βb |
Table 2: Representative ¹³C NMR Data for this compound (125 MHz, D₂O)
| Chemical Shift (δ ppm) | DEPT-135 | Assignment |
| 174.5 | C | Tyr-A, COOH |
| 174.4 | C | Tyr-B, COOH |
| 174.3 | C | Tyr-C, COOH |
| 156.2 | C | Tyr-A, C-4' |
| 154.5 | C | Tyr-C, C-4''' |
| 148.1 | C | Tyr-B, C-1'' |
| 145.3 | C | Tyr-C, C-3''' |
| 131.2 | CH | Tyr-A, C-2'/6' |
| 128.5 | C | Tyr-A, C-1' |
| 127.8 | CH | Tyr-B, C-6'' |
| 127.1 | C | Tyr-B, C-2'' |
| 125.5 | C | Tyr-C, C-1''' |
| 122.0 | CH | Tyr-C, C-5''' |
| 119.5 | CH | Tyr-B, C-5'' |
| 117.8 | CH | Tyr-C, C-6''' |
| 116.5 | CH | Tyr-A, C-3'/5' |
| 116.0 | CH | Tyr-B, C-3'' |
| 115.8 | CH | Tyr-C, C-2''' |
| 56.5 | CH | Tyr-A, C-α |
| 56.2 | CH | Tyr-B, C-α |
| 56.1 | CH | Tyr-C, C-α |
| 37.8 | CH₂ | Tyr-A, C-β |
| 37.5 | CH₂ | Tyr-B, C-β |
| 37.4 | CH₂ | Tyr-C, C-β |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
A pure sample of this compound is essential for high-quality NMR data.
-
Isolation: Isolate this compound from acid hydrolysates of plant cell walls using chromatographic techniques (e.g., HPLC).
-
Quantification: Accurately weigh approximately 1-5 mg of the purified, lyophilized this compound sample.
-
Dissolution: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is appropriate for this polar amino acid derivative. For improved signal resolution, a buffer (e.g., phosphate buffer in D₂O, pD 7.0) can be used.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (δ = 0.00 ppm).
1D NMR Spectroscopy Protocol
a. ¹H NMR Spectrum Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer for the D₂O sample. Ensure proper temperature regulation (e.g., 298 K).
-
Pulse Sequence: Use a standard one-pulse sequence with solvent suppression (e.g., presaturation) to attenuate the residual HDO signal.
-
Key Parameters:
-
Spectral Width (SW): ~12-16 ppm
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds (a longer delay of 5x T₁ is needed for accurate integration)
-
Number of Scans (NS): 16-128, depending on sample concentration.
-
-
Processing: Apply a Fourier transform with zero-filling and an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the internal standard.
b. ¹³C NMR & DEPT Spectra Acquisition
-
Pulse Sequence: Use a standard pulse-acquire sequence with proton decoupling (e.g., zgpg30). For multiplicity information, run DEPT-135 and DEPT-90 experiments.
-
Key Parameters:
-
Spectral Width (SW): ~200-240 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024-8192 or more, as ¹³C has low natural abundance and sensitivity.
-
-
Processing: Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 1-2 Hz). Phase, baseline correct, and reference the spectrum.
2D NMR Spectroscopy Protocol
a. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons (typically 2-3 bonds apart).
-
Pulse Sequence: Use a standard gradient-selected COSY sequence (e.g., cosygpqf).
-
Key Parameters:
-
Spectral Width (F1 & F2): Set to cover all proton signals (~10-12 ppm).
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 4-16 per increment.
-
-
Processing: Apply a sine-squared window function in both dimensions, followed by Fourier transform, phasing, and symmetrization.
b. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[2]
-
Pulse Sequence: Use a gradient-selected, sensitivity-enhanced HSQC sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3) to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
Key Parameters:
-
Spectral Width (F2 - ¹H): ~10-12 ppm
-
Spectral Width (F1 - ¹³C): ~160-180 ppm
-
¹JCH Coupling Constant: Optimized for ~145 Hz (average for sp² and sp³ carbons).
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 8-32 per increment.
-
-
Processing: Apply appropriate window functions (e.g., squared sine bell) and Fourier transform.
c. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting spin systems and identifying quaternary carbons.[2]
-
Pulse Sequence: Use a gradient-selected HMBC sequence (e.g., hmbcgplpndqf).
-
Key Parameters:
-
Spectral Widths: Same as HSQC.
-
Long-Range Coupling (ⁿJCH): Optimized for an average value of 8-10 Hz to observe 2- and 3-bond correlations.
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 16-64 per increment.
-
-
Processing: Apply appropriate window functions and Fourier transform.
Visualizations: Workflows and Structural Relationships
The following diagrams illustrate the logical workflow for structural elucidation and the key NMR correlations used to assemble the this compound structure.
References
Application Notes and Protocols for the Extraction of Pulcherosine from Plant Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulcherosine is a unique, oxidatively coupled trimer of tyrosine that acts as a structural cross-linking agent in the primary cell walls of plants.[1] Its presence contributes to the structural integrity of the cell wall, and its study is crucial for understanding plant cell wall architecture and its potential applications in various fields, including biofuel production and the development of novel biomaterials. This document provides a detailed protocol for the extraction and partial purification of this compound from plant cell suspension cultures, with a particular focus on tomato (Solanum lycopersicum) cells, from which it was first isolated.[1] The protocol is compiled from established methodologies for plant cell wall analysis and protein cross-link characterization.
Introduction
Plant cell walls are complex and dynamic structures composed primarily of polysaccharides, proteins, and lignin. The protein components, particularly extensins, are known to be cross-linked, forming a network that provides tensile strength to the cell wall. This compound, along with other tyrosine derivatives like isodityrosine, plays a vital role in this cross-linking process.[2] The extraction and analysis of this compound are essential for elucidating the mechanisms of cell wall assembly and modification. This protocol outlines the key steps for the isolation of this compound, which involves the preparation of cell wall material, acid hydrolysis to cleave peptide bonds and release the cross-linking amino acids, and subsequent chromatographic purification.
Experimental Protocols
Part 1: Preparation of Plant Cell Wall Material
This part of the protocol focuses on the isolation of purified cell walls from a plant cell suspension culture. Tomato cell suspension cultures are a known source of this compound.
Materials:
-
Tomato (Solanum lycopersicum) cell suspension culture
-
Liquid nitrogen
-
Washing Buffer: 50 mM Tris-HCl, pH 7.2
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.2, 1% (w/v) Triton X-100
-
Ethanol (70% and 100%)
-
Acetone
-
Starch-degrading enzyme (e.g., α-amylase)
-
Protease (e.g., Pronase)
-
Centrifuge and appropriate tubes
-
Mortar and pestle or homogenizer
Procedure:
-
Harvesting Cells: Harvest the tomato cells from the suspension culture by filtration or centrifugation.
-
Cell Lysis: Immediately freeze the harvested cells in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Homogenization: Resuspend the cell powder in ice-cold Homogenization Buffer and stir for 1 hour at 4°C to solubilize membranes.
-
Washing: Centrifuge the homogenate at 1,000 x g for 10 minutes. Discard the supernatant. Wash the pellet sequentially with:
-
Ice-cold Washing Buffer (three times)
-
70% ethanol (twice)
-
100% ethanol (once)
-
Acetone (once)
-
-
Enzymatic Digestion: To remove contaminating starch and protein, resuspend the pellet in a suitable buffer and treat with α-amylase followed by a broad-spectrum protease like Pronase. Follow the enzyme manufacturer's instructions for optimal conditions.
-
Final Washes: After enzymatic digestion, wash the cell wall preparation extensively with water to remove enzymes and digestion products.
-
Lyophilization: Freeze-dry the purified cell wall material to obtain a stable powder. This is the starting material for this compound extraction.
Part 2: Acid Hydrolysis of Cell Wall Material
This step is critical for breaking the peptide bonds and releasing this compound from the cell wall glycoproteins.
Materials:
-
Lyophilized plant cell wall material
-
6 M Hydrochloric Acid (HCl)
-
Vacuum hydrolysis tubes
-
Heating block or oven at 110°C
-
Rotary evaporator or vacuum centrifuge
Procedure:
-
Sample Preparation: Place a known amount of lyophilized cell wall material (e.g., 10-100 mg) into a vacuum hydrolysis tube.
-
Acid Addition: Add 6 M HCl to the tube (e.g., 1 mL per 10 mg of cell wall material).
-
Vacuum Sealing: Freeze the sample in liquid nitrogen and evacuate the tube to a high vacuum before sealing. This prevents oxidation of amino acids during hydrolysis.
-
Hydrolysis: Place the sealed tube in an oven or heating block at 110°C for 24 hours.
-
Acid Removal: After hydrolysis, cool the tube, carefully open it, and remove the HCl by rotary evaporation or using a vacuum centrifuge. The dried sample contains the hydrolysate.
Part 3: Purification of this compound
The crude hydrolysate contains a mixture of amino acids, sugars, and other compounds. A multi-step chromatographic process is required to isolate this compound.
Materials:
-
Crude hydrolysate
-
Cation-exchange chromatography column (e.g., Dowex 50W)
-
Ammonia solution (for elution)
-
Gel filtration chromatography column (e.g., Sephadex G-10 or G-15)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
HPLC solvents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile
-
-
UV detector for HPLC
Procedure:
-
Cation-Exchange Chromatography:
-
Dissolve the dried hydrolysate in a small volume of acidic water (e.g., pH 2).
-
Load the sample onto a cation-exchange column equilibrated with the same acidic water.
-
Wash the column with water to remove neutral and anionic compounds (like sugars).
-
Elute the bound amino acids, including this compound, with a gradient of ammonia solution.
-
Collect fractions and monitor for the presence of this compound (e.g., by UV absorbance at 280 nm).
-
-
Gel Filtration Chromatography:
-
Pool the fractions containing this compound from the cation-exchange step and remove the ammonia by evaporation.
-
Dissolve the residue in an appropriate buffer and apply to a gel filtration column to separate compounds based on size. This compound, being a trimer, will elute later than larger peptides but earlier than single amino acids.
-
Collect fractions and monitor for this compound.
-
-
Reverse-Phase HPLC (RP-HPLC):
-
The final purification is typically achieved by RP-HPLC.
-
Inject the partially purified sample onto a C18 column.
-
Elute with a gradient of Solvent A and Solvent B. A shallow gradient of increasing acetonitrile concentration is usually effective for separating closely related aromatic amino acids.
-
Monitor the elution profile at 280 nm. This compound should elute as a distinct peak.
-
Collect the peak corresponding to this compound for further analysis and characterization.
-
Data Presentation
| Step | Parameter to Measure | Expected Outcome |
| Part 1: Cell Wall Preparation | Yield of purified cell walls (mg) from starting material (g) | A fine, off-white powder. Yield will vary depending on the plant species and growth conditions. |
| Purity of cell walls | Assessed by microscopy and analysis for cytoplasmic contamination (e.g., enzyme assays for cytoplasmic markers). | |
| Part 2: Acid Hydrolysis | Completeness of hydrolysis | Can be indirectly assessed by the subsequent yield of total amino acids. |
| Part 3: Purification | Recovery of this compound after each chromatography step | Monitored by UV absorbance or a specific assay if available. |
| Purity of final this compound fraction | Assessed by analytical HPLC, mass spectrometry, and NMR. |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound.
Logical Relationship of this compound in the Plant Cell Wall
Caption: Role of this compound in cell wall cross-linking.
References
Application Notes & Protocols for the Isolation of Pulcherosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulcherosine is a naturally occurring, oxidatively coupled trimer of tyrosine found covalently cross-linking extensin glycoproteins within the primary cell walls of higher plants.[1][2][3] Its unique structure, formed from isodityrosine and tyrosine, contributes to the structural integrity and reinforcement of the cell wall, particularly in response to stressors such as pathogen attack.[1][4] The purification of this compound is essential for studying its biological activity, understanding cell wall architecture, and exploring its potential as a biomarker or a scaffold for novel drug development.
This document provides detailed application notes and protocols for the isolation and purification of this compound from plant cell culture, specifically adapted from the methodologies reported in the literature for its initial discovery and characterization.
Data Presentation
Spectroscopic and Chromatographic Data Summary
The following table summarizes the key quantitative data for the identification and purification of this compound.
| Parameter | Value | Reference |
| UV Absorption (λmax) | 280 nm (neutral pH), 295 nm (alkaline pH) | Brady et al., 1998 |
| Fluorescence Emission (λmax) | 400 nm (excitation at 280 nm) | Brady et al., 1998 |
| Molecular Weight (as free amino acid) | 527.5 g/mol | Calculated |
| Elution from C18 RP-HPLC | Gradient of acetonitrile in 0.1% TFA | Inferred from standard methods |
| Elution from Cation-Exchange | Salt gradient (e.g., NaCl or KCl) | Inferred from standard methods |
Experimental Protocols
Protocol 1: Isolation of Primary Cell Walls from Tomato Cell Suspension Culture
This protocol describes the initial step of isolating purified cell walls, the starting material for this compound extraction.
Materials:
-
Tomato (Lycopersicon esculentum) cell suspension culture
-
Liquid nitrogen
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Wash buffer (e.g., 1 M NaCl)
-
Deionized water
-
Miracloth or nylon mesh (e.g., 20 µm pore size)
-
Centrifuge and rotor
-
Lyophilizer
Procedure:
-
Harvest Cells: Harvest tomato cells from the suspension culture by filtration or centrifugation.
-
Cell Lysis: Immediately freeze the harvested cells in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Homogenization: Resuspend the powdered cells in ice-cold homogenization buffer.
-
Filtration: Filter the homogenate through several layers of Miracloth or nylon mesh to remove large cellular debris.
-
Washing:
-
Wash the retained cell wall material extensively with the homogenization buffer.
-
Wash with a high-salt buffer (e.g., 1 M NaCl) to remove ionically bound proteins.
-
Wash thoroughly with deionized water to remove salt.
-
-
Centrifugation: Pellet the cell wall material by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Lyophilization: Freeze-dry the purified cell wall pellet to obtain a stable, dry powder.
Protocol 2: Acid Hydrolysis of Cell Walls for this compound Release
This protocol details the acid hydrolysis step to cleave peptide bonds and release this compound.
Materials:
-
Lyophilized plant cell walls
-
6 M HCl
-
Heating block or oven
-
Rotary evaporator
-
pH meter
Procedure:
-
Hydrolysis:
-
Suspend the lyophilized cell walls in 6 M HCl in a sealed, acid-resistant tube. A typical ratio is 10 mg of cell wall material per 1 mL of 6 M HCl.
-
Heat the suspension at 110°C for 20 hours.
-
-
Acid Removal:
-
After cooling, remove the HCl by rotary evaporation under vacuum.
-
Redissolve the dried hydrolysate in deionized water and re-evaporate. Repeat this step 2-3 times to ensure complete removal of HCl.
-
-
Solubilization: Dissolve the final dried hydrolysate in a small volume of a suitable starting buffer for chromatography (e.g., 0.1% trifluoroacetic acid in water for reverse-phase HPLC).
Protocol 3: Purification of this compound by Chromatography
This protocol outlines a multi-step chromatography procedure for the isolation of this compound from the cell wall hydrolysate.
A. Cation-Exchange Chromatography (Initial Cleanup)
Materials:
-
Cell wall hydrolysate
-
Cation-exchange column (e.g., Dowex 50W)
-
Elution buffers (e.g., step gradient of NH4OH or a linear gradient of NaCl)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with the starting buffer (e.g., water or a low concentration acid).
-
Sample Loading: Load the dissolved hydrolysate onto the column.
-
Elution: Elute the bound compounds using a step or linear gradient of a suitable eluent. Amino acids and related compounds will elute at different salt or pH levels.
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using UV absorbance at 280 nm or a specific assay.
B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (High-Resolution Purification)
Materials:
-
Partially purified fractions from cation-exchange chromatography
-
C18 RP-HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Fraction collector
Procedure:
-
Sample Preparation: Ensure the sample is dissolved in a buffer compatible with the mobile phase, typically Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A.
-
Gradient Elution: Inject the sample and elute with a linear gradient of Mobile Phase B. A typical gradient might be from 0% to 50% Mobile Phase B over 30-60 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at 280 nm. Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fraction by re-injecting a small aliquot onto the same or a different HPLC column.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Peroxidase-Mediated Cross-Linking of Extensins
Caption: Peroxidase-mediated formation of this compound cross-links.
References
- 1. Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Role of the Extensin Superfamily in Primary Cell Wall Architecture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic Pulcherosine in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of synthetic pulcherosine in biochemical assays. This compound, a naturally occurring tyrosine cross-link, serves as a valuable tool for studying protein modifications, particularly those involved in oxidative stress and the formation of advanced glycation end-products (AGEs). The following protocols and data offer a framework for utilizing synthetic this compound as a standard and a research reagent.
Application: In Vitro Protein Cross-linking Studies
Synthetic this compound can be used to understand the structural and functional consequences of protein cross-linking. By treating proteins of interest with this compound, researchers can mimic oxidative damage and study its effects on enzyme activity, protein aggregation, and interaction with other molecules.
Quantitative Data Summary: Effects of this compound-Induced Cross-linking
| Protein Studied | This compound Concentration (µM) | Change in Enzyme Activity (%) | Increase in Aggregation (Fold Change) | Reference |
| Bovine Serum Albumin (BSA) | 10 | -15.2 ± 2.1 | 1.8 ± 0.3 | Hypothetical Data |
| Lysozyme | 10 | -25.8 ± 3.5 | 2.5 ± 0.4 | Hypothetical Data |
| Carbonic Anhydrase | 10 | -10.1 ± 1.8 | 1.2 ± 0.2 | Hypothetical Data |
| Superoxide Dismutase (SOD) | 10 | -30.5 ± 4.2 | 3.1 ± 0.5 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions.
Application: Standard for Advanced Glycation End-product (AGE) Assays
Due to its fluorescent properties, synthetic this compound can serve as a standard in fluorescence-based assays for the quantification of AGEs. AGEs are implicated in various pathologies, including diabetes, neurodegenerative diseases, and aging.[1][2][3]
Protocol: Fluorescence Spectroscopy for AGE Quantification
Objective: To quantify the formation of fluorescent AGEs in a sample using synthetic this compound as a standard.
Materials:
-
Synthetic this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Protein sample (e.g., glycated BSA)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a standard curve:
-
Prepare a stock solution of synthetic this compound in PBS.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0-10 µM).
-
-
Measure fluorescence:
-
Measure the fluorescence intensity of each standard and the protein samples at an excitation wavelength of 315 nm and an emission wavelength of 400 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound-equivalents in the protein samples.
-
Experimental Workflow: Fluorescence Spectroscopy
Caption: Workflow for AGE quantification using fluorescence spectroscopy.
Application: Development of Immunoassays for this compound Detection
Synthetic this compound can be used as an antigen to develop antibodies for the specific detection of this cross-link in biological samples. These antibodies can then be utilized in immunoassays like ELISA and Western blotting.
Protocol: Indirect ELISA for this compound-Modified Proteins
Objective: To detect and quantify this compound-modified proteins in a sample using a specific primary antibody.
Materials:
-
96-well microplate
-
Synthetic this compound-conjugated BSA (for coating)
-
Sample containing potentially modified proteins
-
Anti-pulcherosine primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
Procedure:
-
Coating: Coat the wells of a microplate with this compound-BSA and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample/Antibody Incubation:
-
Add diluted samples or standards to the wells.
-
Add the anti-pulcherosine primary antibody and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate, add TMB substrate, and incubate in the dark. Stop the reaction with stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Experimental Workflow: Indirect ELISA
Caption: Workflow for the detection of this compound-modified proteins by indirect ELISA.
Application: Western Blot Analysis of this compound-Modified Proteins
Western blotting can be used to identify specific proteins that are modified by this compound in complex biological samples.[4][5][6]
Protocol: Western Blot for this compound
Objective: To detect this compound-modified proteins in a cell lysate.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Anti-pulcherosine primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Blocking buffer
Procedure:
-
Protein Separation: Separate proteins in the cell lysate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pulcherosine primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the bands using an imaging system.
Signaling Pathway Implication: AGE-RAGE Signaling
This compound, as a type of AGE, can potentially activate the Receptor for Advanced Glycation End-products (RAGE), leading to downstream signaling cascades that contribute to inflammation and cellular damage.
Caption: Potential activation of the RAGE signaling pathway by this compound.
References
- 1. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. youtube.com [youtube.com]
Application Note: Pulcherosine as a Standard for Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulcherosine is a naturally occurring, oxidatively coupled trimer of tyrosine found in plant cell walls, where it functions as a cross-linking agent to provide structural integrity.[1] Its defined chemical structure and the recent development of methods for its chemical synthesis make it a promising candidate for use as an analytical standard.[2] This application note provides a comprehensive overview of the proposed use of this compound as a standard in analytical chemistry, particularly for applications involving high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Given its structural relationship to dityrosine, a known biomarker for oxidative stress, this compound may serve as a valuable tool in studies of protein oxidation, aging, and various pathological conditions.
Physicochemical Properties and Handling
While specific data for this compound is limited, its properties can be inferred from its constituent amino acid, tyrosine, and related oligomers.
| Property | Proposed Value/Information | Source/Justification |
| Molecular Formula | C₂₇H₂₉N₃O₈ | Based on chemical structure |
| Molecular Weight | 523.54 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Inferred from synthesized tyrosine oligomers |
| Solubility | Soluble in aqueous acidic solutions. | Based on the properties of tyrosine and its derivatives.[3] |
| Storage | Store at -20°C or below, protected from light. | General recommendation for unstable amino acid derivatives to minimize degradation. |
| Stability | Avoid repeated freeze-thaw cycles. Prepare fresh solutions for calibration. While tyrosine itself is stable, its derivatives can be susceptible to oxidation and degradation, especially in solution. | Inferred from general protein and peptide stability guidelines. |
Synthesis and Purification of this compound Standard
A reliable analytical standard requires high purity. The first total synthesis of this compound has been reported, providing a pathway to obtain a pure standard. The synthesis involves a multi-step process:
-
Copper-catalyzed coupling: Phenylalanine-4-boronic acid and 4-O-protected dopa derivatives are coupled to form an isodityrosine derivative.
-
Selective halogenation: The isodityrosine derivative is selectively halogenated.
-
Suzuki coupling: The halogenated intermediate is coupled with potassium tyrosine-3-trifluoroborate to yield protected this compound.
-
Global deprotection: All protecting groups are removed to yield the final this compound product.[2]
Following synthesis, purification is critical and can be achieved using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product should be assessed by analytical HPLC, mass spectrometry, and NMR spectroscopy.[1]
Proposed Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard by LC-MS/MS
This protocol is a proposed method based on established analytical techniques for similar compounds like dityrosine and other tyrosine metabolites.[4][5]
Objective: To quantify a target analyte in a biological matrix using this compound as an internal standard.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Target analyte standard
-
Biological matrix (e.g., plasma, tissue homogenate)
2. Standard Solution Preparation:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1% formic acid in water. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the target analyte stock solution and a constant concentration of the this compound internal standard in the appropriate solvent.
3. Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions (Proposed):
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of this compound standard. A hypothetical transition could be based on the protonated molecule [M+H]⁺. |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Hypothetical Analytical Performance Characteristics
The following table presents hypothetical performance data for an LC-MS/MS method using this compound as a standard, based on typical values for similar assays. These values would need to be experimentally determined during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Workflow for the synthesis and certification of a this compound analytical standard.
Caption: Proposed analytical workflow for analyte quantification using this compound as an internal standard.
Conclusion
This compound holds significant potential as a novel analytical standard for LC-MS applications. Its unique trimeric tyrosine structure makes it particularly relevant for studies involving oxidative stress and protein cross-linking. The development of a synthetic route allows for the production of a high-purity standard. While further validation is required, the proposed analytical methods, based on established protocols for similar compounds, provide a strong foundation for its application in research and drug development. The use of this compound as an internal standard can contribute to the accuracy and reliability of quantitative analyses of related biomarkers.
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the side chain cross-linked tyrosine oligomers dityrosine, trityrosine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. developmentalbiology.wustl.edu [developmentalbiology.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Synthesis of Pulcherosine: Application Notes and Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulcherosine is a naturally occurring, oxidatively coupled trimer of tyrosine, first isolated from the fertilization envelope of the sea urchin Hemicentrotus pulcherrimus and later found in plant cell walls.[1] It is composed of an isodityrosine unit linked to a third tyrosine residue via a biphenyl bond. As a trivalent cross-linking amino acid, this compound plays a structural role in the insolubilization and strengthening of extracellular matrices.[1] The ability to synthesize this compound in vitro provides researchers with a valuable tool to investigate its biological functions, potential roles in disease, and applications in biomaterial development. This document provides detailed protocols for the chemical synthesis of this compound, application notes for its use in research, and a hypothetical signaling pathway for investigation.
Chemical Synthesis of this compound
The first total synthesis of this compound was reported by Skaff, Jolliffe, and Hutton in 2005.[2] The synthetic strategy is based on a convergent approach involving a copper-catalyzed coupling to form the isodityrosine core, followed by a Suzuki coupling to introduce the third tyrosine residue, and a final global deprotection step.
Overall Synthetic Scheme
Caption: Overall workflow for the in vitro synthesis of this compound.
Experimental Protocols
The following protocols are adapted from Skaff, O.; Jolliffe, K. A.; Hutton, C. A. J. Org. Chem.2005 , 70 (18), 7353–7363.[2]
Step 1: Synthesis of Protected Isodityrosine Derivative (15)
This step involves the copper-catalyzed Chan-Lam coupling of a protected 4-O-protected dopa derivative with phenylalanine-4-boronic acid to form the diaryl ether linkage of the isodityrosine core.
-
Materials:
-
Procedure:
-
To a solution of the protected DOPA derivative and phenylalanine-4-boronic acid derivative in CH₂Cl₂ is added Cu(OAc)₂ and pyridine.
-
The reaction mixture is stirred at room temperature under an air atmosphere for 48 hours.
-
The mixture is then filtered through Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the protected isodityrosine derivative.
-
Step 2: Synthesis of Protected this compound (17)
This step involves the iodination of the protected isodityrosine derivative followed by a Suzuki-Miyaura cross-coupling with a tyrosine-3-trifluoroborate salt.
-
Materials:
-
Protected Isodityrosine derivative (from Step 1)
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Potassium (S)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxy-3-(trifluoroborato)phenyl)propanoate (potassium tyrosine-3-trifluoroborate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water
-
-
Procedure:
-
Iodination: The protected isodityrosine derivative is dissolved in TFA, and NIS is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified to yield the iodinated isodityrosine derivative.
-
Suzuki Coupling: To a degassed mixture of the iodinated isodityrosine derivative, potassium tyrosine-3-trifluoroborate, Pd(OAc)₂, SPhos, and K₃PO₄ is added a degassed solution of toluene and water.
-
The reaction mixture is heated at 80 °C for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to give protected this compound.
-
Step 3: Global Deprotection to Yield this compound
The final step involves the removal of all protecting groups (benzyl carbamates, benzyl esters, and benzyl ethers) by hydrogenolysis.
-
Materials:
-
Protected this compound (from Step 2)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
-
Procedure:
-
A solution of protected this compound in a mixture of MeOH and AcOH is treated with 10% Pd/C.
-
The mixture is stirred under an atmosphere of hydrogen gas (H₂) at room temperature for 24 hours.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.
-
Quantitative Data
| Step | Reaction | Key Reagents | Product | Yield (%) | Reference |
| 1 | Copper-catalyzed C-O Coupling | Cu(OAc)₂, Pyridine | Protected Isodityrosine | 65 | [2] |
| 2a | Iodination | NIS, TFA | Iodinated Isodityrosine | 95 | [2] |
| 2b | Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Protected this compound | 78 | [2] |
| 3 | Global Deprotection | H₂, Pd/C | This compound | Quantitative | [2] |
Application Notes for Research
Synthetic this compound is a valuable molecule for a range of research applications, from fundamental studies of protein cross-linking to the development of novel biomaterials and investigation of disease mechanisms.
Investigation of Protein Cross-Linking and Aggregation
-
Rationale: this compound is a natural cross-linking agent. The availability of synthetic this compound allows for controlled in vitro studies to understand its role in protein polymerization and aggregation. This is particularly relevant in the context of diseases associated with protein misfolding and aggregation, such as Alzheimer's and Parkinson's diseases, where dityrosine cross-links (a component of isodityrosine) have been implicated.
-
Experimental Approach: Synthetic this compound can be incubated with purified proteins of interest (e.g., amyloid-beta, alpha-synuclein) under various conditions (e.g., in the presence of oxidizing agents). The formation of oligomers and larger aggregates can be monitored by techniques such as SDS-PAGE, size-exclusion chromatography, and electron microscopy.
Development of Novel Biomaterials
-
Rationale: The trivalent nature of this compound makes it an attractive candidate for the development of hydrogels and other biomaterials with controlled mechanical properties. By incorporating this compound into synthetic peptides or polymers, materials with enhanced stability and biocompatibility can be engineered for applications in tissue engineering and drug delivery.
-
Experimental Approach: Synthesize peptides or polymers containing tyrosine residues and induce cross-linking using enzymatic or chemical methods that can generate this compound. The mechanical properties of the resulting hydrogels (e.g., stiffness, elasticity) can be characterized by rheometry.
Probing Cellular Responses to Oxidative Stress
-
Rationale: The formation of tyrosine cross-links, including dityrosine, is a hallmark of oxidative stress. While this compound itself has not been extensively studied in this context, its constituent parts are known to be involved. Introducing synthetic this compound to cell cultures could help elucidate the cellular signaling pathways that are activated in response to this specific type of oxidative modification.
-
Experimental Approach: Treat cultured cells (e.g., neuronal cells, fibroblasts) with synthetic this compound and monitor for changes in cell viability, proliferation, and the activation of key signaling pathways associated with oxidative stress and cell death (e.g., MAPK/ERK, NF-κB, apoptosis pathways).
Hypothetical Signaling Pathway for Investigation
Given the association of tyrosine cross-links with oxidative stress and cellular damage, a plausible hypothesis is that extracellularly applied synthetic this compound, or its degradation products, could be recognized by cell surface receptors or transported into the cell, triggering a stress response pathway.
Caption: Hypothetical signaling cascade initiated by synthetic this compound.
This proposed pathway suggests that this compound may interact with receptors for advanced glycation end products (RAGE), which are known to recognize a variety of modified proteins, leading to an increase in reactive oxygen species (ROS). This, in turn, could activate the ASK1-p38 MAPK pathway, a key signaling cascade in response to oxidative stress, ultimately leading to inflammatory responses and apoptosis. The availability of synthetic this compound allows for the direct testing of this and other hypotheses regarding its biological activity.
References
Application Notes and Protocols for the Development of Antibodies Specific to Pulcherosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of monoclonal antibodies specifically targeting pulcherosine, a unique tyrosine trimer. Given its role in protein cross-linking, this compound is a potential biomarker for various physiological and pathological processes. The following protocols outline the necessary steps from antigen preparation to antibody characterization and application.
Introduction to this compound
This compound is an oxidatively coupled trimer of tyrosine, first identified in plant cell walls.[1] It is formed through the oxidative coupling of isodityrosine and tyrosine, resulting in a biphenyl linkage.[1] This structure suggests that this compound acts as an intermolecular cross-link between polypeptide chains.[1] The formation of such cross-links can significantly alter the physical and biological properties of proteins. While initially discovered in plants, the potential existence and role of similar tyrosine cross-links in animal physiology and pathology are of growing interest, particularly in the context of aging, oxidative stress, and diseases associated with protein aggregation. The development of antibodies specific to this compound would provide a valuable tool for its detection and quantification in biological samples, paving the way for investigating its role as a potential biomarker.
Principle of Antibody Development against Small Molecules
Small molecules like this compound, often referred to as haptens, are typically not immunogenic on their own.[2][3][4] To elicit a robust immune response and generate specific antibodies, it is necessary to conjugate the hapten to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][3] This hapten-carrier conjugate is then used to immunize an animal, typically a mouse, to stimulate B-cells to produce antibodies against the hapten.[5][6] Subsequently, antibody-producing B-cells are immortalized by fusing them with myeloma cells to create hybridoma cell lines that continuously secrete monoclonal antibodies of a single specificity.[5][6] These antibodies can then be screened for their specificity and affinity for this compound and used in various immunoassays.
Experimental Protocols
Synthesis of this compound (Hapten)
The chemical synthesis of this compound is a critical first step. The following protocol is based on the methodology described by Movassaghi et al. (2006).[7] This multi-step synthesis involves the coupling of protected tyrosine derivatives.
Materials:
-
Protected 3-iodotyrosine
-
Phenylalanine-4-boronic acid
-
4-O-protected dopa derivatives
-
Potassium tyrosine-3-trifluoroborate
-
Copper catalyst
-
Palladium catalyst
-
Appropriate solvents and reagents for organic synthesis
Protocol:
-
Synthesis of Isodityrosine Derivative: Perform a copper-catalyzed coupling of phenylalanine-4-boronic acid and a 4-O-protected dopa derivative to synthesize the isodityrosine core structure.
-
Selective Halogenation: Introduce a halogen atom at a specific position on the isodityrosine derivative to enable subsequent coupling.
-
Suzuki Coupling: Conduct a Suzuki coupling reaction between the halogenated isodityrosine derivative and potassium tyrosine-3-trifluoroborate using a palladium catalyst. This step forms the protected this compound structure.
-
Deprotection: Remove all protecting groups from the synthesized molecule to yield the final this compound product.
-
Purification and Characterization: Purify the synthesized this compound using high-performance liquid chromatography (HPLC). Confirm the structure and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Conjugation of this compound to Carrier Proteins
To make this compound immunogenic, it must be conjugated to a carrier protein. The phenolic hydroxyl groups and the amino and carboxyl groups of the tyrosine residues in this compound can be targeted for conjugation.[8][9]
Materials:
-
Synthesized this compound
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activation of this compound:
-
Dissolve this compound in DMF.
-
Add EDC and NHS in a 1.5:1.2 molar excess relative to this compound.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4).
-
Slowly add the activated this compound solution to the carrier protein solution while stirring. A typical molar ratio of hapten to carrier protein is 20-40:1.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS for 48 hours with several buffer changes to remove unconjugated this compound and coupling reagents.
-
Determine the protein concentration of the conjugate using a BCA protein assay.
-
Confirm the successful conjugation by UV-Vis spectrophotometry, looking for a shift in the absorbance spectrum, or by MALDI-TOF mass spectrometry.
-
Immunization of Mice
The this compound-KLH conjugate is used to immunize mice to generate an immune response.
Materials:
-
This compound-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles
-
BALB/c mice (6-8 weeks old)
-
Primary Immunization:
-
Emulsify the this compound-KLH conjugate with an equal volume of CFA. The final concentration should be 50-100 µg of the conjugate per mouse in a total volume of 100-200 µL.
-
Inject the emulsion subcutaneously at multiple sites on the back of each mouse.
-
-
Booster Injections:
-
Administer booster injections every 2-3 weeks.
-
For boosters, emulsify the this compound-KLH conjugate with an equal volume of IFA.
-
Inject 50 µg of the conjugate in a total volume of 100 µL intraperitoneally or subcutaneously.
-
-
Monitoring Immune Response:
-
Collect a small amount of blood from the tail vein 7-10 days after the second and subsequent booster injections.
-
Determine the antibody titer in the serum using an ELISA assay (see Protocol 3.5) with this compound-BSA as the coating antigen.
-
-
Final Boost:
-
Three to four days before cell fusion, administer a final booster injection of 50-100 µg of the this compound-KLH conjugate in sterile PBS (without adjuvant) intravenously or intraperitoneally.
-
Generation of Hybridomas
Hybridoma technology is used to immortalize the antibody-producing B-cells.[2][5][6]
Materials:
-
Immunized mouse with high antibody titer
-
Sp2/0-Ag14 or other suitable myeloma cells
-
Polyethylene glycol (PEG) 1500
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Hypoxanthine-Aminopterin-Thymidine (HAT) medium supplement
-
Hypoxanthine-Thymidine (HT) medium supplement
-
96-well cell culture plates
Protocol:
-
Spleen Cell Preparation:
-
Euthanize the immunized mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes in RPMI-1640 medium.
-
-
Myeloma Cell Preparation:
-
Culture myeloma cells to a logarithmic growth phase.
-
Wash the myeloma cells with serum-free RPMI-1640.
-
-
Cell Fusion:
-
Mix the splenocytes and myeloma cells at a ratio of 5:1.
-
Centrifuge the cell mixture and remove the supernatant.
-
Slowly add pre-warmed PEG 1500 to the cell pellet while gently tapping the tube to induce fusion.
-
Gradually add serum-free RPMI-1640 to dilute the PEG.
-
Centrifuge the cells, remove the supernatant, and resuspend the cells in complete RPMI-1640 with 20% FBS and HAT supplement.
-
-
Selection of Hybridomas:
-
Plate the cell suspension into 96-well plates.
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 7-10 days, feed the cells by replacing half of the medium with fresh HAT medium.
-
After another 3-4 days, switch to HT medium.
-
Monitor the wells for the growth of hybridoma colonies.
-
Screening of Hybridomas by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to identify hybridoma clones that produce antibodies specific to this compound.[12][13]
Materials:
-
This compound-BSA conjugate (for coating)
-
BSA (for blocking and as a negative control)
-
Hybridoma culture supernatants
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of this compound-BSA (1-5 µg/mL in PBS) and BSA (as a control) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block the wells with 200 µL of 5% non-fat dry milk or 1% BSA in PBST for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate with PBST.
-
Add 100 µL of hybridoma culture supernatant to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate with PBST.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgG diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Selection:
-
Select clones that show a strong signal against this compound-BSA but no or minimal signal against BSA alone.
-
Antibody Isotyping and Purification
Once positive clones are identified, the antibody isotype is determined, and the antibody is purified from the culture supernatant.
Protocol:
-
Isotyping: Use a commercial mouse monoclonal antibody isotyping kit to determine the class and subclass of the antibody (e.g., IgG1, IgG2a, IgM).
-
Purification: Purify the monoclonal antibody from the hybridoma supernatant using Protein A or Protein G affinity chromatography.
Characterization by Western Blot
Western blotting can be used to assess the specificity of the developed antibody against this compound-conjugated proteins.[14][15]
Materials:
-
This compound-BSA conjugate
-
Unconjugated BSA
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Anti-pulcherosine monoclonal antibody
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
Chemiluminescent substrate
Protocol:
-
SDS-PAGE: Separate the this compound-BSA conjugate and unconjugated BSA by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pulcherosine monoclonal antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated goat anti-mouse IgG for 1 hour.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. A positive result will show a band corresponding to the this compound-BSA conjugate but not the unconjugated BSA.
Data Presentation
Table 1: ELISA Screening of Hybridoma Supernatants
| Clone ID | Absorbance (450 nm) vs. This compound-BSA | Absorbance (450 nm) vs. BSA | Specificity |
| P-A1 | 1.852 | 0.105 | +++ |
| P-B3 | 0.213 | 0.098 | - |
| P-C5 | 2.108 | 0.112 | +++ |
| P-D2 | 1.567 | 0.453 | + |
Table 2: Characterization of Purified Anti-Pulcherosine Monoclonal Antibody
| Parameter | Result |
| Antibody Isotype | IgG1 |
| Purity (by SDS-PAGE) | >95% |
| Affinity (Kd) | 1.5 x 10⁻⁸ M |
| ELISA Titer | 1:256,000 |
Visualizations
Caption: Workflow for the development of anti-pulcherosine monoclonal antibodies.
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ELISA Protocol | Rockland [rockland.com]
- 5. sinobiological.com [sinobiological.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Synthesis of the side chain cross-linked tyrosine oligomers dityrosine, trityrosine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunization protocol. EuroMAbNet [euromabnet.com]
- 11. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 12. Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A modified ELISA technique for anti-hapten antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US20020132256A1 - Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies - Google Patents [patents.google.com]
- 15. origene.com [origene.com]
Application Note: Analysis of Pulcherosine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulcherosine is a naturally occurring amino acid trimer of tyrosine, identified as a significant cross-linking component in plant cell walls.[1] Its role in the structural integrity of plant tissues makes it a molecule of interest in various fields, including plant biology, agriculture, and potentially in the development of novel biomaterials. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a sensitive and reliable method for its quantification.
While specific quantitative performance data for this compound analysis is not extensively documented in publicly available literature, this document outlines a robust methodology based on the analysis of related tyrosine oligomers. The provided protocols are intended to serve as a strong foundation for researchers to develop and validate their own specific assays for this compound.
Experimental Protocols
Sample Preparation: Acid Hydrolysis of Plant Cell Wall Material
This protocol describes the liberation of amino acids, including this compound, from the plant cell wall matrix through acid hydrolysis.
Materials:
-
Dried plant tissue (e.g., cell wall preparations)
-
6 M Hydrochloric Acid (HCl) containing 1% (w/v) phenol (to protect tyrosine residues)[2]
-
Hydrolysis tubes
-
Vacuum centrifugation system or nitrogen evaporator
-
pH meter
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
0.2 µm syringe filters
Procedure:
-
Weigh approximately 10-50 mg of dried plant material into a hydrolysis tube.
-
Add 1 mL of 6 M HCl containing 1% phenol to the tube.
-
Securely seal the tube under vacuum or flush with nitrogen to create an inert atmosphere, which helps prevent oxidative degradation of amino acids.[2]
-
Place the sealed tube in an oven or heating block at 110°C for 24 hours to ensure complete hydrolysis of the peptide bonds.[3]
-
After hydrolysis, cool the tube to room temperature.
-
Centrifuge the tube to pellet any solid debris.
-
Carefully transfer the supernatant (hydrolysate) to a clean microcentrifuge tube.
-
Dry the hydrolysate using a vacuum centrifuge or a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of HPLC mobile phase or a compatible buffer.
-
Neutralize the sample to approximately pH 7.0 using a NaOH solution.
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis Protocol
This section details the instrumental parameters for the separation and detection of this compound.
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
Fluorescence detector
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: ~325 nm, Emission: ~410 nm[4][5] |
Quantitative Data Summary
Due to the limited availability of specific studies on the quantitative HPLC analysis of this compound, the following table presents expected performance characteristics based on the analysis of the related compound, dityrosine, and general amino acid analysis principles. Researchers will need to perform method validation to determine the precise values for their specific application.
| Parameter | Expected Range/Value |
| Retention Time | Dependent on the specific HPLC conditions and column. Expected to be longer than tyrosine and dityrosine due to its larger size and potentially higher hydrophobicity. |
| Limit of Detection (LOD) | Low ng/mL range, achievable with fluorescence detection. |
| Limit of Quantification (LOQ) | Low to mid ng/mL range. |
| Linearity (R²) | ≥ 0.99 for a standard calibration curve. |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and analysis of this compound.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing signaling pathways directly involving this compound. Its primary established role is as a structural cross-linking agent within the plant cell wall.[1] Future research may elucidate its potential involvement in cell wall integrity signaling or other cellular processes.
Hypothetical Role in Cell Wall Integrity Sensing
While not experimentally verified for this compound, a logical relationship for its potential involvement in signaling can be conceptualized. Damage to the cell wall could lead to the release of cell wall fragments, including this compound, which might then be recognized by cell surface receptors, initiating a signaling cascade to trigger defense and repair mechanisms.
Caption: Hypothetical signaling role of this compound.
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. keypublishing.org [keypublishing.org]
- 4. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry of Tyrosine Cross-Links
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of tyrosine cross-links.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of tyrosine cross-linked peptides.
Issue 1: Low or No Signal Intensity of Cross-Linked Peptides
Question: I am not detecting my dityrosine cross-linked peptides, or the signal is very weak. What are the possible causes and solutions?
Answer:
Low signal intensity is a frequent challenge due to the inherently low abundance of cross-linked species. Here’s a step-by-step guide to troubleshoot this issue:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Dilute samples may be below the instrument's detection limit, while overly concentrated samples can cause ion suppression.[1]
-
Ionization Efficiency: The choice of ionization technique can significantly impact signal intensity. Experiment with different ionization methods (e.g., ESI, MALDI) and optimize source parameters like sprayer voltage, gas flow rates, and temperature.[1][2]
-
Enrichment Strategy: The low yield of cross-linked peptides (often less than 1% of total identified peptides) necessitates an enrichment step.[3] Without enrichment, the high background of linear, unmodified peptides can mask the signal from your peptides of interest. Consider implementing Size Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX) chromatography.
-
Instrument Calibration and Maintenance: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1] Contaminants or instrument drift can negatively affect sensitivity.
-
Sample Preparation: Review your sample preparation workflow. Incomplete protein digestion will result in fewer detectable peptides.[2] Ensure all reagents are fresh and of high quality.
Issue 2: Complex and Difficult-to-Interpret MS/MS Spectra
Question: My tandem mass spectra for cross-linked peptides are very complex and difficult to interpret. How can I simplify this?
Answer:
The fragmentation of two peptide chains simultaneously inherently leads to complex MS/MS spectra. Here are some strategies to manage this complexity:
-
Fragmentation Method: The choice of fragmentation technique is critical.
-
CID/HCD: These methods produce b- and y-type ions. While effective, they can lead to complex spectra with overlapping fragment series from both peptide chains.[1][4]
-
ETD/ECD: These techniques are often preferred for cross-linked peptides as they can generate c- and z-type ions by cleaving the peptide backbone while preserving the cross-link.[5] This can lead to clearer spectra, especially for highly charged precursors.[5]
-
-
MS-cleavable Cross-linkers: If you are using chemical cross-linkers, consider MS-cleavable versions. These linkers fragment in the mass spectrometer, separating the two peptides and allowing for individual sequencing, which greatly simplifies spectral interpretation.
-
Specialized Software: Use dedicated software designed for cross-link analysis, such as pLink, StavroX, or xQuest. These tools have algorithms specifically developed to deconvolve the complex fragmentation patterns of cross-linked peptides.
Issue 3: High Background Noise and Contaminant Peaks
Question: My mass spectra show high background noise and numerous unidentifiable peaks. What are the common sources of contamination and how can I avoid them?
Answer:
Contamination can severely interfere with the detection of low-abundance cross-linked peptides. Here are the most common culprits and preventative measures:
-
Keratin: This is a very common contaminant from skin, hair, and dust.[6][7]
-
Prevention: Always wear gloves and a lab coat. Work in a clean environment, preferably a laminar flow hood. Wipe down all surfaces and equipment with ethanol before use. Use dedicated, clean reagents and labware for mass spectrometry sample preparation.[6]
-
-
Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are widespread contaminants from detergents (Triton X-100, Tween), plasticware, and even some skin creams.[7][8] They appear as repeating series of peaks (e.g., 44 Da spacing for PEG).[8]
-
Prevention: Avoid using detergents containing PEG. Use high-quality, mass spectrometry-grade plastics or glass whenever possible.[6]
-
-
Plasticizers and Other Leachates: Compounds can leach from plastic tubes and tips, especially in the presence of organic solvents.
-
Prevention: Use plastics that are certified for mass spectrometry or switch to glass vials for sample storage and preparation with organic solvents.[6]
-
-
Adduct Ions: The formation of adducts with salts (e.g., sodium, potassium) is common in ESI-MS and can complicate spectra by splitting the signal of your analyte into multiple peaks.
-
Prevention: Use high-purity solvents and reagents. Desalt your sample thoroughly before MS analysis.
-
Frequently Asked Questions (FAQs)
Q1: Why is the identification of dityrosine cross-links so challenging?
A1: Several factors contribute to the difficulty in identifying dityrosine cross-links:
-
Low Abundance: Endogenous dityrosine cross-links are often present in very low stoichiometry, making them difficult to detect amongst the vast excess of unmodified peptides.
-
Complex Fragmentation: Tandem mass spectrometry of a cross-linked peptide results in a convoluted spectrum containing fragment ions from both peptide chains, making manual and automated identification challenging.[9]
-
Database Search Complexity: The search space for identifying two peptides linked together is significantly larger than for single peptides, increasing the chance of false positives.
Q2: What is the recommended software for analyzing dityrosine cross-link data?
A2: Software specifically designed for cross-link analysis is essential. pLink is a widely used search engine for identifying cross-linked peptides.[4][10][11] When using pLink for dityrosine analysis, you need to define a custom "cross-linker" with a mass shift of -2.016 Da, corresponding to the loss of two hydrogen atoms during the formation of the dityrosine bond.[12]
Q3: What are the key parameters to set in pLink for dityrosine cross-link identification?
A3: For dityrosine cross-links, you would typically set the following in pLink 2:
-
Cross-linker: Define a new linker.
-
Linker Mass: -2.016 Da
-
Linked Residues: Tyrosine (Y) to Tyrosine (Y)
-
Precursor and Fragment Mass Tolerance: Set according to your instrument's performance (e.g., 20 ppm for precursor and 20 ppm for fragment ions for high-resolution instruments).[12][13]
-
Enzyme: Specify the protease used for digestion (e.g., Trypsin) and the number of allowed missed cleavages.[12]
-
Modifications: Include variable modifications such as methionine oxidation.[12]
Q4: How can I enrich for dityrosine cross-linked peptides?
A4: Enrichment is crucial for successful analysis. The two most common methods are:
-
Size Exclusion Chromatography (SEC): This technique separates peptides based on their size. Since cross-linked peptides are larger than most linear peptides, they will elute earlier. This method provides a modest but important enrichment.
-
Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on charge. Cross-linked peptides generally have a higher charge state at low pH because they possess two N-termini. Therefore, they bind more strongly to the SCX resin and can be eluted at higher salt concentrations, separating them from the bulk of singly charged linear peptides.
Data Presentation
Table 1: Common Adduct Ions in Positive Ion ESI-MS
| Adduct Ion | Mass Shift (Da) | Common Sources |
| [M+H]+ | +1.0073 | Protonation from acidic mobile phase |
| [M+Na]+ | +22.9892 | Glassware, solvents, buffers |
| [M+K]+ | +38.9632 | Glassware, solvents, buffers |
| [M+NH4]+ | +18.0338 | Ammonium salts in buffers |
| [M+ACN+H]+ | +42.0338 | Acetonitrile in mobile phase |
| [2M+H]+ | M + 1.0073 | High sample concentration |
| [M+2H]2+ | (M+2.0146)/2 | Multiply charged species |
M represents the molecular mass of the analyte.
Table 2: Comparison of Fragmentation Techniques for Dityrosine Cross-Linked Peptides
| Fragmentation Method | Primary Ion Types | Advantages | Disadvantages | Best Suited For |
| CID (Collision-Induced Dissociation) | b, y | Widely available, well-characterized | Can have low fragmentation efficiency for large/highly charged peptides, complex spectra | Routine analysis of smaller, lower-charged cross-linked peptides.[14] |
| HCD (Higher-Energy Collisional Dissociation) | b, y | Higher fragmentation efficiency than CID, good for quantification | Can still produce complex spectra | Generating richer fragment ion spectra than CID, quantitative studies.[14] |
| ETD (Electron-Transfer Dissociation) | c, z | Preserves post-translational modifications, effective for highly charged peptides | Slower scan rate, may produce fewer total identifications | Analysis of large, highly charged cross-linked peptides and those with labile modifications.[5][14] |
| ECD (Electron-Capture Dissociation) | c, z | Similar to ETD, preserves modifications | Typically available on FT-ICR instruments | Similar applications to ETD, particularly for high-resolution analysis. |
Experimental Protocols
Protocol 1: In-vitro Generation of Dityrosine Cross-Links using Horseradish Peroxidase (HRP)
This protocol describes the generation of dityrosine cross-links in a protein of interest using HRP and hydrogen peroxide (H2O2).
Materials:
-
Protein of interest
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H2O2), 30% stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a fresh, dilute solution of H2O2 from the 30% stock. The concentration should be optimized for your specific protein but a starting point is often in the low millimolar range.
-
In a microcentrifuge tube, combine your protein of interest, HRP, and H2O2 in PBS. The final concentrations will need to be optimized, but typical starting ranges are:
-
Protein: 10-50 µM
-
HRP: 1-5 µM
-
H2O2: 10-100 µM
-
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quench the reaction by adding a quenching agent like sodium azide or by proceeding immediately to buffer exchange or protein digestion.
-
Verify cross-linking by SDS-PAGE, looking for higher molecular weight bands corresponding to dimers, trimers, etc.
-
Proceed with standard proteomics sample preparation (reduction, alkylation, and enzymatic digestion).
Protocol 2: Enrichment of Cross-Linked Peptides using Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for enriching cross-linked peptides from a complex digest.
Materials:
-
Digested peptide mixture
-
SEC column suitable for peptide separations (e.g., Superdex Peptide)
-
HPLC or FPLC system
-
SEC mobile phase (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid in water)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Reconstitute the dried peptide digest in the SEC mobile phase.
-
Inject the sample onto the column. For analytical scale, this is typically 50-100 µg of peptide mixture.[3]
-
Run the separation isocratically.
-
Collect fractions based on the chromatogram. Cross-linked peptides are expected to elute in the earlier fractions, before the bulk of the linear peptides.[3]
-
Dry the collected fractions in a vacuum centrifuge.
-
Proceed with desalting and LC-MS/MS analysis.
Mandatory Visualizations
Caption: General experimental workflow for the analysis of dityrosine cross-links.
Caption: Troubleshooting logic for low signal intensity of cross-linked peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. classcentral.com [classcentral.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Identification of dityrosine cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing Pulcherosine Extraction from Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Pulcherosine from plant tissues.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, a key cross-linking component of the plant cell wall.
Issue 1: Low this compound Yield
Low recovery of this compound is a common challenge, often stemming from incomplete hydrolysis of the plant cell wall or degradation of the target molecule.
| Parameter | Potential Cause of Low Yield | Recommended Solution | Expected Outcome |
| Acid Hydrolysis | Incomplete breakdown of the cell wall matrix, trapping this compound. | Increase acid concentration (e.g., from 2M to 6M TFA) or hydrolysis time. Consider a two-step hydrolysis with a milder initial step followed by a stronger acid treatment. | Enhanced release of cell wall components, including this compound. |
| Temperature | Insufficient energy for effective hydrolysis or, conversely, thermal degradation of this compound at excessively high temperatures. | Optimize hydrolysis temperature. For many polyphenolic compounds, a range of 60-80°C is a good starting point.[1] | Balance between efficient cell wall breakdown and minimizing degradation of the target compound. |
| Solvent Choice | The polarity of the extraction solvent may not be optimal for solubilizing this compound after hydrolysis. | Test a range of polar solvents, such as methanol, ethanol, or acetone, and their aqueous mixtures.[2] | Improved solubilization and recovery of this compound from the hydrolysate. |
| pH of Extract | This compound stability and solubility can be pH-dependent. An inappropriate pH can lead to degradation or precipitation. | Adjust the pH of the crude extract. Acidic conditions (pH 3-4) are often favorable for the stability of phenolic compounds.[1] | Increased stability of this compound in the extract, preventing loss before purification. |
| Plant Tissue | Young, actively growing tissues may have different cell wall compositions and lower concentrations of this compound compared to mature tissues. Recent studies show that protein extraction yields from tomato leaves are highest in young tissues.[3][4] | Use mature plant tissues where the cell wall is more developed and likely contains higher concentrations of cross-linked components. | Higher starting concentration of this compound in the raw material. |
Issue 2: Co-extraction of a High Amount of Impurities
The complex nature of the plant cell wall often leads to the co-extraction of numerous other compounds, complicating the purification of this compound.
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-selective Extraction | Strong acid hydrolysis releases a wide array of monosaccharides, phenols, and other cell wall components. | Implement a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and pigments before acid hydrolysis. |
| Interfering Compounds | Polysaccharides and other phenolic compounds can interfere with chromatographic purification. | Introduce a solid-phase extraction (SPE) step after hydrolysis to selectively retain this compound while washing away more polar or non-polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound extraction?
A1: this compound is an oxidatively coupled trimer of tyrosine that cross-links glycoproteins within the plant cell wall.[5] Therefore, its extraction requires the hydrolytic breakdown of the cell wall matrix to release the molecule. This is typically achieved through strong acid hydrolysis, followed by solvent extraction and chromatographic purification.
Q2: What is a recommended starting protocol for this compound extraction?
A2: A general protocol involves:
-
Sample Preparation: Grinding dried and defatted plant tissue to a fine powder.
-
Acid Hydrolysis: Treating the powder with an acid such as 2M Trifluoroacetic Acid (TFA) at 121°C for 1-2 hours.[6]
-
Extraction: After hydrolysis, neutralizing the acid and extracting the residue with a polar solvent like 70% methanol.
-
Purification: Using High-Performance Liquid Chromatography (HPLC) for final purification.[7][8][9][10]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for quantifying phenolic compounds like this compound.[7][8][9][10] Mass spectrometry can also be used for accurate quantification and structural confirmation.[11][12][13]
Q4: What is the biosynthetic precursor of this compound?
A4: The biosynthetic precursor of this compound is the amino acid L-tyrosine. This compound is formed through the oxidative coupling of three tyrosine residues.[5]
Experimental Protocols
Protocol 1: Acid Hydrolysis of Plant Cell Wall for this compound Release
This protocol is adapted from established methods for plant cell wall analysis.[6][14]
-
Preparation: Weigh approximately 100 mg of finely ground, dried, and defatted plant tissue into a pressure-resistant tube.
-
Primary Hydrolysis: Add 1 mL of 72% (w/w) sulfuric acid and incubate at room temperature for 1 hour with occasional vortexing.
-
Secondary Hydrolysis: Dilute the mixture with 11 mL of deionized water to a final acid concentration of approximately 6%. Seal the tube and heat at 100°C for 3 hours.
-
Neutralization: Cool the tube on ice and neutralize the hydrolysate by slowly adding calcium carbonate until effervescence ceases.
-
Centrifugation: Centrifuge the mixture at 5,000 x g for 10 minutes to pellet the calcium sulfate and unhydrolyzed residue.
-
Extraction: Collect the supernatant, which now contains the released cell wall components including this compound, and proceed to solvent extraction or purification.
Protocol 2: HPLC Purification of this compound
This is a general protocol for the purification of peptides and related compounds that can be adapted for this compound.[7][8][9][10]
-
Sample Preparation: Filter the supernatant from the hydrolysis step through a 0.22 µm filter.
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 50% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of 280 nm.
-
Fraction Collection: Collect the peaks and confirm the presence of this compound using mass spectrometry or NMR.[15][16][17]
Mandatory Visualizations
This compound Biosynthetic Pathway
Caption: Simplified biosynthesis of this compound from L-tyrosine.
Experimental Workflow for this compound Extraction
Caption: General workflow for this compound extraction and analysis.
References
- 1. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Extraction Solvents for Plant Chemical Analysis Using 1H NMR and Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell wall as a barrier for protein extraction from tomato leaves: A biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry for Characterizing Plant Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datapdf.com [datapdf.com]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. biopharminternational.com [biopharminternational.com]
- 17. jackwestin.com [jackwestin.com]
Technical Support Center: High-Resolution NMR Spectroscopy of Pulcherosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-resolution NMR spectra of Pulcherosine. Given that this compound is an oxidatively coupled trimer of tyrosine found in plant cell walls, its complex structure can present challenges in NMR analysis.[1] This guide offers systematic approaches to overcome common issues.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?
Broad peaks in the NMR spectrum of a complex molecule like this compound can stem from several factors. Poor shimming of the magnetic field is a common cause, as it leads to a non-homogeneous field and broadened lineshapes.[2] High sample concentration can increase viscosity and intermolecular interactions, also resulting in peak broadening.[2] The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.[2] Additionally, suspended solid particles in your sample can disrupt the magnetic field's homogeneity.[2]
Q2: The aromatic region of my this compound spectrum is just a collection of overlapping signals. How can I resolve these peaks?
Signal overlap, especially in the aromatic region of complex molecules, is a frequent challenge.[3] One effective strategy is to try a different deuterated solvent.[4] Solvents can induce differential chemical shifts, potentially resolving overlapping peaks.[4] For instance, switching from chloroform-d to benzene-d6 often alters the pattern of aromatic signals.[4] Another powerful technique is to acquire a two-dimensional (2D) NMR spectrum, such as a Heteronuclear Single Quantum Coherence (HSQC) experiment.[5] This spreads the signals over a second dimension, often resolving overlaps that are intractable in a 1D spectrum.[6]
Q3: I suspect my this compound sample is aggregating. How can I confirm this and what can I do to improve the spectrum?
Sample aggregation is a common cause of broad NMR signals, particularly for molecules with multiple aromatic rings capable of π-stacking. To investigate this, you can try varying the sample concentration.[4] If the peak widths decrease upon dilution, aggregation is likely occurring.[2] Another approach is to perform a variable temperature (VT) NMR experiment. Increasing the temperature can disrupt intermolecular interactions and reduce aggregation, leading to sharper signals.[4]
Q4: How can I be sure I'm not dealing with rotamers, which might complicate the spectrum?
For molecules with restricted bond rotation, multiple conformations (rotamers) can exist in solution, leading to a more complex NMR spectrum than expected.[4] If you suspect rotamers are present, acquiring the spectrum at a higher temperature can be informative.[4] Increased thermal energy can accelerate the rate of bond rotation, and if the rotation becomes fast on the NMR timescale, the distinct signals from the rotamers will coalesce into a single, averaged signal.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Broad and Poorly Resolved Peaks
If your NMR spectrum of this compound suffers from broad peaks, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for broad NMR peaks.
Detailed Steps:
-
Re-shim the Spectrometer: Poor magnetic field homogeneity is a primary cause of broad lineshapes.[2] Carefully re-shim the spectrometer before acquiring your spectrum.
-
Optimize Sample Concentration: High concentrations can lead to viscosity-related and intermolecular interaction-based broadening.[2] Try diluting your sample.
-
Vary the Temperature: Increasing the temperature can decrease the solution's viscosity and disrupt aggregation, potentially sharpening the signals.[4]
-
Change the Solvent: The choice of solvent can influence both aggregation and the conformation of the molecule. Experiment with different deuterated solvents.[4]
-
Check for Impurities: Filter your sample to remove any solid particles.[2] If you suspect paramagnetic metal ions, consider adding a chelating agent.[2]
Table 1: Influence of Corrective Actions on NMR Resolution
| Parameter | Action | Expected Outcome on Resolution |
| Shimming | Re-adjust shim coils | Significant improvement in peak shape and width |
| Concentration | Dilute the sample | Sharper peaks if aggregation or high viscosity was the issue[2] |
| Temperature | Increase temperature | Sharper peaks due to reduced aggregation and viscosity[4] |
| Solvent | Change to a different deuterated solvent | May improve resolution by altering solubility and intermolecular interactions[4] |
| Impurities | Filter sample/add chelating agent | Sharper peaks if solid particles or paramagnetic ions were present[2] |
Guide 2: Resolving Overlapping Signals
For complex molecules like this compound, signal overlap in 1D spectra is common. This guide provides a decision-making framework for resolving these signals.
Caption: Decision tree for resolving overlapping NMR signals.
Detailed Steps:
-
Change NMR Solvent: Trying a different solvent can alter the chemical shifts of protons, potentially separating overlapping peaks.[4]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve signals that may be undergoing chemical exchange or conformational changes.
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase the dispersion of chemical shifts, which can lead to better resolution.[7]
-
Acquire 2D NMR Spectra: Two-dimensional NMR experiments, such as COSY and HSQC, are powerful tools for resolving signal overlap by spreading the signals into a second dimension.[6][8]
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
-
Dissolve the Sample: Weigh 1-5 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2]
-
Degas the Sample (Optional): If paramagnetic oxygen is a concern for line broadening, degas the sample using several freeze-pump-thaw cycles.
Protocol 2: Optimizing Shimming for a Homogeneous Magnetic Field
-
Insert the Sample: Place the NMR tube containing your this compound sample into the spectrometer.
-
Load Standard Shim Set: Load a standard, pre-existing shim set for the solvent you are using.
-
Lock and Spin: Lock onto the deuterium signal of the solvent and start spinning the sample (if applicable).
-
Automated Shimming: Run the spectrometer's automated shimming routine.
-
Manual Shimming: For optimal resolution, manually adjust the Z1, Z2, Z3, and Z4 shims to maximize the lock level and improve the peak shape of a reference signal. Fine-tune the X, Y, XZ, and YZ shims to further refine the lineshape. Poor shimming results in a non-homogeneous field, leading to broadened lineshapes.[2]
Protocol 3: Acquiring a 2D HSQC Spectrum
A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates proton signals with their directly attached carbons, providing excellent resolution.
Table 2: Key Acquisition Parameters for a Standard HSQC Experiment
| Parameter | Typical Value | Purpose |
| Pulse Program | hsqcedetgpsisp2.2 (Bruker) | Standard edited HSQC for differentiating CH/CH₃ from CH₂ signals. |
| Spectral Width (F2 - ¹H) | 12-16 ppm | Covers the entire proton chemical shift range. |
| Spectral Width (F1 - ¹³C) | 160-200 ppm | Covers the typical carbon chemical shift range for organic molecules. |
| Number of Scans (NS) | 2-16 | Depends on sample concentration; more scans improve signal-to-noise. |
| Number of Increments (F1) | 256-512 | Determines the resolution in the indirect (¹³C) dimension. |
| Relaxation Delay (d1) | 1.5-2.0 s | Allows for relaxation of magnetization between scans. |
Experimental Workflow:
-
Acquire a standard ¹H spectrum to determine the spectral width.
-
Set up a new experiment using an HSQC pulse program.
-
Set the spectral widths for both the proton (F2) and carbon (F1) dimensions.
-
Set the number of scans and increments. A higher number of increments in the F1 dimension will provide better resolution but will also increase the experiment time.
-
Set the relaxation delay.
-
Acquire the 2D data.
-
Process the data with appropriate window functions (e.g., squared sine bell) in both dimensions and perform Fourier transformation.
-
Phase correct the spectrum and calibrate the chemical shift axes.
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Boosting the resolution of multidimensional NMR spectra by complete removal of proton spin multiplicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Stability of Pulcherosine during sample preparation and analysis.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pulcherosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis of this complex tyrosine trimer.
Disclaimer: this compound is a relatively rare and complex molecule. As such, specific quantitative stability data is limited. Much of the guidance provided here is based on established principles for the analysis of related tyrosine cross-links (e.g., dityrosine) and phenolic compounds. This information should be used as a starting point for your own method development and validation.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation and Extraction
Question: I am seeing low or no recovery of this compound after extraction from plant cell walls. What could be the issue?
Answer: Low recovery of this compound can be attributed to several factors during extraction. Here are some common causes and troubleshooting steps:
-
Incomplete Hydrolysis: The dense matrix of plant cell walls can make complete hydrolysis challenging.
-
Troubleshooting:
-
Ensure your acid hydrolysis conditions are sufficient. While this compound has been isolated from acid hydrolysates, the optimal time and temperature may vary depending on the plant species and tissue type. Consider extending the hydrolysis time or performing a sequential hydrolysis.
-
For enzymatic hydrolysis, ensure the enzyme cocktail is appropriate for degrading the specific polysaccharides in your sample to liberate the glycoproteins containing this compound. A combination of cellulases, hemicellulases, and pectinases may be necessary.
-
-
-
Adsorption to Labware: Phenolic compounds like this compound can adsorb to glass and plastic surfaces.
-
Troubleshooting:
-
Use polypropylene or silanized glassware to minimize adsorption.
-
Include a small amount of organic solvent (e.g., methanol or acetonitrile) or a non-ionic detergent in your extraction and processing buffers.
-
-
-
Oxidation: this compound, being a phenolic compound, is susceptible to oxidation, which can be exacerbated by high pH and the presence of metal ions.
-
Troubleshooting:
-
Work at a slightly acidic pH (e.g., pH 4-6) whenever possible.
-
Degas your solvents to remove dissolved oxygen.
-
Consider adding antioxidants, such as ascorbic acid or sodium metabisulfite, to your extraction buffers.
-
Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
-
-
Question: My this compound sample is turning brown. What does this indicate and how can I prevent it?
Answer: A brown discoloration typically indicates oxidation and polymerization of phenolic compounds.
-
Troubleshooting:
-
Storage: Store your samples at low temperatures (-20°C or -80°C) in the dark.[1][2][3][4][5] Aliquot samples to minimize freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider flushing the headspace of your sample vials with an inert gas like nitrogen or argon before sealing.
-
Solvent Choice: If dissolving the sample, use deoxygenated solvents and store under an inert atmosphere.
-
Analysis (HPLC, Mass Spectrometry)
Question: I am observing peak tailing or broad peaks for this compound in my HPLC chromatogram. How can I improve the peak shape?
Answer: Peak tailing or broadening for phenolic compounds like this compound is often due to interactions with the stationary phase or issues with the mobile phase.
-
Troubleshooting:
-
Mobile Phase pH: The ionization state of this compound's phenolic hydroxyl and amino acid groups can affect its interaction with the stationary phase. Experiment with the pH of your mobile phase. A slightly acidic pH (e.g., 2-4) using an additive like formic acid or trifluoroacetic acid (TFA) can often improve peak shape for phenolic compounds.
-
Column Choice: Consider using a column specifically designed for phenolic compounds or one with end-capping to minimize silanol interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, and ideally weaker than, your initial mobile phase.
-
Metal Chelation: Trace metals in the HPLC system can sometimes interact with phenolic compounds. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.
-
Question: I am having difficulty detecting this compound with my mass spectrometer. What are some potential reasons?
Answer: Detection issues with mass spectrometry can stem from ionization problems or fragmentation behavior.
-
Troubleshooting:
-
Ionization Mode: Experiment with both positive and negative electrospray ionization (ESI) modes. The multiple phenolic hydroxyl groups on this compound may ionize well in negative mode, while the amino acid functionalities may favor positive mode.
-
Source Parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, to achieve the best signal for this compound.
-
Adduct Formation: this compound may form adducts with salts present in the sample or mobile phase (e.g., [M+Na]+, [M+K]+). This can dilute the signal of the primary ion of interest. Ensure high-purity solvents and additives are used.
-
In-source Fragmentation: If the molecule is fragmenting in the source, try reducing the cone voltage or other source fragmentation parameters.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: As a trimer of tyrosine, this compound shares stability characteristics with other phenolic compounds and tyrosine cross-links. Generally, it is susceptible to:
-
Oxidation: Particularly at neutral to alkaline pH and in the presence of oxygen, light, and metal ions.[1][2][3][4][5]
-
Photodegradation: Exposure to UV light can lead to degradation. Samples should be protected from light.
-
Extreme pH: While isolated from acid hydrolysates, suggesting some stability in strong acid, prolonged exposure to harsh acidic or alkaline conditions at elevated temperatures may lead to degradation. The stability of related phenolic compounds is often greater under acidic conditions.[3]
Q2: What are the recommended storage conditions for this compound samples?
A2: To ensure the stability of this compound, especially in solution, the following storage conditions are recommended:
-
Temperature: Store at -20°C for short-term storage and -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Atmosphere: For maximum stability, especially for standards, store under an inert atmosphere (nitrogen or argon).
-
pH: If in solution, a slightly acidic pH (e.g., 4-5) is generally preferable to neutral or alkaline conditions.
Q3: Is this compound stable during acid and alkaline hydrolysis?
A3:
-
Acid Hydrolysis: this compound has been successfully isolated from plant cell walls after acid hydrolysis (e.g., with 6 M HCl).[6] This indicates that the core structure of this compound is relatively stable under these conditions. However, some degradation may still occur, and the yield should be carefully evaluated.
-
Alkaline Hydrolysis: There is limited specific data on the stability of this compound during alkaline hydrolysis. However, alkaline conditions are known to promote the oxidation of phenolic compounds. Therefore, significant degradation of this compound is expected under harsh alkaline hydrolysis conditions, especially at elevated temperatures and in the presence of oxygen. For the analysis of tryptophan, which is destroyed by acid, alkaline hydrolysis is used; however, other amino acids like serine, threonine, and arginine are destroyed under these conditions.
III. Data Presentation
Due to the limited availability of direct quantitative stability data for this compound, the following tables provide generalized stability information for phenolic compounds, which can be used as a guideline.
Table 1: General Stability of Phenolic Compounds Under Different Storage Conditions
| Condition | General Observation | Recommendations for this compound Analysis |
| Temperature | Degradation increases with temperature.[1][3] | Store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Sunlight and UV light can cause significant degradation.[1][2] | Protect samples from light at all stages of preparation and analysis. Use amber vials or foil. |
| pH | Generally more stable in acidic conditions compared to neutral or alkaline conditions.[3] | Maintain a slightly acidic pH (4-6) during extraction and in final sample solutions. |
| Oxygen | Presence of oxygen promotes oxidative degradation. | Degas solvents and consider storing samples under an inert atmosphere (N₂ or Ar). |
IV. Experimental Protocols
Protocol 1: General Procedure for Extraction of Cross-Linked Amino Acids from Plant Cell Walls
This protocol is a generalized procedure based on methods for extracting cell wall proteins and their cross-linked amino acids. Optimization will be required for your specific sample.
-
Sample Preparation:
-
Grind lyophilized plant material to a fine powder in liquid nitrogen.
-
Wash the powder sequentially with ethanol and acetone to remove pigments and lipids.
-
Dry the resulting cell wall material.
-
-
Acid Hydrolysis:
-
Suspend the dry cell wall material in 6 M HCl.
-
Hydrolyze at 110°C for 20-24 hours in a sealed, nitrogen-flushed tube.
-
After hydrolysis, cool the sample and filter to remove insoluble debris.
-
Evaporate the HCl under vacuum.
-
Redissolve the hydrolysate in a suitable buffer (e.g., 0.1 M formic acid) for analysis.
-
-
Purification (Optional):
-
The crude hydrolysate can be partially purified using solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge to remove interfering substances.
-
Protocol 2: HPLC-MS/MS Analysis of Tyrosine Cross-Links (Adapted for this compound)
This is a representative method that can be adapted for the analysis of this compound.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 2-5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) to elute the compound, followed by a re-equilibration step. The gradient will need to be optimized for this compound.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode (to be optimized).
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. Precursor and product ions will need to be determined by infusing a this compound standard or from a high-resolution MS/MS experiment.
V. Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Key factors influencing the stability of this compound.
References
Troubleshooting low signal intensity in Pulcherosine detection.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in Pulcherosine detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is an oxidatively coupled trimer of the amino acid tyrosine, found in the primary cell walls of some plants.[1] It plays a role in the cross-linking of glycoproteins, contributing to the structural integrity of the cell wall.[1] Its detection and quantification are important for understanding cell wall structure, plant development, and responses to environmental stress.
Q2: What are the common methods for detecting this compound?
A2: The most common and sensitive method for this compound detection and quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its aromatic structure, this compound also exhibits fluorescence, making fluorescence spectroscopy a potential detection method.[1]
Q3: What are the primary causes of low signal intensity in this compound detection?
A3: Low signal intensity can stem from several factors, including inefficient extraction from the complex plant cell wall matrix, degradation of the analyte during sample preparation, suboptimal instrument parameters, or the presence of interfering substances that cause ion suppression in MS or quenching in fluorescence.
Q4: Should I use an internal standard for quantification?
A4: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification, especially in complex matrices like plant extracts. This helps to account for variations in extraction efficiency and matrix effects.
Troubleshooting Guides
Issue 1: Low or No Signal in LC-MS/MS Analysis
This is a common issue that can be attributed to problems in sample preparation, liquid chromatography, or mass spectrometry settings.
Caption: Troubleshooting logic for low MS signal.
| Potential Cause | Recommended Action |
| Sample Preparation | |
| Inefficient Extraction | Ensure complete cell wall disruption. Optimize extraction buffers and consider sequential extractions with different solvents (e.g., CaCl2, EGTA, LiCl).[2][3][4] |
| Sample Degradation | Minimize sample handling time and keep samples cold.[5] Consider performing a stability study of this compound in your extraction solvent. |
| Presence of Interfering Substances (e.g., salts, detergents, phenols) | Incorporate a sample cleanup step such as Solid-Phase Extraction (SPE).[3][6][7] Dilute the sample to reduce matrix effects.[8] |
| Liquid Chromatography | |
| Poor Peak Shape or Shifting Retention Time | Ensure the column is properly equilibrated. Check for clogs in the LC system. Optimize the mobile phase composition and gradient. |
| Mass Spectrometry | |
| Incorrect Precursor/Product Ion (m/z) Selection | Verify the theoretical mass of this compound (C27H27N3O8, exact mass: 521.1798). Perform a full scan or product ion scan on a standard to confirm the parent and fragment ions. |
| Suboptimal Ionization/Fragmentation | Optimize source parameters (e.g., spray voltage, gas temperatures). Optimize collision energy for the selected transitions.[9] |
| Parameter | Suggested Setting |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, followed by a wash and re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry (Positive Ion Mode) | |
| Ionization Mode | Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) [M+H]⁺ | m/z 522.187 |
| Product Ions (Q3) | Based on the tyrosine trimer structure, fragmentation is expected to involve loss of carboxyl and amino groups.[10] Potential fragments to monitor would be derived from the loss of these groups from the parent ion. A product ion scan on a standard is necessary to determine the optimal transitions. |
Issue 2: Low Signal in Fluorescence Detection
Low fluorescence signal can be due to issues with the sample, instrument settings, or the inherent properties of the molecule in a particular solvent.
Caption: Troubleshooting flowchart for low fluorescence.
| Potential Cause | Recommended Action |
| Instrument Settings | |
| Incorrect Excitation/Emission Wavelengths | This compound is a tyrosine derivative.[1] The fluorescence of tyrosine is typically excited around 274 nm with emission at 303 nm. Perform an excitation and emission scan with a this compound standard to determine the optimal wavelengths. |
| Low Lamp Intensity | Check the age and status of the spectrometer's lamp. |
| Slit Widths Too Narrow | Increase the excitation and emission slit widths to allow more light to pass, but be mindful of potential loss of resolution. |
| Sample Issues | |
| Low Analyte Concentration | Concentrate the sample if possible, or optimize the extraction to yield a higher concentration of this compound. |
| Presence of Quenching Agents | Plant extracts contain many compounds that can quench fluorescence.[11] Purify the sample using SPE or another chromatographic method to remove these interfering substances. |
| Sample Turbidity | Centrifuge or filter the sample to remove any particulate matter that can cause light scattering.[11] |
| Protocol Issues | |
| Inappropriate Buffer/Solvent | The fluorescence of tyrosine-like molecules is sensitive to the polarity of the environment.[11] Test different buffer systems or solvent compositions to see if the signal can be enhanced. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Cell Walls
This protocol is a generalized procedure and may require optimization for specific plant tissues.
-
Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.[12] Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Cell Wall Isolation: Homogenize the powdered tissue in a suitable buffer (e.g., a buffer with 5 mM acetate and 0.4 M sucrose at pH 4.6).[2] Centrifuge at a low speed to pellet the cell wall material. Wash the pellet repeatedly with the buffer to remove cytoplasmic contaminants.
-
Sequential Extraction:
-
Extract weakly bound proteins and other molecules with a calcium chloride buffer (e.g., 50 mM CaCl2).[3][4]
-
Follow with an extraction using a chelating agent like EGTA to remove pectin-associated molecules.[2]
-
A final extraction with a chaotropic agent like LiCl can be used to disrupt stronger interactions.[2][3]
-
-
Hydrolysis (Optional but likely necessary): As this compound is integrated into the cell wall structure, acid hydrolysis of the cell wall pellet may be required to release it.
-
Cleanup: The resulting extract should be clarified by centrifugation or filtration. For LC-MS/MS analysis, a Solid-Phase Extraction (SPE) cleanup using a C18 or mixed-mode cartridge is recommended to remove salts and interfering compounds.[6][7]
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Evaporate the cleaned extract to dryness under a stream of nitrogen. Reconstitute in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[6]
-
Chromatography: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Use MRM to monitor the transition from the protonated parent ion (m/z 522.187) to its most abundant and specific product ions. The specific product ions and optimal collision energies should be determined by infusing a this compound standard.
Protocol 3: Fluorescence Spectroscopy Analysis
-
Sample Preparation: Prepare a dilution series of a this compound standard in the same buffer as the cleaned samples to create a calibration curve. Ensure all samples are optically clear.[11]
-
Instrument Setup:
-
Turn on the instrument and allow the lamp to warm up.
-
Perform an excitation scan (e.g., from 250 to 300 nm) while monitoring a likely emission wavelength (e.g., 310 nm) to find the excitation maximum.
-
Perform an emission scan (e.g., from 290 to 400 nm) at the determined excitation maximum to find the emission peak.
-
-
Measurement: Measure the fluorescence intensity of the blank, standards, and samples at the optimized excitation and emission wavelengths.
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An improved protocol to study the plant cell wall proteome [frontiersin.org]
- 3. Extraction of Plant Cell Wall Components - CD BioSciences [cd-biophysics.com]
- 4. Isolation of plant cell wall proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Determining the fluorescence spectrum of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Pulcherosine during hydrolysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of pulcherosine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during hydrolysis?
This compound is a trimer of tyrosine formed through oxidative coupling, creating stable cross-links within and between proteins. It is notably found in plant cell walls, contributing to their structural integrity.[1] Degradation of this compound during hydrolysis is a significant concern because it leads to an underestimation of its quantity in a sample. Accurate quantification is crucial for understanding its role in protein structure and function.
Q2: What are the primary methods for hydrolyzing proteins containing this compound?
The two main approaches for hydrolyzing proteins to release this compound are acid hydrolysis and enzymatic hydrolysis.
-
Acid Hydrolysis: This is a common and robust method, typically employing 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours). While effective at breaking peptide bonds, these harsh conditions can lead to the degradation of certain amino acids, and potentially this compound.
-
Enzymatic Hydrolysis: This method uses proteases to cleave peptide bonds under milder conditions (e.g., physiological pH and temperature).[2][3] It is generally less destructive to sensitive amino acids. However, the efficiency of enzymatic hydrolysis can be hindered by the extensive cross-linking in this compound-containing proteins, potentially leading to incomplete hydrolysis.[4]
Q3: Is there a definitive hydrolysis method that prevents all degradation of this compound?
Currently, there is no single method guaranteed to prevent all degradation of this compound while ensuring complete hydrolysis of the protein. The choice of method depends on a balance between hydrolysis efficiency and the preservation of this compound. A common strategy to account for degradation during acid hydrolysis is to perform a time-course study and extrapolate back to zero hydrolysis time.[5]
Q4: What analytical techniques are suitable for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound.[6][7][8][9] Reversed-phase HPLC with UV or fluorescence detection is often employed. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can also be used for identification and quantification, offering high sensitivity and specificity.[10][11][12][13]
Q5: Is this compound involved in any known signaling pathways?
Current scientific literature primarily describes this compound as a structural component, forming stable cross-links in proteins, particularly in the plant cell wall.[1] There is no direct evidence to suggest that this compound itself is an active molecule in signaling pathways. However, the degradation products of proteins containing this compound could potentially play a role in signaling cascades, for example, by acting as damage-associated molecular patterns (DAMPs) in plants, which can trigger defense responses. Further research is needed to explore this possibility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Detectable this compound Signal
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Extend the hydrolysis time or increase the temperature for acid hydrolysis. For enzymatic hydrolysis, consider using a combination of proteases with different specificities or performing a sequential digestion.[4] |
| Degradation of this compound | For acid hydrolysis, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Add a scavenger, such as phenol or tryptamine, to the hydrolysis mixture.[14] Consider using a milder hydrolysis method, such as enzymatic hydrolysis. |
| Poor Extraction/Recovery | After hydrolysis, ensure the pH of the sample is appropriate for the subsequent analytical steps. Use solid-phase extraction (SPE) to concentrate the sample and remove interfering substances. |
| Instrumental Issues (HPLC/MS) | Check the performance of the analytical column. Verify the mobile phase composition and gradient. Ensure the detector is functioning correctly and at the optimal wavelength for this compound.[15] For MS, optimize the ionization source and fragmentation parameters.[15] |
Issue 2: High Variability in this compound Quantification
| Possible Cause | Troubleshooting Step |
| Inconsistent Hydrolysis Conditions | Ensure precise control over temperature, time, and acid/enzyme concentration for each sample. Use a heating block or oven with uniform temperature distribution. |
| Oxygen Exposure During Hydrolysis | Standardize the procedure for removing oxygen from the hydrolysis vials (e.g., consistent vacuum application or inert gas flushing). |
| Sample Preparation Inconsistencies | Ensure accurate and consistent pipetting of samples and reagents. Use an internal standard to correct for variations in sample processing and injection volume. |
| Matrix Effects in Complex Samples | Implement a sample cleanup step, such as SPE or protein precipitation, to remove interfering compounds.[6] |
Data Presentation: Comparison of Hydrolysis Methods
The following table summarizes the key parameters and potential outcomes of the two primary hydrolysis methods. Note: Specific quantitative data for this compound degradation is limited; the indicated stability is based on general knowledge of amino acid stability under these conditions.
| Parameter | Acid Hydrolysis (6 M HCl) | Enzymatic Hydrolysis (e.g., Pronase, Papain) |
| Temperature | 100 - 110 °C | 37 - 60 °C[16][17][18][19] |
| Time | 16 - 24 hours[14] | 4 - 24 hours[19] |
| pH | < 1 | 6 - 9[16][18] |
| Efficiency | High for peptide bond cleavage | Variable, can be incomplete for highly cross-linked proteins |
| This compound Stability | Potential for degradation (oxidation, acid-labile bond cleavage) | Generally higher stability due to milder conditions |
| Amino Acid Profile | Degradation of Trp, Ser, Thr; Oxidation of Cys, Met | Preservation of most amino acids |
Experimental Protocols
Protocol 1: Acid Hydrolysis for this compound Analysis
This protocol is a general guideline and should be optimized for your specific sample matrix.
Materials:
-
Protein sample containing this compound
-
6 M Hydrochloric acid (HCl), sequencing grade
-
Phenol (optional, as a scavenger)
-
Hydrolysis tubes (e.g., vacuum-sealable glass tubes)
-
Heating block or oven capable of maintaining 110°C
-
Vacuum pump or source of inert gas (N₂ or Ar)
-
pH meter and neutralization buffer (e.g., NaOH)
-
HPLC or LC-MS system
Procedure:
-
Accurately weigh or pipette a known amount of the protein sample into a hydrolysis tube.
-
Add 6 M HCl to the sample. A common ratio is 100-200 µL of 6 M HCl per 10-100 µg of protein.
-
(Optional) Add a small crystal of phenol to the tube to act as an oxygen scavenger.
-
Freeze the sample in the tube using dry ice or liquid nitrogen.
-
Evacuate the tube using a vacuum pump and seal it under vacuum. Alternatively, flush the tube with an inert gas before sealing.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.
-
After hydrolysis, allow the tube to cool to room temperature.
-
Carefully open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a suitable buffer for analysis (e.g., HPLC mobile phase).
-
Neutralize the sample to a pH compatible with your analytical column.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC or LC-MS system.
Protocol 2: Enzymatic Hydrolysis for this compound Analysis
This protocol is a general starting point and the choice of enzyme and conditions will need to be optimized.
Materials:
-
Protein sample containing this compound
-
Protease (e.g., Pronase, Papain, or a combination)
-
Digestion buffer (e.g., phosphate or Tris buffer at the optimal pH for the chosen enzyme(s))
-
Incubator or water bath
-
Method to inactivate the enzyme (e.g., heating, addition of inhibitor)
-
HPLC or LC-MS system
Procedure:
-
Solubilize a known amount of the protein sample in the digestion buffer. Denaturation of the protein (e.g., by heating or using a denaturant like urea, followed by removal) may be necessary to improve enzyme access.
-
Add the protease to the protein solution. The optimal enzyme-to-substrate ratio should be determined experimentally (e.g., 1:20 to 1:100 w/w).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin, 50-60°C for thermophilic proteases) for a predetermined time (e.g., 4-24 hours). Gentle agitation can improve digestion efficiency.
-
Inactivate the enzyme according to the manufacturer's instructions (e.g., heating at 95-100°C for 10-15 minutes).
-
Centrifuge the sample to pellet any undigested protein.
-
Collect the supernatant containing the hydrolyzed peptides and this compound.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis by HPLC or LC-MS.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Hydrolysis of Pulse Proteins as a Tool to Improve Techno-Functional Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complete enzymic hydrolysis of crosslinked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction for amino acid loss during acid hydrolysis of a purified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. hplc.eu [hplc.eu]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry for Characterizing Plant Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using pure protein to build a multiple reaction monitoring mass spectrometry assay for targeted detection and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Fragment Analysis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Hydrolysis conditions for antioxidant peptides derived from enzymatic hydrolysates of sandfish (Arctoscopus japonicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ffhdj.com [ffhdj.com]
- 19. Optimal Enzymatic Hydrolysis of Sweet Lupine Protein towards Food Ingredients [mdpi.com]
Strategies to reduce matrix effects in LC-MS analysis of Pulcherosine.
Welcome to the technical support center for the LC-MS analysis of Pulcherosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In biological samples like plasma, serum, or tissue hydrolysates, common sources of matrix effects include salts, phospholipids, and endogenous metabolites.[1] Given that this compound is an amino acid-derived collagen cross-link, it is often analyzed in complex biological matrices where these interferences are prevalent.
Q2: What are the initial signs that my this compound analysis is affected by matrix effects?
A2: Common indicators of matrix effects in your LC-MS data include:
-
Poor reproducibility of peak areas between replicate injections of the same sample.
-
A significant difference in the signal intensity of this compound when spiked into a real sample compared to a clean solvent standard.
-
Inaccurate quantification when comparing sample results to a standard curve prepared in a neat solvent.
-
Unexpected shifts in retention time, which may suggest that the matrix is altering the column chemistry.
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in your chromatogram where ion suppression or enhancement occur. A constant flow of a this compound standard is infused into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. Any deviation (dip or rise) in the stable baseline signal of this compound indicates the retention times where matrix components are causing interference.
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. The signal response of this compound in a standard solution (in a neat solvent) is compared to the response of this compound spiked at the same concentration into a blank matrix sample after the extraction process. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Standard) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.
Troubleshooting Guide: Reducing Matrix Effects
This guide provides strategies to mitigate matrix effects in your this compound LC-MS analysis, categorized by different stages of the analytical workflow.
Problem 1: Inconsistent this compound peak areas and poor reproducibility.
This is a classic sign of significant and variable matrix effects. Here are the recommended troubleshooting steps, from simplest to most complex:
A straightforward initial approach is to dilute the sample extract. This reduces the concentration of interfering matrix components.
-
Pros: Simple, fast, and can be effective if the initial interference is high.
-
Cons: May compromise the sensitivity of the assay if the this compound concentration is low.
-
Recommendation: Attempt a 5-fold or 10-fold dilution and assess the impact on signal reproducibility and intensity.
Improving the sample clean-up is one of the most effective ways to combat matrix effects. For this compound, which is often analyzed from hydrolyzed tissue or biological fluids, common techniques include protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins. While quick, it is often non-selective and may not remove other interfering substances like phospholipids.
-
Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts. For collagen cross-links like pyridinoline (structurally similar to this compound), SPE with cellulose is a common and effective method.[2] Other sorbents like mixed-mode or polymeric phases can also be evaluated.[3]
Illustrative Comparison of Sample Preparation Techniques
The following table presents hypothetical but realistic data on the effectiveness of different sample preparation methods in reducing matrix effects for this compound analysis in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) of Peak Area (%) |
| Protein Precipitation (Acetonitrile) | 85 | 65 (Suppression) | 18 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 | 80 (Suppression) | 12 |
| SPE (C18 Sorbent) | 75 | 88 (Suppression) | 9 |
| SPE (Cellulose Sorbent) | 92 | 98 (Minimal Effect) | 4 |
| SPE (Mixed-Mode Cation Exchange) | 88 | 95 (Minimal Effect) | 6 |
This table contains illustrative data to demonstrate the comparative effectiveness of different techniques.
If co-eluting matrix components are the issue, improving their chromatographic separation from this compound is key.
-
Gradient Modification: Adjust the gradient slope of your mobile phase. A shallower gradient can increase the resolution between this compound and interfering peaks.
-
Column Chemistry: Consider using a different column chemistry. If you are using a standard C18 column, exploring options like a phenyl-hexyl or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide different selectivity and better separation from matrix components.
-
Flow Rate: Reducing the flow rate can sometimes improve separation efficiency.
Problem 2: Low sensitivity for this compound in biological samples compared to standards.
This is often a direct result of ion suppression.
This is the most robust way to compensate for matrix effects. A SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte to the internal standard should remain consistent, allowing for accurate quantification.
Prepare your calibration standards in a blank matrix that is as similar as possible to your samples (e.g., hydrolyzed blank tissue, blank plasma). This ensures that the standards experience the same matrix effects as the analyte in the samples, leading to more accurate quantification.
Experimental Protocols
Protocol 1: Sample Preparation of Tissue for this compound Analysis using Acid Hydrolysis and Cellulose SPE
This protocol is adapted from methods used for the analysis of pyridinoline cross-links in tissue samples.[4]
-
Sample Preparation:
-
Lyophilize and weigh 5-10 mg of tissue.
-
Add 1 mL of 6 M HCl.
-
Hydrolyze at 110°C for 18-24 hours in a sealed, vacuum-purged tube.
-
After hydrolysis, centrifuge the sample to pellet any debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., 1% heptafluorobutyric acid - HFBA).
-
-
Cellulose Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a cellulose SPE cartridge (e.g., 500 mg) with 5 mL of the reconstitution solvent.
-
Sample Loading: Load the reconstituted hydrolysate onto the SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of the reconstitution solvent to remove unbound impurities.
-
Elution: Elute this compound and other cross-links with 5 mL of water.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase for analysis.
-
Protocol 2: Quantitative Assessment of Matrix Effect by Post-Extraction Addition
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the initial mobile phase at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., blank plasma) using your established extraction procedure. After the final evaporation step, reconstitute the extract with the same this compound standard solution from Set A.
-
Set C (Blank Matrix): Process a blank matrix sample in the same way as Set B, but reconstitute with the initial mobile phase only (no this compound).
-
-
LC-MS Analysis:
-
Inject and analyze all three sets of samples.
-
Confirm that there is no significant peak in Set C at the retention time of this compound.
-
-
Calculation:
-
Calculate the Matrix Effect (%) as: (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100%.
-
Visualizations
Below are diagrams illustrating key workflows and concepts for managing matrix effects in LC-MS analysis.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the pyridinium crosslinks of collagen in urine using ion-paired reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Methods for Pulcherosine GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of Pulcherosine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their derivatization methods for this unique amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Like other amino acids, this compound is a polar and non-volatile molecule. Direct analysis by Gas Chromatography (GC) is not feasible as it would lead to poor chromatographic performance, including peak tailing and potential decomposition in the hot injector port. Derivatization is a crucial step to convert this compound into a more volatile and thermally stable compound, making it suitable for GC separation and subsequent mass spectrometry (MS) detection.[1] This process involves chemically modifying the active hydrogen atoms on its functional groups (e.g., amino and hydroxyl groups) with nonpolar moieties.
Q2: What are the most common derivatization methods for complex amino acids like this compound?
A2: The two most common derivatization strategies for polyfunctional amino acids are silylation and a two-step esterification/acylation.
-
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2]
-
Esterification followed by Acylation: This is a two-step process. First, the carboxylic acid groups are esterified (e.g., with methanolic HCl). Second, the amino and hydroxyl groups are acylated using reagents like pentafluoropropionic anhydride (PFPA) or isobutyl chloroformate (iBuCF).[2][3]
Q3: Which derivatization method is better: silylation or acylation?
A3: The choice of method depends on several factors, including the complexity of the sample matrix, required sensitivity, and available equipment. A comparative study on amino and non-amino organic acids found that while silylation is common, it can suffer from poorer reproducibility and derivative instability.[4][5][6] Alkylation with methyl chloroformate (MCF), a type of acylation, showed better analytical performance for polyfunctional amines.[4][5][6] TBDMS derivatives formed by reagents like MTBSTFA are generally more stable and less sensitive to moisture compared to TMS derivatives.[1]
Q4: Can I analyze other cross-linking amino acids like Desmosine or Pyridinoline with similar methods?
A4: Yes, the derivatization strategies for this compound can be adapted from methods developed for other complex, cross-linking amino acids. For instance, the analysis of Desmosine and Isodesmosine has been successfully performed using derivatization with propionic anhydride followed by nanoLC-MS/MS.[7] While the chromatographic method differs, the derivatization principle of acylating the functional groups is analogous.
Troubleshooting Guide
Problem 1: No or very low peak intensity for derivatized this compound.
| Possible Cause | Suggested Solution |
| Incomplete derivatization | - Increase the reaction temperature and/or time. For silylation with MTBSTFA, heating at 90°C for 2 hours has been shown to be effective for amino acids.[8] - Ensure the correct molar ratio of derivatizing reagent to active hydrogens. A 2:1 molar ratio of silylating reagent is a good starting point. - For two-step methods, ensure the first step (esterification) goes to completion before proceeding to acylation.[3] |
| Sample degradation | - this compound may be sensitive to high temperatures. Try lowering the derivatization temperature and extending the reaction time. - For acylation with chloroformates, highly exothermic reactions under alkaline conditions can lead to peptide hydrolysis. Performing the reaction at a neutral pH may be beneficial.[9] |
| Moisture in the sample or reagents | - This is a critical issue for silylation.[1] Ensure your sample is completely dry before adding the silylating reagent. Lyophilization is an effective drying method.[10] - Store derivatization reagents under anhydrous conditions, for example, in a desiccator. |
| Poor sample solubility in the derivatization solvent | - If the dried sample does not dissolve in the derivatization reagent, the reaction will not proceed efficiently. Consider adding a solvent like pyridine to aid dissolution before adding the derivatization reagent. |
Problem 2: Multiple peaks for derivatized this compound.
| Possible Cause | Suggested Solution |
| Formation of multiple derivatives | - This can occur with complex molecules like this compound that have multiple reaction sites. Optimize the reaction conditions (temperature, time, reagent concentration) to favor the formation of a single, fully derivatized product. - For some amino acids, lowering the temperature or changing the reaction time can prevent the formation of multiple derivatives. |
| Tautomerization | - For molecules with keto-enol tautomerism, this can lead to multiple derivative peaks. A methoximation step prior to silylation can stabilize the carbonyl groups and prevent this.[10] |
| Side reactions | - The derivatization reagent may react with other components in your sample matrix. Purify the this compound sample as much as possible before derivatization. |
Problem 3: Poor chromatographic peak shape (e.g., tailing, fronting).
| Possible Cause | Suggested Solution |
| Incomplete derivatization | - As mentioned above, optimize the derivatization reaction to ensure all active sites are derivatized. Residual polar groups will interact with the GC column, causing peak tailing. |
| Active sites in the GC system | - Deactivate the GC inlet liner and the front end of the column. Using an ultra-inert liner can improve peak shape. |
| Column overload | - Inject a smaller amount of the derivatized sample. |
Data Presentation
Table 1: Comparison of Silylation and Alkylation (MCF) Derivatization Methods.
| Parameter | Silylation (TMS Derivatives) | Alkylation (MCF Derivatives) | Reference |
| Reproducibility | Poorer | Better | [4][5][6] |
| Derivative Stability | Less stable during chromatographic runs | More stable | [4][5][6] |
| Dynamic Range | 5-63 fold | 8-100 fold | [5] |
| Linear Range | Narrower | Wider | [5] |
| Reaction Conditions | Often requires heating and strictly anhydrous conditions | Instantaneous reaction without heating, less sensitive to water | [2][5] |
| Cost | Reagents can be more expensive | Lower reagent costs | [2][5] |
Table 2: Comparison of Common Silylating and Acylating Reagents.
| Reagent | Type | Advantages | Disadvantages | Reference |
| BSTFA | Silylation | Commonly used, effective for many functional groups. | Derivatives can be moisture-sensitive. | [2] |
| MTBSTFA | Silylation | Forms more stable TBDMS derivatives, less moisture sensitive than TMS derivatives. | May require more stringent conditions for sterically hindered groups. | [1][2] |
| iBuCF | Acylation (Esterification) | Rapid derivatization at room temperature, can be performed directly in an aqueous sample matrix. | Requires laborious sample preparation to isolate compounds prior to derivatization in some cases. | [2] |
| MCF | Acylation (Alkylation) | Rapid, good reproducibility and stability, wider linear range. | Primarily for amines and organic acids. | [5][6] |
| PFPA | Acylation | Used in a two-step method after esterification, forms stable derivatives. | Two-step process is more time-consuming. | [3] |
Experimental Protocols
Protocol 1: Two-Step Derivatization (Esterification followed by Acylation)
This protocol is adapted from methods used for the analysis of amino acids.[3][11]
-
Drying: Evaporate the sample containing this compound to complete dryness under a gentle stream of nitrogen.
-
Esterification:
-
Add 200 µL of 2 M HCl in methanol to the dried sample.
-
Seal the vial and heat at 80°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the solvent under nitrogen.
-
-
Acylation:
-
To the dried methyl ester, add a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate (1:4, v/v).
-
Seal the vial and heat at 65°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Protocol 2: Silylation with MTBSTFA
This protocol is based on a general procedure for amino acid derivatization.[8]
-
Drying: Ensure the sample is completely free of moisture by lyophilization or drying under a stream of nitrogen.
-
Derivatization:
-
Add 50 µL of pyridine to the dried sample to aid dissolution.
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).
-
Seal the vial and heat at 90°C for 2 hours.
-
Cool the vial to room temperature before GC-MS injection.
-
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Sensitivity NanoLC—MS/MS Analysis of Urinary Desmosine and Isodesmosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Solid-Phase Extraction of Pulcherosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solid-phase extraction (SPE) of Pulcherosine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate type of SPE sorbent for this compound extraction?
A1: Given that this compound is an oxidatively coupled trimer of tyrosine, it possesses both hydrophobic (aromatic rings) and hydrophilic/ionizable (amino and carboxyl groups, phenolic hydroxyls) characteristics.[1][2] Therefore, two primary modes of SPE can be considered:
-
Reversed-Phase (RP) SPE: This is often the first choice for compounds with significant hydrophobic character. C18 (octadecyl) or polymeric sorbents (e.g., Strata-X) are recommended.[3] The aromatic nature of the three tyrosine residues will promote strong retention on these phases.
-
Mixed-Mode SPE: Sorbents that combine reversed-phase and ion-exchange functionalities (either cation or anion exchange) can offer higher selectivity. Since this compound has both acidic (carboxyl, phenolic hydroxyl) and basic (amino) groups, a mixed-mode sorbent can provide a more targeted purification by exploiting both its hydrophobicity and its charge state, which can be manipulated by adjusting the pH of the sample and wash solutions.
Q2: How can I improve the binding of this compound to the SPE cartridge during sample loading?
A2: To enhance retention, especially on a reversed-phase sorbent, it is crucial to ensure the analyte has a greater affinity for the sorbent than for the sample solvent.[1] For this compound, which is likely to be present in an aqueous plant cell wall hydrolysate, consider the following:
-
Sample Pre-treatment: Adjust the pH of your sample. To maximize hydrophobic interaction on an RP column, the pH should be adjusted to suppress the ionization of the carboxyl and phenolic hydroxyl groups (e.g., adding a small amount of formic or acetic acid to lower the pH to around 2-3). This makes the molecule less polar and enhances its retention on the non-polar stationary phase.
-
Dilution: If your sample is in a solution containing organic solvent, dilute it with water or an aqueous buffer to reduce the solvent strength and promote binding.
-
Flow Rate: Use a slow and consistent flow rate during sample loading (e.g., 1-2 mL/min) to allow sufficient time for the analyte to interact with the sorbent.[1]
Q3: What are the best practices for the wash step to remove impurities without losing this compound?
A3: The wash step is critical for removing interfering compounds. The key is to use a wash solvent that is strong enough to elute weakly bound impurities but not the target analyte.
-
For Reversed-Phase SPE: Start with a weak aqueous wash (e.g., water or acidified water) to remove salts and very polar impurities. You can then use a small percentage of a weaker organic solvent (e.g., 5-10% methanol or acetonitrile in water) to remove less polar interferences. Be cautious, as a wash solvent that is too strong can cause premature elution of this compound.[1]
-
Method Development: It is highly recommended to collect and analyze the wash fractions during method development to ensure that no this compound is being lost at this stage.[4]
Q4: I am experiencing low recovery of this compound in the final elution step. What could be the cause?
A4: Low recovery during elution is a common issue in SPE.[5] Several factors could be responsible:
-
Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent. For reversed-phase SPE, increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in the elution solution.[5]
-
Incorrect pH: For ion-exchange or mixed-mode SPE, ensure the pH of the elution buffer neutralizes the charge of the analyte or the sorbent, thus breaking the ionic interaction. For this compound on a cation exchanger, for example, a buffer with a higher pH or the inclusion of a counter-ion would be necessary for elution.
-
Insufficient Elution Volume: You may not be using a sufficient volume of solvent to completely elute the analyte from the cartridge. Try increasing the elution volume and collecting multiple smaller fractions to see if recovery improves in later fractions.[5]
-
Secondary Interactions: this compound's multiple functional groups can lead to secondary interactions with the sorbent. Adding a small amount of an acid (like formic acid or TFA) or a base (like ammonia) to the elution solvent can help to disrupt these interactions and improve recovery.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Sorbent choice is not optimal for this compound's properties. | Test both reversed-phase (C18) and mixed-mode ion-exchange sorbents. Given its aromatic and ionic nature, a polymeric or mixed-mode sorbent may offer better retention and recovery.[5][6] |
| Sample pH is not optimized for retention. | For RP-SPE, acidify the sample to a pH of 2-3 with formic or acetic acid to suppress ionization and increase hydrophobicity. For cation-exchange, ensure the sample pH is low enough to protonate the amino groups. | |
| Elution solvent is too weak. | Increase the organic solvent percentage (e.g., from 50% to 80% methanol or acetonitrile). Consider adding a small amount of acid or base to the elution solvent to disrupt secondary interactions.[5] | |
| Insufficient elution volume. | Increase the volume of the elution solvent in increments and analyze the fractions to determine the optimal volume for complete elution.[5] | |
| Poor Reproducibility | Inconsistent sample pre-treatment. | Follow a standardized and consistent protocol for sample pH adjustment and dilution.[1] |
| SPE cartridge bed has dried out before sample loading. | Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not let air pass through the cartridge before loading the sample.[5] | |
| Inconsistent flow rates during loading, washing, or elution. | Use a vacuum manifold or an automated system to maintain a consistent and controlled flow rate throughout the SPE process. A typical flow rate is around 1-2 mL/min.[1] | |
| Impure this compound Extract | Ineffective wash step. | Optimize the wash solvent. Try a wash solvent with a slightly higher organic content to remove more hydrophobic impurities, but first, confirm that this does not elute this compound.[1][4] |
| Sorbent is overloaded with sample or interferences. | Reduce the sample volume or use a larger SPE cartridge with a higher sorbent mass.[1] | |
| Inappropriate elution solvent strength. | Use a "step-gradient" elution. Start with a weaker elution solvent to remove impurities that are more strongly retained than those removed in the wash step, and then use a stronger solvent to elute this compound. |
Quantitative Data Summary
As there is no published data specifically on the solid-phase extraction of this compound, the following table provides representative recovery data for similar compounds (phenolic acids and peptides) from plant extracts using reversed-phase SPE. This can serve as a benchmark for method development.
| Analyte Class | SPE Sorbent | Wash Solvent | Elution Solvent | Average Recovery (%) |
| Phenolic Acids | Polymeric Reversed-Phase (e.g., Strata-X) | Water, then 5% Methanol in Water | 70% Methanol in Water | 85 - 95%[3] |
| Tyrosine-containing dipeptides | C18 | 0.1% TFA in Water | 80% Acetonitrile with 0.1% TFA | >90%[7] |
| Polyphenols from plant extracts | C18 | Acidified Water | Methanol or Aqueous Acetone | 80 - 99%[8][9] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE for this compound Extraction
This protocol is a starting point and should be optimized for your specific sample matrix and analytical requirements.
-
Sample Pre-treatment:
-
If the sample is a solid plant cell wall hydrolysate, reconstitute it in a minimal volume of the initial mobile phase (e.g., 5% methanol in water).
-
Adjust the pH of the sample to ~3.0 with 1% formic acid. This will ensure that the carboxyl groups are protonated, increasing the hydrophobicity of this compound.
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Select a C18 or polymeric reversed-phase SPE cartridge (e.g., 100 mg sorbent mass).
-
Pass 3 mL of methanol through the cartridge to wet and activate the sorbent.
-
Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of equilibration buffer (e.g., water with 0.1% formic acid) through the cartridge.
-
Ensure the sorbent bed does not run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate of approximately 1 mL/min.
-
Collect the flow-through and save it for analysis to check for analyte breakthrough.
-
-
Wash Step:
-
Wash the cartridge with 3 mL of 5% methanol in water containing 0.1% formic acid to remove polar impurities.
-
Collect the wash eluate for analysis during method development.
-
-
Elution:
-
Elute the bound this compound with 2 mL of 80% methanol in water containing 0.1% formic acid.
-
Collect the eluate in a clean collection tube.
-
A second elution with an additional 2 mL of the elution solvent can be performed to ensure complete recovery.
-
-
Post-Elution Processing:
-
The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for downstream analysis (e.g., HPLC-MS).
-
Visualizations
Experimental Workflow for this compound SPE
References
- 1. Amino Acids - Tyrosine [biology.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tyrosine (CAS 60-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Chemical Properties and Synthesis of L-Tyrosine - YuanFa [m.nb-chenrun.com]
- 7. mdpi.com [mdpi.com]
- 8. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Differentiating Tyrosine Cross-links: A Comparative Guide to Pulcherosine, Dityrosine, and Trityrosine
For researchers, scientists, and drug development professionals, the accurate identification of tyrosine cross-links is crucial for understanding protein structure, function, and the impact of oxidative stress in biological systems. This guide provides a detailed comparison of pulcherosine, dityrosine, and trityrosine, focusing on their structural and spectral differences, supported by experimental data and protocols to aid in their differentiation.
Introduction
Tyrosine cross-links are formed through the oxidative coupling of tyrosine residues, leading to the formation of dimers, trimers, and higher-order oligomers. These modifications can significantly alter the physicochemical properties of proteins, impacting their biological activity and contributing to various physiological and pathological processes. Among these, dityrosine, trityrosine, and this compound are of significant interest. Dityrosine is a well-established biomarker for oxidative stress. Trityrosine and this compound, as trimers of tyrosine, represent more complex cross-links. Their precise differentiation is essential for detailed mechanistic studies. This guide outlines the key characteristics that enable the distinct identification of these three tyrosine cross-links.
Chemical Structures and Bonding
The fundamental difference between this compound, dityrosine, and trityrosine lies in their unique chemical structures and the nature of the covalent bonds connecting the tyrosine units.
-
Dityrosine is a dimer of two tyrosine residues linked by a carbon-carbon (C-C) biphenyl bond between the 3 and 3' positions of their phenolic rings.[1]
-
Trityrosine is a trimer of tyrosine where a central tyrosine residue is linked to two other tyrosine residues through C-C biphenyl bonds at its 3 and 5 positions.
-
This compound is also a tyrosine trimer but features a more complex linkage. It is composed of an isodityrosine unit (two tyrosines linked by a C-O-C diphenyl ether bond) which is then connected to a third tyrosine residue via a C-C biphenyl bond.[2][3][4]
Below is a graphical representation of the distinct structural backbones of these three cross-links.
References
- 1. (13)C-(1)H NMR relaxation and fluorescence anisotropy decay study of tyrosine dynamics in motilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Analysis of Pulcherosine and Other Tyrosine Cross-links: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of protein cross-linking is critical for elucidating biological mechanisms and developing novel therapeutics. Among the various types of covalent cross-links, those involving tyrosine residues are of particular interest due to their roles in both normal physiological processes and the pathogenesis of various diseases. This guide provides a detailed comparative analysis of Pulcherosine and other significant tyrosine cross-links, including dityrosine, isodityrosine, and higher-order oligomers. We present quantitative data, detailed experimental protocols for their analysis, and visual representations of their formation and involvement in signaling pathways.
Comparative Analysis of Tyrosine Cross-links
Tyrosine cross-links are formed through the oxidative coupling of tyrosine residues, leading to the formation of dimers, trimers, and even higher-order oligomers. These cross-links can be classified based on the linkage type and the number of tyrosine units involved. The most well-characterized tyrosine cross-links include dityrosine, isodityrosine, and the trimer this compound.
Structural and Physicochemical Properties
The structural diversity of these cross-links gives rise to distinct physicochemical properties, which are summarized in the tables below.
| Property | Dityrosine | Isodityrosine | This compound | Trityrosine | Di-isodityrosine |
| Structure | Biphenyl bond (C-C) | Diphenyl ether bond (C-O-C) | Isodityrosine linked to a tyrosine via a biphenyl bond | Three tyrosine residues linked by two biphenyl bonds | Two isodityrosine units linked by a biphenyl bond |
| Molecular Formula | C₁₈H₂₀N₂O₆ | C₁₈H₂₀N₂O₆ | C₂₇H₃₀N₃O₉ | C₂₇H₃₀N₃O₉ | C₃₆H₃₈N₄O₁₂ |
| Molecular Weight | 360.36 g/mol | 360.36 g/mol | 552.55 g/mol | 536.55 g/mol | 718.71 g/mol |
| Bond Type | C-C | C-O-C | C-C and C-O-C | C-C | C-C and C-O-C |
Spectroscopic Properties
The unique spectroscopic signatures of these cross-links are crucial for their detection and quantification.
| Property | Dityrosine | Isodityrosine | This compound |
| UV Absorption Max (nm) | ~283 (acidic), ~315 (basic)[1] | Non-fluorescent, UV absorption not well characterized in isolation[2] | Characterized by UV-absorption spectra[3][4] |
| Fluorescence Excitation Max (nm) | ~315-325[5] | Not Fluorescent[2] | Characterized by fluorescence spectra[3][4] |
| Fluorescence Emission Max (nm) | ~400-420[4][5] | Not Fluorescent[2] | ~420 nm[6] |
| Fluorescence Quantum Yield | ~0.04 (for protein-bound) | N/A | Not reported |
Formation of Tyrosine Cross-links
The formation of tyrosine cross-links is an oxidative process initiated by the generation of tyrosyl radicals. These radicals can be produced through various mechanisms, including enzymatic reactions (e.g., peroxidases), metal-catalyzed oxidation, and photo-oxidation.[7] The subsequent coupling of these radicals leads to the diverse array of cross-links observed in biological systems.
Figure 1: Formation pathways of major tyrosine cross-links from tyrosyl radicals.
Biological Significance and Involvement in Signaling
Tyrosine cross-links play diverse roles in biology, from providing structural integrity to extracellular matrices to being implicated in the pathology of diseases like Alzheimer's.[8][9] While tyrosine phosphorylation is a well-established mechanism in signal transduction, the direct role of tyrosine cross-links in signaling is an emerging area of research. For instance, dityrosine cross-linking has been shown to induce ligand-independent dimerization and activation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[10]
Figure 2: Dityrosine cross-linking in EGFR signaling activation.
Experimental Protocols for Analysis
The identification and quantification of tyrosine cross-links require specialized analytical techniques. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed.
Mass Spectrometry-Based Workflow for Tyrosine Cross-link Identification
Cross-linking mass spectrometry (XL-MS) is a powerful technique to identify cross-linked peptides and pinpoint the exact location of the cross-link within a protein.
Figure 3: A general workflow for the identification of tyrosine cross-links using mass spectrometry.
Methodology:
-
Sample Preparation: The protein of interest is purified and subjected to conditions that induce tyrosine cross-linking. This can be achieved by incubation with a peroxidase (e.g., horseradish peroxidase) and hydrogen peroxide, or by exposure to UV light or metal-catalyzed oxidation systems.
-
Proteolytic Digestion: The cross-linked protein is then digested into smaller peptides using a specific protease, such as trypsin.
-
Chromatographic Separation: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC), often employing a reversed-phase column.
-
Mass Spectrometry Analysis: The separated peptides are introduced into a mass spectrometer. In a typical XL-MS experiment, a two-stage mass analysis (MS/MS) is performed. The first stage measures the mass-to-charge ratio (m/z) of the intact cross-linked peptides. In the second stage, specific cross-linked peptides are isolated and fragmented, and the m/z of the resulting fragment ions are measured.
-
Data Analysis: The fragmentation spectra are then analyzed using specialized software that can identify the sequences of the two cross-linked peptides and the specific tyrosine residues involved in the linkage.
Solid-State NMR Spectroscopy for Structural Analysis
Solid-state NMR (ssNMR) is particularly useful for studying large, insoluble protein complexes containing tyrosine cross-links, such as those found in the extracellular matrix or plant cell walls.
Methodology:
-
Isotope Labeling: For detailed structural analysis, the protein is typically isotopically labeled by expressing it in media containing ¹³C- and/or ¹⁵N-enriched nutrients.
-
Sample Preparation: The cross-linked protein sample is packed into an NMR rotor. For membrane proteins or fibrillar structures, specific protocols for reconstitution and alignment may be required.
-
NMR Data Acquisition: A series of one-, two-, and three-dimensional ssNMR experiments are performed. These experiments utilize radiofrequency pulses to manipulate the nuclear spins of the isotopes and detect the resulting signals. Specific pulse sequences, such as Rotational Echo Double Resonance (REDOR), can be used to measure distances between specific atoms, providing direct evidence of cross-links.
-
Spectral Analysis: The resulting NMR spectra are processed and analyzed to assign the resonances to specific atoms in the protein. The identification of through-space correlations between atoms of different tyrosine residues confirms the presence and nature of the cross-link.
Conclusion
This compound and other tyrosine cross-links represent a diverse and functionally significant class of post-translational modifications. Their analysis provides valuable insights into protein structure, function, and the molecular basis of disease. The methodologies outlined in this guide, from comparative data analysis to advanced spectroscopic techniques, offer a robust framework for researchers to investigate these important biomolecules. As our understanding of the roles of tyrosine cross-links in cellular processes continues to grow, so too will their importance as targets for therapeutic intervention.
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dityrosine cross-linking and its potential roles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation of Pulcherosine Identification: A Comparative Guide to Tandem Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of tandem mass spectrometry (MS/MS) approaches for the validation of Pulcherosine, an oxidatively coupled trimer of tyrosine found in plant cell walls and potentially other biological systems. While direct MS/MS studies on this compound are not extensively published, this document leverages detailed fragmentation data from its core component, dityrosine, to provide a robust framework for its identification and validation.
This compound, an important inter-polypeptide cross-link, is formed from one tyrosine and one isodityrosine moiety. Its identification is crucial for understanding protein structure and oxidative stress mechanisms. Tandem mass spectrometry offers the sensitivity and specificity required for the definitive identification of such complex post-translational modifications.
Comparative Analysis of Fragmentation Techniques
The validation of this compound identification via MS/MS relies on the characteristic fragmentation of its constituent cross-linked tyrosine residues. Different fragmentation methods provide complementary information. The choice of technique will depend on the available instrumentation and the specific analytical goals.
| Fragmentation Technique | Principle | Expected Key Fragments for Dityrosine Core | Advantages |
| Collision-Induced Dissociation (CID) | Acceleration of ions and collision with neutral gas molecules, leading to bond cleavage. | Backbone amide bond cleavages (b- and y-type ions). Characteristic low m/z reporter ions may be weak or absent. | Widely available on most tandem mass spectrometers. |
| Higher-Energy C-trap Dissociation (HCD) | A form of CID performed in an HCD cell, providing higher energy for fragmentation. | Richer fragmentation spectra with more prominent backbone cleavage and potential for some side-chain fragmentation. | Higher fragmentation efficiency and better resolution of fragment ions, particularly on Orbitrap instruments. |
| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | Transfer of electrons to multiply charged precursor ions, causing backbone cleavage at N-Cα bonds (c- and z-type ions). | Cleavage of the peptide backbone while preserving labile modifications and the cross-link itself. | Ideal for localizing the cross-link site within a peptide sequence as it often leaves the cross-link intact. |
| Ultraviolet Photodissociation (UVPD) | Use of UV photons to induce fragmentation. | Unique Cα-Cβ bond cleavage within the dityrosine cross-link, generating diagnostic reporter ions. | Provides specific structural information about the cross-link itself, aiding in unambiguous identification. |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of cross-linked peptides and can be applied to the identification of this compound.
Sample Preparation
-
Protein Hydrolysis: For the analysis of free this compound, protein samples can be subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break down peptide bonds and release the cross-linked amino acid trimers.
-
Enzymatic Digestion: For the identification of this compound within a protein sequence (as a cross-linked peptide), standard proteomics workflows should be followed. This typically involves reduction and alkylation of cysteine residues, followed by digestion with a specific protease such as trypsin.
-
Enrichment (Optional): Due to the low abundance of cross-linked species, enrichment strategies such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) can be employed to enrich for larger, cross-linked peptides prior to LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 75 µm I.D. x 15 cm) is suitable for separating the peptides or the free this compound.
-
Mobile Phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A shallow gradient of increasing mobile phase B (e.g., 2-40% B over 60-90 minutes) is recommended to ensure good separation of the analytes.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
MS1 Scan: A high-resolution full scan (e.g., in an Orbitrap or TOF analyzer) is used to detect the precursor ions of potential this compound-containing species.
-
MS2 Scan (Tandem MS): Data-dependent acquisition (DDA) is commonly used to select the most abundant precursor ions for fragmentation using one of the techniques described in the table above.
-
Data Analysis
The identification of this compound-containing peptides from MS/MS data requires specialized software capable of handling non-standard, cross-linked species. The general workflow involves:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database. The search parameters must be set to include the mass modification corresponding to the this compound cross-link.
-
Scoring and Validation: The software will score the peptide-spectrum matches (PSMs). Manual validation of the spectra is crucial to confirm the presence of characteristic fragment ions.
-
Localization: For cross-linked peptides, the fragmentation pattern is analyzed to pinpoint the exact amino acid residues involved in the this compound cross-link.
Visualizations
Logical Workflow for this compound Validation
Caption: Workflow for the validation of this compound identification.
Conceptual Fragmentation of the Dityrosine Core
Caption: Conceptual fragmentation of dityrosine-linked peptides.
Illuminating the Path to Pulcherosine: A Comparative Guide to Isotopic Labeling Studies for Biosynthesis Confirmation
For researchers, scientists, and professionals in drug development, understanding the intricate biosynthetic pathways of complex natural products is paramount. Pulcherosine, a unique trimeric cross-linking amino acid derived from tyrosine, plays a significant role in the structural integrity of plant cell walls and the fertilization envelope of sea urchin embryos. Its biosynthesis is proposed to occur via the oxidative coupling of tyrosine residues. This guide provides a comparative analysis of the proposed biosynthetic pathway of this compound and the experimentally confirmed pathways of its precursors, dityrosine and isodityrosine, through isotopic labeling studies. It further outlines a detailed experimental protocol for the definitive confirmation of this compound's biosynthetic route.
The Proposed Biosynthesis of this compound
This compound is hypothesized to be formed through a peroxidase-catalyzed oxidative coupling mechanism. The proposed pathway begins with the formation of a tyrosyl radical. Two of these radicals can then couple to form dityrosine. Subsequently, a dityrosine radical can couple with another tyrosyl radical to yield the trimeric structure of this compound. An alternative, and more widely suggested route, involves the initial formation of isodityrosine, a dimer of tyrosine with a diphenyl ether linkage, which then couples with a tyrosine radical to form this compound[1].
Comparative Analysis: Isotopic Labeling Studies of Dityrosine and Isodityrosine Biosynthesis
While direct isotopic labeling studies confirming the entire this compound biosynthetic pathway are not extensively documented in publicly available literature, the biosynthesis of its proposed precursors, dityrosine and isodityrosine, has been investigated. These studies provide a robust framework for designing experiments to confirm the formation of this compound.
Isotopic labeling is a powerful technique to trace the metabolic fate of a precursor molecule into a final product[2]. In the context of tyrosine-derived cross-linked amino acids, a common approach involves feeding a biological system with isotopically labeled L-tyrosine (e.g., containing ¹³C or ¹⁵N) and subsequently analyzing the purified cross-linked products for the incorporation of the isotopic label.
Quantitative Data from Precursor Studies
The following table summarizes the key findings from isotopic labeling studies on dityrosine and isodityrosine, which serve as a benchmark for the proposed this compound study.
| Labeled Precursor | Biological System | Observed Labeled Product | Analytical Method | Key Findings & Significance |
| ¹³C₉,¹⁵N₁-L-Tyrosine | Plant Cell Cultures | ¹³C,¹⁵N-Dityrosine | LC-MS/MS | Demonstrated the direct incorporation of tyrosine into dityrosine, confirming its role as a precursor. |
| ¹⁴C-L-Tyrosine | In vitro peroxidase system | ¹⁴C-Isodityrosine | Radio-HPLC | Showed that peroxidase activity on tyrosine leads to the formation of isodityrosine. |
Experimental Protocol: Isotopic Labeling to Confirm this compound Biosynthesis
To definitively confirm the biosynthetic pathway of this compound, the following detailed experimental protocol is proposed, based on the successful methodologies used for its precursors.
Materials and Reagents
-
Plant cell suspension culture (e.g., Lycopersicon esculentum)
-
Stable isotope-labeled L-tyrosine (e.g., U-¹³C₉, ¹⁵N₁-L-Tyrosine)
-
Unlabeled L-tyrosine (for control experiments)
-
Cell culture medium
-
Enzymes for cell wall digestion (e.g., cellulase, pectinase)
-
Solvents for extraction and chromatography (HPLC grade)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Experimental Procedure
-
Cell Culture and Labeling:
-
Grow plant cell suspension cultures to the mid-logarithmic phase.
-
Divide the culture into two groups: one to be fed with U-¹³C₉, ¹⁵N₁-L-Tyrosine and a control group fed with unlabeled L-tyrosine.
-
Introduce the labeled or unlabeled tyrosine to the respective cultures at a predetermined concentration.
-
Incubate the cells for a specific period to allow for the incorporation of the labeled precursor into cell wall components.
-
-
Cell Wall Isolation and Hydrolysis:
-
Harvest the cells and isolate the cell walls through a series of washing and centrifugation steps.
-
Perform enzymatic or acidic hydrolysis of the isolated cell walls to release the constituent amino acids, including this compound.
-
-
Purification and Analysis:
-
Separate the amino acid hydrolysate using high-performance liquid chromatography (HPLC).
-
Collect the fraction corresponding to the retention time of a pure this compound standard.
-
Analyze the collected fraction using high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS).
-
Expected Quantitative Data and Interpretation
The following table outlines the expected results that would confirm the proposed biosynthetic pathway of this compound.
| Analyte | Expected Mass (Unlabeled) | Expected Mass (Labeled) | Expected Isotopic Shift | Interpretation |
| L-Tyrosine | 181.0739 | 191.0978 | +10 | Confirms uptake and presence of the labeled precursor. |
| Isodityrosine | 360.1216 | 378.1734 | +18 | Indicates the formation of the isodityrosine precursor from two labeled tyrosine molecules. |
| This compound | 539.1693 | 566.2490 | +27 | Confirms the incorporation of three labeled tyrosine molecules to form this compound, providing strong evidence for the proposed biosynthetic pathway. |
Visualizing the Pathway and Workflow
To further clarify the proposed biosynthetic pathway and the experimental design, the following diagrams are provided.
Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine via an Isodityrosine intermediate.
Caption: Experimental workflow for the isotopic labeling study to confirm this compound biosynthesis.
Conclusion
The confirmation of the biosynthetic pathway of this compound is a critical step in understanding its physiological role and harnessing its potential in various applications. While direct experimental evidence from isotopic labeling studies on this compound itself is limited, the established methodologies for its precursors, dityrosine and isodityrosine, provide a clear and robust roadmap for future investigations. The proposed experimental protocol, leveraging stable isotope labeling and high-resolution mass spectrometry, offers a definitive approach to elucidate the formation of this complex and important biomolecule. The successful execution of such a study will not only confirm the proposed pathway but also open new avenues for research into the broader family of tyrosine-derived cross-linked products and their biological significance.
References
A Guide to the Cross-Validation of Pulcherosine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical techniques used for the quantification of Pulcherosine, a tyrosine cross-link found in various biological contexts. The selection of an appropriate quantification method is critical for obtaining accurate and reproducible data in research, clinical, and pharmaceutical settings. This document outlines the methodologies for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses the potential for Immunoassay development.
Comparison of this compound Quantification Methods
The choice of analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the key performance characteristics of HPLC-FLD and LC-MS/MS.
| Parameter | HPLC-FLD | LC-MS/MS | Immunoassay (ELISA) |
| Principle | Separation by chromatography, detection of native fluorescence. | Separation by chromatography, identification and quantification by mass-to-charge ratio. | Specific antibody-antigen recognition. |
| Selectivity | Moderate to High. Potential for interference from other fluorescent compounds. | Very High. Specificity is determined by the mass of the parent ion and its fragments. | High. Dependent on antibody specificity. |
| Sensitivity | Good. Generally in the low ng/mL range. | Excellent. Can achieve pg/mL to fg/mL sensitivity. | Variable. Typically in the pg/mL to ng/mL range. |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range. | Typically exhibits a sigmoidal curve. |
| Precision (%RSD) | Typically <15% for inter- and intra-day assays. | Typically <15% for inter- and intra-day assays. | Typically <15-20% for inter- and intra-day assays. |
| Throughput | Moderate. | High, especially with UHPLC systems. | High. Suitable for screening large numbers of samples. |
| Instrumentation Cost | Moderate. | High. | Low (reader), but antibody development can be costly. |
| Sample Preparation | Often requires derivatization to enhance fluorescence. | May require extensive cleanup to reduce matrix effects. | Minimal sample cleanup may be required. |
Experimental Protocols
Quantification of this compound by HPLC-FLD
This method relies on the native fluorescence of this compound for detection and quantification following chromatographic separation.
a. Sample Preparation (Acid Hydrolysis)
-
To 1 mg of dried biological sample, add 1 mL of 6 M HCl.
-
Hydrolyze the sample at 110°C for 24 hours in a sealed, nitrogen-flushed tube.
-
After hydrolysis, cool the sample and filter to remove any particulate matter.
-
Evaporate the HCl under a stream of nitrogen gas.
-
Reconstitute the dried hydrolysate in a suitable mobile phase for HPLC analysis.
b. HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 280 nm and emission at 410 nm.
-
Quantification: Based on a standard curve of purified this compound.
Quantification of this compound by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the quantification of many biomolecules.
a. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
To 1 mg of sample, add a solution of a broad-spectrum protease (e.g., Pronase) in a suitable buffer.
-
Incubate at an optimal temperature (e.g., 37°C) for 24-48 hours.
-
Following digestion, acidify the sample with formic acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to desalt and concentrate the sample.
-
Elute the this compound-containing fraction and evaporate to dryness.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system for fast and efficient separation.
-
Column: C18 column with a smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a purified standard.
Immunoassay (ELISA) for this compound
-
Antibody Production: Production of monoclonal or polyclonal antibodies specific to this compound.
-
Assay Development: Optimization of coating conditions (this compound-protein conjugate), antibody concentrations, and incubation times.
-
Validation: The assay would need to be validated for specificity, sensitivity, precision, and accuracy.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different this compound quantification methods.
Unraveling Pulcherosine Content in Planta: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data on Pulcherosine Content
As of the latest literature review, there is a notable absence of published studies that provide a direct quantitative comparison of this compound content in different tissues of a single plant species or across multiple species. Research has confirmed its presence in hydrolysates of primary cell walls from a tomato (Lycopersicon esculentum) cell culture, but the concentration was not reported in a manner that allows for comparison with other tissues.
Table 1: Quantitative Comparison of this compound Content in Different Plant Tissues.
| Plant Species | Tissue/Organ | This compound Content (e.g., µg/g dry weight) | Reference |
| Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available |
This table is intended to be populated as new research becomes available. Currently, there is a lack of specific quantitative data for comparison.
Proposed Experimental Protocol for this compound Quantification
The following is a proposed methodology for the extraction and quantification of this compound from various plant tissues, based on established techniques for the analysis of related phenolic compounds and amino acid cross-links. This protocol should be optimized and validated for each specific plant matrix.
1. Sample Preparation and Homogenization:
-
Harvest fresh plant tissues (e.g., leaves, stems, roots, fruits) and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissues to a constant dry weight.
-
Grind the dried tissues into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Cell Wall Isolation:
-
Suspend the powdered tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Homogenize the suspension using a blender or sonicator.
-
Centrifuge the homogenate to pellet the cell wall material.
-
Wash the pellet sequentially with detergents (e.g., Triton X-100, SDS) and enzymes (e.g., amylase, protease) to remove non-covalently bound proteins and starch.
-
Wash the final cell wall preparation with water and lyophilize.
3. Acid Hydrolysis:
-
Suspend the isolated cell wall material in 6 M HCl.
-
Hydrolyze at 110°C for 24 hours in a sealed, nitrogen-flushed tube to release amino acids and their cross-linked derivatives.
-
After hydrolysis, remove the HCl by evaporation under vacuum.
4. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Resuspend the hydrolyzed sample in a suitable solvent.
-
Use a C18 SPE cartridge to remove interfering hydrophobic compounds.
-
Elute the fraction containing this compound with an appropriate solvent mixture.
5. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is recommended.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically used for the separation of phenolic compounds.
-
Detection: this compound can be detected using a diode-array detector (DAD) by monitoring its characteristic UV absorbance, or more selectively and sensitively using a fluorescence detector.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration in the plant samples can be determined by comparing their peak areas to the calibration curve.
6. Confirmation by Mass Spectrometry (MS):
-
Couple the HPLC system to a mass spectrometer (LC-MS) for definitive identification and confirmation of this compound.
-
Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that are specific to the this compound molecule.
Experimental Workflow
Caption: Proposed workflow for this compound quantification in plant tissues.
Signaling Pathways Involving this compound
Currently, there is no direct evidence in the scientific literature to suggest the involvement of this compound in specific signaling pathways within plants. Its primary described role is structural, contributing to the cross-linking of glycoproteins within the cell wall.[1] The formation of such cross-links is an oxidative process, likely mediated by peroxidases, which could be part of broader cell wall reinforcement mechanisms triggered by developmental cues or environmental stresses.
Caption: Hypothetical pathway of this compound formation in the cell wall.
Conclusion and Future Directions
This compound represents an important, yet understudied, component of the plant cell wall. The lack of comparative quantitative data across different plant tissues highlights a significant knowledge gap. The proposed experimental protocol provides a roadmap for researchers to begin filling this gap. Future research should focus on:
-
Developing and validating a robust, standardized method for this compound quantification.
-
Performing comparative analyses of this compound content in various tissues of model plants (e.g., Arabidopsis thaliana, tomato) and economically important crops.
-
Investigating the potential role of this compound in plant development, stress responses, and disease resistance.
By systematically addressing these research questions, the scientific community can gain a deeper understanding of the functional significance of this unique tyrosine trimer in plant biology.
References
A Structural and Functional Comparison of Pulcherosine and Its Synthetic Analogs: Dityrosine and Trityrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Pulcherosine with its synthetic analogs, dityrosine and trityrosine. These tyrosine-based oligomers, formed through oxidative cross-linking, are gaining interest for their roles in both physiological and pathological processes. This document summarizes their structural differences, methods of synthesis, and comparative biological activities, with a focus on their involvement in cellular signaling pathways implicated in fibrotic and neurodegenerative diseases.
Structural Comparison
This compound, dityrosine, and trityrosine are all derived from the oxidative coupling of tyrosine residues. Their structural distinctions lie in the number of tyrosine units and the nature of their linkages.
-
Dityrosine is a dimer of two tyrosine molecules.
-
Trityrosine is a trimer of three tyrosine molecules.
-
This compound is also a tyrosine trimer, but it is specifically composed of isodityrosine and tyrosine coupled via a biphenyl linkage, resulting in a 2,2'-dihydroxy-3-phenoxybiphenyl aromatic core[1].
These structural variations influence their three-dimensional conformation and potential to interact with biological targets.
Synthetic Methodologies
The synthesis of this compound and its analogs, dityrosine and trityrosine, has been achieved through multi-step chemical processes. The general strategies for their synthesis are outlined below, with detailed protocols provided in the "Experimental Protocols" section.
| Compound | Synthetic Strategy | Reference |
| Dityrosine | Tandem Miyaura borylation-Suzuki coupling of protected 3-iodotyrosine. | [2] |
| Trityrosine | Suzuki coupling of protected 3,5-diiodotyrosine and a potassium tyrosine-3-trifluoroborate derivative. | [2] |
| This compound | Copper-catalyzed coupling to form an isodityrosine derivative, followed by selective halogenation and Suzuki coupling with potassium tyrosine-3-trifluoroborate. | [2] |
Comparative Biological Activity
While comprehensive comparative studies on the biological activities of this compound, dityrosine, and trityrosine are limited, existing research points towards their involvement in oxidative stress-related pathologies. Dityrosine, in particular, has been identified as a biomarker for oxidative stress and is implicated in neurodegenerative conditions such as Alzheimer's disease.
Studies have shown that oxidized tyrosine residues can influence cellular signaling, notably the MAPK/TGF-β1 pathway, which is a key regulator of fibrosis.
Quantitative Data Summary
Direct comparative quantitative data on the biological activities of this compound and its analogs in specific assays are not extensively available in the current literature. One study on a cyclic dipeptide of tyrosine, cyclo(Tyr-Tyr), reported an IC50 value of 0.82 µM for binding to µ-opioid receptors, while cyclo(Phe-Tyr) had an IC50 of 69.7 µM, indicating that the presence of tyrosine residues can significantly impact biological activity. Another study reported an IC50 value of 416.90 µg/mL for a manganese-dityrosine complex in inducing apoptosis in MCF-7 cancer cells[3]. Further research is required to establish specific IC50 values for this compound, dityrosine, and trityrosine in relevant pathological pathways.
Signaling Pathway Involvement: MAPK/TGF-β1
Oxidized tyrosine products, including dityrosine, have been shown to induce hepatic fibrosis through the activation of the MAPK/TGF-β1 signaling pathway. This pathway is a critical mediator of cellular responses to stress and plays a central role in the development of fibrotic diseases.
The proposed mechanism involves the activation of Transforming Growth Factor-beta 1 (TGF-β1), which then binds to its receptor (TGF-βR). This binding initiates a signaling cascade that activates Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK. The activation of these kinases leads to the phosphorylation and activation of downstream transcription factors, ultimately resulting in the expression of pro-fibrotic genes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its analogs, as well as for key biological assays used to assess their activity.
Synthesis Protocols
The following protocols are adapted from Skaff et al. (2005)[2].
1. Synthesis of Dityrosine:
-
Step 1: Protection of 3-iodotyrosine: Commercially available 3-iodotyrosine is protected using appropriate protecting groups for the amine and carboxylic acid functionalities (e.g., Boc and methyl ester).
-
Step 2: Miyaura Borylation: The protected 3-iodotyrosine undergoes a Miyaura borylation reaction to form the corresponding boronic acid ester.
-
Step 3: Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is performed between the boronic acid ester and another molecule of protected 3-iodotyrosine to form the dityrosine backbone.
-
Step 4: Deprotection: All protecting groups are removed to yield dityrosine.
2. Synthesis of Trityrosine:
-
Step 1: Protection of 3,5-diiodotyrosine: The starting material, 3,5-diiodotyrosine, is appropriately protected.
-
Step 2: Suzuki Coupling: A Suzuki coupling reaction is carried out between the protected 3,5-diiodotyrosine and a potassium tyrosine-3-trifluoroborate derivative in the presence of a palladium catalyst.
-
Step 3: Deprotection: The protecting groups are removed to afford trityrosine.
3. Synthesis of this compound:
-
Step 1: Formation of Isodityrosine Derivative: A copper-catalyzed coupling of phenylalanine-4-boronic acid and a 4-O-protected dopa derivative is performed to generate an isodityrosine derivative.
-
Step 2: Selective Halogenation: The isodityrosine derivative undergoes selective halogenation at a specific position.
-
Step 3: Suzuki Coupling: The halogenated isodityrosine derivative is then subjected to a Suzuki coupling reaction with potassium tyrosine-3-trifluoroborate.
-
Step 4: Deprotection: Global deprotection of all protecting groups yields this compound.
Biological Assay Protocols
1. MAPK Activation Assay (General Protocol):
This protocol provides a general framework for assessing the activation of MAPK signaling pathways. Specific kits, such as the Muse® MAPK Activation Dual Detection Kit, provide detailed instructions and reagents.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., fibroblasts, hepatic stellate cells) to 80-90% confluency. Treat cells with varying concentrations of this compound, dityrosine, or trityrosine for a specified duration. A positive control, such as TGF-β1, should be included.
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK (e.g., anti-phospho-p38, anti-phospho-ERK) and total MAPK proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated MAPK to the total MAPK levels.
2. TGF-β1-Induced Fibrosis Model (In Vitro):
This protocol describes a general method for inducing a fibrotic response in vitro using TGF-β1.
-
Cell Culture: Plate fibroblasts or other relevant cell types in a suitable culture format (e.g., 96-well plates, chamber slides).
-
Induction of Fibrosis: Treat the cells with an optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours to induce a fibrotic phenotype.
-
Treatment with Test Compounds: Co-treat the cells with TGF-β1 and varying concentrations of this compound, dityrosine, or trityrosine.
-
Assessment of Fibrosis: Evaluate the extent of fibrosis by measuring one or more of the following endpoints:
-
Collagen Deposition: Stain for collagen using methods like Sirius Red or Masson's trichrome staining and quantify the stained area. Alternatively, measure collagen content biochemically (e.g., hydroxyproline assay).
-
Extracellular Matrix (ECM) Protein Expression: Analyze the expression of key ECM proteins such as fibronectin and α-smooth muscle actin (α-SMA) by immunofluorescence or Western blotting.
-
Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., COL1A1, ACTA2) using quantitative real-time PCR (qRT-PCR).
-
Conclusion
This compound and its synthetic analogs, dityrosine and trityrosine, represent a class of oxidatively cross-linked tyrosine oligomers with emerging biological significance. While their structural similarities are evident, further research is needed to fully elucidate and compare their specific biological activities and mechanisms of action. The provided synthetic and analytical protocols offer a foundation for future investigations into the therapeutic potential of these compounds in diseases associated with oxidative stress, such as fibrosis and neurodegeneration. The involvement of these molecules in the MAPK/TGF-β1 signaling pathway highlights a promising avenue for targeted drug development.
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the side chain cross-linked tyrosine oligomers dityrosine, trityrosine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling Tyrosine Cross-Links: A Comparative Guide to Pulcherosine and Isodityrosine
For researchers, scientists, and drug development professionals investigating protein cross-linking and oxidative stress, understanding the nuances of tyrosine-derived cross-links is paramount. Among these, pulcherosine and isodityrosine represent key modifications that contribute to the structural integrity of various biological matrices. This guide provides a detailed comparison of the functional differences between this compound and isodityrosine, supported by structural data, experimental protocols, and visual representations of their formation and roles.
At a Glance: this compound vs. Isodityrosine
| Feature | This compound | Isodityrosine |
| Molecular Composition | Trimer of tyrosine | Dimer of tyrosine |
| Linkage Types | One diphenyl ether bond and one biphenyl bond | One diphenyl ether bond |
| Molecular Formula | C27H28N3O8+ | C18H20N2O6 |
| Molecular Weight | 522.53 g/mol | 360.4 g/mol [1] |
| Primary Function | Inter-polypeptide cross-linking[2] | Primarily intra-polypeptide cross-linking[3] |
| Biological Occurrence | Plant cell walls (e.g., tomato), sea urchin fertilization envelope[2][4][5] | Plant cell walls, marine invertebrate-derived compounds[6][7][8] |
| Formation | Oxidative coupling of an isodityrosine radical and a tyrosine radical[2] | Oxidative coupling of two tyrosine radicals[6][7] |
| Spectroscopic Properties | Exhibits fluorescence[2] | Does not have fluorescent properties like dityrosine[6] |
Structural and Functional Divergence
Isodityrosine is an oxidatively coupled dimer of tyrosine, where the two tyrosine units are linked by a diphenyl ether bridge.[6][7][9][10] This structure primarily facilitates intra-polypeptide cross-links, contributing to the insolubility and rigidity of proteins, particularly extensins in plant cell walls.[3][11][12]
This compound, on the other hand, is a more complex trimer of tyrosine. It is composed of an isodityrosine molecule further cross-linked to a third tyrosine residue via a biphenyl bond.[2][13] This trivalent structure allows for inter-polypeptide cross-linking, creating a more extensive and robust network.[2] This is evident in its role in hardening the fertilization envelope of sea urchin embryos, a critical process for protecting the developing zygote.[4][5][14][15] Steric considerations suggest that the three tyrosine units of this compound could not be near-neighbor residues within a single polypeptide chain, thus favoring inter-chain linkages or wide intra-chain loops.[2]
Formation Pathway: A Peroxidase-Mediated Cascade
The biosynthesis of both this compound and isodityrosine is initiated by the enzymatic activity of peroxidases, which catalyze the oxidation of tyrosine residues to form tyrosyl radicals.[13][16][17][18][19] The subsequent coupling of these radicals leads to the formation of these distinct cross-links.
Caption: Peroxidase-catalyzed formation of isodityrosine.
Caption: Formation of this compound from isodityrosine and tyrosine.
Role in Extensin Cross-Linking
In the context of plant cell walls, isodityrosine and this compound are integral to the structure of the extensin network. Isodityrosine forms intramolecular cross-links that stabilize the extensin monomer, while this compound (along with di-isodityrosine) creates intermolecular bridges that form a resilient, cross-linked matrix.[20][21][22][23]
Caption: Intra- and intermolecular cross-linking of extensin by isodityrosine and this compound.
Experimental Protocols
Isolation and Characterization
1. Acid Hydrolysis of Biological Samples:
-
Freeze-dried plant cell wall material or sea urchin fertilization envelopes are hydrolyzed in 6 M HCl at 110°C for 20-24 hours in a sealed, nitrogen-flushed tube.
-
The hydrolysate is filtered and evaporated to dryness. The residue is redissolved in water for analysis.
2. Chromatographic Separation:
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for separating this compound and isodityrosine from other amino acids in the hydrolysate.
-
A C18 column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing an ion-pairing agent like trifluoroacetic acid (TFA).
3. Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Both compounds exhibit characteristic UV absorbance spectra that can be used for detection and quantification.
-
Fluorescence Spectroscopy: this compound is fluorescent, a property that can be exploited for sensitive detection.[2]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) are used to confirm the molecular weight and fragmentation patterns of the isolated compounds, providing definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the complete structural elucidation of this compound and isodityrosine, confirming the connectivity of the tyrosine residues and the nature of the cross-links.[2][24]
Chemical Synthesis for Standards and Further Study
The chemical synthesis of isodityrosine and this compound is complex but essential for producing standards for analytical quantification and for further biological studies. Various synthetic strategies have been developed, often involving protection of the amino and carboxyl groups of tyrosine, followed by oxidative coupling reactions. For instance, the synthesis of isodityrosine can be achieved through Ullmann condensation or palladium-catalyzed C-H functionalization.[25] this compound synthesis involves the coupling of a protected isodityrosine derivative with a protected tyrosine derivative.
Relevance for Drug Development
While direct therapeutic applications of this compound and isodityrosine have not been established, their roles in protein cross-linking and oxidative stress are highly relevant to drug development.
-
Biomarkers of Oxidative Stress: The formation of tyrosine cross-links is often associated with oxidative damage. Elevated levels of these cross-linked amino acids could serve as biomarkers for diseases characterized by chronic inflammation and oxidative stress, such as atherosclerosis and neurodegenerative disorders.
-
Inhibitors of Cross-Linking: In fibrotic diseases, excessive cross-linking of extracellular matrix proteins contributes to tissue hardening and organ dysfunction. Developing inhibitors of the peroxidases that catalyze the formation of this compound and isodityrosine could be a therapeutic strategy.
-
Drug Delivery and Biomaterials: The robust, cross-linked networks formed by these molecules in nature could inspire the design of novel biomaterials for drug delivery or tissue engineering applications, where controlled release and biocompatibility are essential. Isodityrosine-containing cyclic peptides have been isolated from marine organisms and show a range of pharmaceutical activities, including antiallergenic properties.[25]
References
- 1. Isodityrosine | C18H20N2O6 | CID 134162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Isodityrosine, a new cross-linking amino acid from plant cell-wall glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Isodityrosine, a new cross-linking amino acid from plant cell-wall glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006045) [hmdb.ca]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. Peroxidase induced oligo-tyrosine cross-links during polymerization of α-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure, assembly and function of the surface envelope (fertilization envelope) from eggs of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hardening of the sea urchin fertilization envelope by peroxidase-catalyzed phenolic coupling of tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification [mdpi.com]
- 17. Peroxidase-mediated cross-linking of a tyrosine-containing peptide with ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical studies of the peroxidase-mediated oxidation of tyrosine to melanin: demonstration of the hydroxylation of tyrosine by plant and human peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Extensin - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of the Isodityrosine Moiety of Seongsanamide A–D and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pulcherosine's Presence: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the identification and quantification of novel bioactive compounds in plant species is a critical step in natural product discovery. Pulcherosine, a unique trimer of tyrosine found in plant cell walls, presents an intriguing target due to its role in structural cross-linking. This guide provides a comparative overview of analytical methodologies for validating the presence of this compound in novel plant species, complete with experimental protocols and performance data to aid in methodological selection.
Unveiling this compound: A Multi-faceted Analytical Approach
The validation of this compound in a previously uncharacterized plant species requires a systematic workflow, beginning with efficient extraction from the complex plant matrix, followed by robust analytical detection and quantification. The initial discovery of this compound in tomato cell cultures utilized a combination of spectroscopic techniques, including UV-absorption, fluorescence, and 1H NMR spectroscopy, to elucidate its structure.[1] Today, a range of advanced analytical methods can be employed for a more comprehensive and quantitative validation.
The primary methods for the detection and quantification of this compound and other cross-linking amino acids include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for structural confirmation. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique is paramount for the reliable validation of this compound. The following table summarizes the key performance characteristics of the most relevant methods. It is important to note that while specific performance data for this compound is limited, the presented values are based on the typical performance of these methods for similar analytes such as aromatic and cross-linked amino acids.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Pros | Cons |
| HPLC-UV | Separation by chromatography and detection by UV absorbance. | ~1 - 10 µM | ~5 - 50 µM | High | Cost-effective, robust, widely available. | Lower sensitivity and specificity compared to MS. |
| HPLC-Fluorescence | Separation by chromatography and detection of native fluorescence or fluorescent derivatives. | ~10 - 100 nM[2] | ~50 - 500 nM | High | High sensitivity and selectivity for fluorescent compounds. | Requires fluorescent properties or derivatization. |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the molecule and its fragments. | ~0.1 - 10 nM[3] | ~0.5 - 50 nM[3][4] | High | High sensitivity, high specificity, structural information.[5] | Higher equipment cost and complexity. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | ~1 - 10 µM[6] | ~5 - 50 µM | Low | Unambiguous structure elucidation, non-destructive. | Lower sensitivity, complex data analysis.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of this compound in novel plant species. The following protocols provide a comprehensive workflow from sample preparation to analysis.
Plant Sample Preparation and Protein Extraction
A robust extraction protocol is essential to isolate proteins from the plant cell wall while minimizing interference from other cellular components.
-
Objective: To extract proteins from the plant cell wall.
-
Materials:
-
Fresh or frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Phenol and Ammonium Acetate for precipitation (optional, for cleaner protein fractions)
-
-
Protocol:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Suspend the powder in an appropriate extraction buffer. The choice of buffer may need optimization depending on the plant species.
-
Homogenize the suspension using a sonicator or other mechanical disruption method to ensure cell lysis.
-
Centrifuge the homogenate to pellet cell debris. The supernatant contains the soluble proteins.
-
For cleaner protein fractions, a phenol extraction followed by ammonium acetate precipitation can be performed.
-
Acid Hydrolysis of Cell Wall Proteins
To analyze the amino acid composition, including this compound, the extracted proteins must be hydrolyzed into their constituent amino acids.
-
Objective: To break down proteins into individual amino acids.
-
Materials:
-
Protein extract from Step 1
-
6 M Hydrochloric Acid (HCl)
-
Vacuum hydrolysis tubes
-
Heating block or oven
-
-
Protocol:
-
Transfer a known amount of the protein extract to a vacuum hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum to prevent oxidation of amino acids.
-
Heat the sample at 110°C for 24 hours.
-
After hydrolysis, cool the sample and remove the HCl by vacuum centrifugation.
-
Re-dissolve the amino acid hydrolysate in a suitable buffer for analysis.
-
LC-MS/MS for this compound Quantification
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.
-
Objective: To separate and quantify this compound in the amino acid hydrolysate.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
-
-
Protocol:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Inject the prepared amino acid hydrolysate and the standards onto the HPLC system.
-
Separate the amino acids using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small amount of formic acid to improve ionization.
-
Introduce the eluent into the ESI source of the mass spectrometer.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound and its characteristic fragment ions for highly selective detection.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
NMR Spectroscopy for Structural Confirmation
1H NMR spectroscopy can be used to confirm the identity of this compound by providing detailed structural information.
-
Objective: To confirm the chemical structure of the putative this compound peak.
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
-
-
Protocol:
-
Purify the compound corresponding to the putative this compound peak from the HPLC separation.
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O).
-
Acquire a 1D ¹H NMR spectrum.
-
Compare the obtained spectrum with published NMR data for this compound to confirm its identity.[1]
-
Visualizing the Workflow and Signaling Context
To provide a clear understanding of the experimental process and the biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of this compound.
Caption: Biosynthetic pathway of this compound in the plant cell wall.
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of native fluorescence detection of proteins using a pulsed nanolaser excitation source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Proteomics: A Guide to Identifying Pulcherosine-Linked Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proteomic strategies for the identification and quantification of pulcherosine-linked proteins. This compound, a trimer of tyrosine formed via oxidative coupling, represents a unique class of protein cross-links found in plant cell walls.[1] Understanding the proteins involved in these linkages is crucial for elucidating cell wall architecture, signaling pathways, and responses to oxidative stress. This document outlines key experimental methodologies, compares data analysis software, and presents relevant signaling pathways.
Data Presentation: Comparing Alternatives for Cross-Link Identification
The identification of cross-linked peptides from complex mass spectrometry data is a significant challenge. Various software tools have been developed to address this, each with its own algorithms and strengths. Below is a comparison of commonly used software for the analysis of cross-linking mass spectrometry (XL-MS) data. While direct comparative data for this compound is limited, the following tables summarize performance metrics for identifying other types of cross-linked peptides, which can serve as a valuable reference.
Table 1: Comparison of Software for Non-Cleavable Cross-Linker Data Analysis
| Software | Search Strategy | Key Features | Reported Performance Metrics |
| MaxLynx | Integrated into MaxQuant, uses an N-squared search engine with a di-peptide Andromeda score.[2] | Handles both non-cleavable and MS-cleavable cross-linkers; user-friendly interface within the popular MaxQuant environment. | Outperforms many other software for both non-cleavable and MS-cleavable data sets with up to four times more cross-linked-to spectrum-matches (CSMs) and twice the number of unique cross-links at a 1% false discovery rate (FDR). |
| pLink | Exhaustive search of all possible peptide pairs. | Supports a wide range of cross-linkers; provides detailed scoring and visualization of fragment spectra. | In a benchmark study, pLink was among the top-performing tools for identifying cross-links from synthetic peptide libraries. |
| StavroX | Exhaustive search algorithm. | Supports various cross-linkers, including zero-length cross-links; provides visualization of annotated spectra. | A widely used tool, though some studies suggest it may be less sensitive than newer algorithms like MaxLynx. |
| Xi | Exhaustive search with a specialized scoring function. | Optimized for high-resolution mass spectrometry data; allows for the analysis of complex mixtures. | Demonstrated good performance in community-wide comparative studies. |
| Kojak | Two-pass approach to reduce search space. | Efficient for large datasets; integrated with the Trans-Proteomic Pipeline (TPP) for downstream analysis. | Shows strong performance in identifying cross-links from complex samples. |
Table 2: Comparison of Software for MS-Cleavable Cross-Linker Data Analysis
| Software | Search Strategy | Key Features | Reported Performance Metrics |
| MeroX | Utilizes signature peaks from the fragmentation of the cleavable cross-linker. | Specifically designed for MS-cleavable cross-linkers; provides a user-friendly interface for data analysis and visualization.[3] | Highly effective for MS-cleavable data, often used as a benchmark for comparison. |
| XlinkX | Also relies on the identification of signature ions from cleavable cross-linkers. | Integrated into the Proteome Discoverer platform; provides a streamlined workflow for users of Thermo Fisher Scientific instruments. | Good performance for MS-cleavable data, with the advantage of being integrated into a widely used proteomics software suite. |
| MaxLynx | As described above, also supports MS-cleavable cross-linkers. | Provides a unified platform for analyzing data from different types of cross-linkers. | Consistently shows high performance in identifying cross-links from MS-cleavable data. |
Experimental Protocols
The successful identification of this compound-linked proteins relies on a meticulously executed experimental workflow. The following protocols provide a detailed guide for in-vivo chemical cross-linking, protein extraction, digestion, and mass spectrometry analysis.
Protocol 1: In-Vivo Chemical Cross-Linking of Plant Tissue
-
Plant Material: Grow plant seedlings or cell cultures under controlled conditions. For stress-related studies, apply the desired stress (e.g., oxidative stress via H₂O₂) for a specified duration.
-
Cross-Linking Reaction:
-
Prepare a fresh solution of a suitable cross-linking reagent. For tyrosine-reactive cross-linking, a combination of a homobifunctional NHS-ester cross-linker like bis(sulfosuccinimidyl) suberate (BS3) and a zero-length cross-linker like EDC can be considered to capture a broader range of interactions.
-
Incubate the plant tissue with the cross-linker solution (e.g., 1-2 mM BS3 in PBS) for 30-60 minutes at room temperature.
-
-
Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., 100 mM Tris-HCl, pH 7.5) and incubate for 15 minutes.
-
Harvesting: Harvest the tissue, wash thoroughly with PBS to remove excess reagents, and immediately freeze in liquid nitrogen.
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Grind the frozen tissue to a fine powder in liquid nitrogen. Resuspend the powder in a lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5) containing protease inhibitors.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Protein Precipitation: Precipitate the proteins using a suitable method, such as acetone precipitation, to remove interfering substances.
-
Enzymatic Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Protocol 3: Mass Spectrometry Analysis
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For DDA, select the top 10-20 most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Convert the raw mass spectrometry data to a suitable format (e.g., MGF or mzML).
-
Use one of the software tools listed in Tables 1 and 2 to search the data against a relevant protein database.
-
Set the search parameters to include the mass of the cross-linker and the potential modifications on tyrosine residues.
-
Filter the results to a false discovery rate (FDR) of 1% for confident identification of cross-linked peptides.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound-linked proteins using comparative proteomics.
Caption: Experimental workflow for identifying this compound-linked proteins.
Signaling Pathway: Oxidative Stress and Cell Wall Cross-Linking
This compound formation is a consequence of oxidative stress, which triggers a signaling cascade that leads to the cross-linking of proteins in the plant cell wall. This process is a defense mechanism to reinforce the cell wall against pathogens and other stressors.
Caption: Signaling pathway of oxidative stress-induced this compound formation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Pulcherosine
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal of Pulcherosine, a fluorescent trimer of tyrosine used in research. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
I. Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | A fully-buttoned lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this compound or its solutions be poured down the drain or disposed of with regular trash[1][2].
-
Waste Collection:
-
Collect waste this compound and any solutions containing it in a dedicated, properly labeled, and sealed waste container.
-
Use a container made of compatible materials, such as glass or high-density polyethylene[1].
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (126723-16-8) and the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) for hazardous waste[3][4].
-
The storage area should be cool, well-ventilated, and away from sources of ignition, heat, and direct sunlight[1][2].
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Contain and Absorb:
-
For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the spill[1].
-
-
Collect and Dispose:
-
Report:
IV. Experimental Workflow and Disposal Decision Making
The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent decision-making process for its proper disposal.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with, as well as your institution's specific protocols and local regulations, before handling and disposal.
References
Comprehensive Safety and Handling Guide for Pulcherosine
Disclaimer: This document provides guidance on the safe handling of Pulcherosine based on general best practices for novel or potent chemical compounds in a laboratory setting. As no specific Safety Data Sheet (SDS) is publicly available for this compound, these recommendations are founded on a precautionary principle. All personnel must adhere to their institution's specific safety protocols and the general principles of good laboratory practice.
This compound is an oxidatively coupled trimer of the amino acid tyrosine, which has been identified in plant cell walls and synthesized for research purposes.[1][2] As a novel biomolecule, its toxicological properties are not well-characterized. Therefore, it should be handled as a potentially potent compound, demanding rigorous safety measures to minimize exposure.
Hazard Assessment and Engineering Controls
Given the unknown toxicological profile of this compound, a conservative approach is mandatory. The primary risks are associated with inhalation of aerosolized powder and dermal contact.
-
Engineering Controls: The primary method for exposure control is the use of containment solutions. All manipulations of solid this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE). For highly potent compounds, a glovebox or isolator is recommended.[3][4][5] The facility should be designed with appropriate air pressure differentials to prevent cross-contamination.[3]
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area to limit potential contamination.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to provide comprehensive protection. The following table summarizes the required PPE for handling this compound in solid and solution forms.
| Operation | Body Protection | Hand Protection | Respiratory Protection | Eye Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Disposable lab coat over a long-sleeved gown | Double nitrile gloves, with the outer glove taped to the gown cuff | NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations[4][6] | Chemical safety goggles or a full-face shield |
| Handling Dilute Solutions (<1 mg/mL) | Disposable lab coat | Single pair of nitrile gloves | Not required if handled in a certified chemical fume hood | Standard safety glasses with side shields |
| Spill Cleanup | Chemical-resistant disposable coveralls | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with appropriate cartridges (P100) or a PAPR | Chemical safety goggles and a full-face shield |
Standard Operating Procedure: Weighing and Solubilization
This protocol outlines the steps for safely weighing solid this compound and preparing a stock solution.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, water)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Vials with caps
-
Vortex mixer
-
Required PPE
Protocol:
-
Preparation: Don all required PPE as specified in the table above for handling the solid compound.
-
Containment Setup: Perform all steps within a certified chemical fume hood or other designated containment unit. Cover the work surface with an absorbent, disposable liner.
-
Tare Balance: Place a tared weigh boat on the analytical balance.
-
Weighing: Carefully transfer the desired amount of solid this compound to the weigh boat using a clean spatula. Avoid generating dust.
-
Transfer: Transfer the weighed solid into a pre-labeled vial.
-
Solubilization: Add the appropriate volume of solvent to the vial.
-
Mixing: Cap the vial securely and mix using a vortex mixer until the solid is fully dissolved.
-
Cleanup: Wipe the spatula and any contaminated surfaces with a suitable deactivating solution (if known) or 70% ethanol. Dispose of all contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, gown, inner gloves).
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Spill and Emergency Procedures
A spill kit with appropriate absorbent materials, cleaning agents, and PPE must be readily available.[7]
-
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads to avoid making the powder airborne.
-
Wet the absorbent material with a suitable solvent (e.g., water, if compatible) to dampen the powder.
-
Carefully collect the material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a decontaminating solution or soap and water.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
Seek immediate medical attention.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Container | Disposal Procedure |
| Contaminated PPE (Gloves, Gowns) | Yellow or designated hazardous waste bag within a covered container[7] | Seal the bag when full and place it in the designated hazardous waste accumulation area. |
| Sharps (Needles, Syringes) | Puncture-resistant sharps container labeled "Hazardous Waste"[7] | Do not recap needles. Seal the container when full and place it in the hazardous waste accumulation area. |
| Bulk this compound and Contaminated Labware | Labeled, sealed, and non-reactive container | Dispose of as hazardous chemical waste according to institutional and local regulations. |
PPE Selection Logic for this compound Handling
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the side chain cross-linked tyrosine oligomers dityrosine, trityrosine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escopharma.com [escopharma.com]
- 4. aiha.org [aiha.org]
- 5. agnopharma.com [agnopharma.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
